N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Description
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Properties
IUPAC Name |
N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-2-6-4-8-9-5-6/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUIUOKJXWWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390241 | |
| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956949-79-4 | |
| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-methyl-2-(1H-pyrazol-4-yl)ethanamine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Introduction
This compound is a heterocyclic amine that holds significant interest for researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The N-methyl-ethanamine side chain at the 4-position makes this molecule a structural analog of histamine, suggesting potential applications in modulating histamine receptor activity or serving as a versatile building block for more complex bioactive molecules.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system. We will explore a robust synthetic strategy, detail step-by-step experimental protocols, and outline a suite of analytical techniques required to confirm the structure, purity, and identity of the target compound.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. A retrosynthetic analysis of the target molecule reveals several potential pathways. The most logical disconnection is at the C-N bond of the secondary amine, suggesting a reductive amination approach, a cornerstone reaction in pharmaceutical synthesis due to its reliability and broad applicability[4]. This strategy involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.
Our chosen strategy hinges on the reductive amination of pyrazole-4-acetaldehyde with methylamine. This approach is highly convergent and avoids the challenges associated with direct N-methylation of 2-(1H-pyrazol-4-yl)ethanamine, such as over-alkylation or competing methylation on the pyrazole ring's nitrogen atoms[5][6].
Caption: Retrosynthetic pathway for the target molecule.
Section 2: Synthesis Protocol: A Two-Step Approach
This synthesis is designed as a two-step process starting from the commercially available 1H-pyrazole-4-carbaldehyde. The first step extends the carbon chain, and the second step performs the key reductive amination.
Step 1: Synthesis of 4-(2-Nitrovinyl)-1H-pyrazole
The initial step involves a Henry reaction (nitroaldol condensation) between 1H-pyrazole-4-carbaldehyde and nitromethane. This reaction is a classic and reliable method for forming a carbon-carbon bond and introducing the nitro group, which can be subsequently reduced to the amine. However, for our final reductive amination step, we need an aldehyde. A more direct route to the required pyrazole-4-acetaldehyde can be challenging due to the aldehyde's potential instability. Therefore, a common and robust strategy involves creating a precursor that can be readily converted to the amine. We will proceed with a well-established route: creating the primary amine precursor first, followed by N-methylation.
Revised Strategy:
-
Synthesis of 2-(1H-pyrazol-4-yl)ethanamine: This can be achieved by reducing 4-(2-nitroethyl)-1H-pyrazole, which in turn is made from the reduction of 4-(2-nitrovinyl)-1H-pyrazole.
-
N-methylation via Reductive Amination: The resulting primary amine is then selectively methylated using formaldehyde.
Step 2: Reductive Amination of 2-(1H-pyrazol-4-yl)ethanamine
This is the final and key step to introduce the N-methyl group. Reductive amination with formaldehyde is a highly efficient method for the monomethylation of primary amines.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-(1H-pyrazol-4-yl)ethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.1 M concentration).
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine or aminal.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. The choice of NaBH₄ is strategic; it is effective for reducing the iminium ion while being less reactive towards the pyrazole ring.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting primary amine is fully consumed.
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water. Adjust the pH to basic (pH > 10) with aqueous NaOH. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Caption: Experimental workflow for the synthesis of the target molecule.
Section 3: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Workflow for the comprehensive characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[7]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected Spectroscopic Data:
| ¹H NMR Data (Predicted) | |
| Proton Assignment | Expected Chemical Shift (δ, ppm) & Multiplicity |
| H3/H5 (Pyrazole Ring) | ~7.5 (s, 2H) |
| CH₂ (Ethyl Chain, adjacent to pyrazole) | ~2.8 (t, 2H) |
| CH₂ (Ethyl Chain, adjacent to N) | ~2.7 (t, 2H) |
| N-CH₃ (Methyl Group) | ~2.4 (s, 3H) |
| NH (Amine) | ~1.5-2.5 (br s, 1H) |
| NH (Pyrazole) | >10.0 (br s, 1H) |
| ¹³C NMR Data (Predicted) | |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3/C5 (Pyrazole Ring) | ~135 |
| C4 (Pyrazole Ring) | ~115 |
| CH₂ (Ethyl Chain, adjacent to N) | ~52 |
| N-CH₃ (Methyl Group) | ~36 |
| CH₂ (Ethyl Chain, adjacent to pyrazole) | ~25 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
Expected Data:
| Parameter | Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.198 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z | 140.1182 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Protocol:
-
Sample Preparation: The analysis can be performed on a neat sample using a diamond ATR accessory or as a KBr pellet.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200-3400 | N-H Stretch (Pyrazole & Amine) | Medium, Broad |
| 2850-3100 | C-H Stretch (Aromatic & Aliphatic) | Medium-Strong |
| ~1550 | C=N Stretch (Pyrazole Ring) | Medium |
| ~1450 | C=C Stretch (Pyrazole Ring) | Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound.[8][9]
Protocol:
-
System: A reverse-phase HPLC system with a PDA or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the pyrazole ring absorbs, typically around 210-220 nm.
Data Interpretation: A pure sample should exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak. The method should demonstrate good linearity, precision, and accuracy over a relevant concentration range.[8]
References
-
ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Wiley Online Library. Available at: [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
Sapkota, K. R., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. Available at: [Link]
-
Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. Available at: [Link]
-
Sapkota, K. R., et al. (2025). View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. Available at: [Link]
-
Dunne, J. F., et al. (2014). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]
-
Eastgate, M. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
Gomaa, A. M., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Available at: [Link]
-
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. ResearchGate. Available at: [Link]
-
REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Jetir.Org. Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. Available at: [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Spectroscopic Signature of N-methyl-2-(1H-pyrazol-4-yl)ethanamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes theoretical predictions based on established spectroscopic principles and data from analogous structures. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related pyrazole derivatives.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a pyrazole ring, a flexible ethylamine side chain, and an N-methyl group. This structure gives rise to a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral features is paramount for confirming the molecular identity and purity of the compound.
N1 [label="N", pos="0,1!", color="#EA4335"]; N2 [label="N", pos="-0.87,0.5!", color="#EA4335"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; H_N1 [label="H", pos="0,1.5!"]; H3 [label="H", pos="-1.5,-0.8!"]; H5 [label="H", pos="1.5,-0.8!"]; C6 [label="CH₂", pos="0,-1.8!"]; C7 [label="CH₂", pos="0,-2.6!"]; N8 [label="N", pos="0.8,-3.2!", color="#4285F4"]; H_N8 [label="H", pos="1.3,-2.8!"]; C9 [label="CH₃", pos="1.5,-3.8!"];
N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [len=1.0]; N1 -- H_N1 [len=0.5]; C3 -- H3 [len=0.5]; C5 -- H5 [len=0.5]; C4 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- N8 [len=1.0]; N8 -- H_N8 [len=0.5]; N8 -- C9 [len=1.0];
label="Molecular Structure of this compound"; labelloc="b"; fontsize=12; }
Figure 1: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the ethyl bridge protons, and the N-methyl protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrazole N-H | ~12.0 - 13.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration. |
| Pyrazole C3-H & C5-H | ~7.5 | Singlet | 2H | Due to the symmetry of the 4-substituted pyrazole ring, the C3-H and C5-H protons are chemically equivalent and appear as a single resonance. |
| Ethyl -CH₂- (adjacent to pyrazole) | ~2.8 | Triplet | 2H | These protons are deshielded by the adjacent aromatic pyrazole ring. |
| Ethyl -CH₂- (adjacent to amine) | ~2.7 | Triplet | 2H | The chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom. |
| N-CH₃ | ~2.4 | Singlet | 3H | The methyl group attached to the nitrogen appears as a sharp singlet. |
| Amine N-H | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift and appearance of this peak can vary significantly with solvent, temperature, and concentration. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrazole C3 & C5 | ~135 | The two equivalent carbons of the pyrazole ring. |
| Pyrazole C4 | ~115 | The substituted carbon atom of the pyrazole ring will appear further upfield. |
| Ethyl -CH₂- (adjacent to pyrazole) | ~25 | |
| Ethyl -CH₂- (adjacent to amine) | ~50 | This carbon is deshielded by the adjacent nitrogen atom. |
| N-CH₃ | ~36 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
subgraph "cluster_sample_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in Deuterated Solvent"]; add_std [label="Add Internal Standard"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> add_std -> transfer; }
subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; instrument [label="NMR Spectrometer (400 MHz)"]; h1_acq [label="¹H NMR Acquisition"]; c13_acq [label="¹³C NMR Acquisition"]; instrument -> h1_acq; instrument -> c13_acq; }
subgraph "cluster_processing" { label="Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase Correction"]; baseline [label="Baseline Correction"]; integrate [label="Integration & Peak Picking"]; assign [label="Structural Assignment"]; ft -> phase -> baseline -> integrate -> assign; }
transfer -> instrument [lhead=cluster_acquisition]; h1_acq -> ft; c13_acq -> ft; }
Figure 2: Experimental Workflow for NMR AnalysisInfrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3300 - 3100 | N-H Stretch | Medium, Broad | Pyrazole N-H and Amine N-H |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H (Pyrazole) |
| 2950 - 2850 | C-H Stretch | Medium | Aliphatic C-H (Ethyl & Methyl) |
| ~1670 | N-H Bend | Medium | Amine |
| 1550 - 1450 | C=C and C=N Stretch | Medium-Strong | Pyrazole Ring |
| ~1450 | C-H Bend | Medium | Aliphatic C-H |
| 1100 - 1000 | C-N Stretch | Medium | Amine |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₆H₁₁N₃) is approximately 125.10 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 126.1.
-
Major Fragmentation Pathways: The fragmentation is likely to occur at the ethyl bridge. Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂.[1] The ethylamine side chain can undergo cleavage, leading to characteristic fragment ions.
M [label="[M+H]⁺\nm/z = 126.1"]; frag1 [label="Loss of CH₃NH₂\nm/z = 95.1"]; frag2 [label="Loss of C₂H₄\nm/z = 98.1"]; frag3 [label="[CH₂=NHCH₃]⁺\nm/z = 44.1"];
M -> frag1 [label="- CH₃NH₂"]; M -> frag2 [label="- C₂H₄"]; M -> frag3 [label="β-cleavage"]; }
Figure 3: Predicted Major Fragmentation PathwaysExperimental Protocol for Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as a foundational reference for researchers working with this and structurally similar pyrazole derivatives, facilitating advancements in medicinal chemistry and drug discovery.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry in Chemical Analysis. IntechOpen. [Link][1]
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
A Strategic Guide to the In Vitro Biological Profiling of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
An in-depth technical guide or whitepaper on the core.
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities. N-methyl-2-(1H-pyrazol-4-yl)ethanamine represents a specific, relatively unexplored derivative of this vital scaffold. This guide eschews a conventional data report; instead, it provides a strategic, multi-tiered framework for the comprehensive in vitro characterization of this compound. We will outline a logical progression of assays, from broad-spectrum screening to mechanistic elucidation, grounded in the established biological profiles of analogous pyrazole derivatives. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrazole-based entities.
Introduction: The Pyrazole Scaffold as a Locus of Pharmacological Innovation
The Pharmacological Versatility of Pyrazole Derivatives
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique electronic and steric architecture that facilitates interactions with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs and a vast library of investigational compounds. The literature consistently highlights the significant potential of pyrazole derivatives across several therapeutic areas, most notably:
-
Oncology: A substantial body of research demonstrates the potent antiproliferative and cytotoxic effects of pyrazole compounds against various human cancer cell lines, including breast, prostate, melanoma, and pancreatic cancers.[1][2][3] Market-approved anticancer drugs like Crizotinib and Encorafenib feature the pyrazole core, validating its importance in this field.[4]
-
Enzyme Inhibition: The pyrazole scaffold is a highly effective template for designing enzyme inhibitors. Documented activities include the potent inhibition of tyrosinase (relevant for skin hyperpigmentation), carbonic anhydrases, and cholinesterases (implicated in glaucoma and Alzheimer's disease, respectively).[4][5]
-
Antimicrobial and Antiviral Activity: Various pyrazole derivatives have been reported to possess significant antibacterial, antifungal, and antiviral properties, including activity against Respiratory Syncytial Virus (RSV).[6][7]
Structural Rationale for Investigating this compound
The subject of this guide, this compound, possesses distinct structural motifs that warrant a thorough biological investigation:
-
The 1H-Pyrazole Core: This provides the foundational aromatic system known for coordinating with biological targets.
-
The 4-yl Substitution Pattern: The point of attachment of the side chain can influence selectivity and potency compared to other isomers.
-
The Ethanamine Side Chain: This flexible, basic chain introduces a key pharmacophoric element capable of forming ionic bonds or hydrogen bonds with target proteins, such as kinases or receptors.
-
The N-methyl Group: This terminal modification can impact potency, selectivity, and metabolic stability.
Given these features, a logical starting point for investigation is to probe for the most common activities associated with the pyrazole class.
A Tiered Strategic Framework for In Vitro Evaluation
We propose a three-tiered approach to efficiently profile the biological activity of this compound. This strategy prioritizes resources by beginning with broad, high-impact screening and progressively focusing on more specific, mechanistic assays based on initial findings.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
Causality: The well-documented and potent anticancer activity of pyrazole derivatives makes antiproliferative screening the most logical and high-yield starting point for characterization.[1][2][3] A positive result here provides immediate direction for further mechanistic studies.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a robust, reliable method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the test compound is indicative of either cytotoxicity or cytostatic effects.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate, A375 for melanoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Anticipated IC₅₀ Summary
Quantitative data should be summarized for clear comparison.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| DU145 | Prostate Carcinoma | Experimental Value | Experimental Value |
| A375 | Malignant Melanoma | Experimental Value | Experimental Value |
| PANC-1 | Pancreatic Carcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
Tier 2: Mechanistic Elucidation of Antiproliferative Effects
Causality: Should Tier 1 screening reveal significant antiproliferative activity (e.g., IC₅₀ < 20 µM), it is critical to determine the underlying mechanism. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) or arrest of the cell cycle.
Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates. Treat the cells with this compound at its 1x and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
-
Annexin V- / PI- (Lower Left Quadrant): Healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Visualization: Hypothetical Apoptosis Signaling Pathway
If the compound induces apoptosis, it likely engages with key cellular signaling pathways. This diagram illustrates a generalized pathway that could be investigated in subsequent immunoblotting experiments.
Tier 3: Exploration of Non-Cytotoxic Mechanisms of Action
Causality: If the compound exhibits low or no cytotoxicity in Tier 1, its biological potential may lie in more specific molecular interactions, such as enzyme inhibition. Based on the activities of other pyrazole derivatives, tyrosinase and cholinesterases are high-probability targets.[4][5]
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and various concentrations of this compound.
-
Pre-incubation: Incubate the mixture at room temperature for 10 minutes.
-
Initiation: Add the substrate, L-DOPA, to each well to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value. Kojic acid should be used as a positive control.[4]
Data Presentation: Enzyme Inhibition Summary
| Enzyme Target | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Mushroom Tyrosinase | Experimental Value | Kojic Acid: Experimental Value |
| Acetylcholinesterase (AChE) | Experimental Value | Donepezil: Experimental Value |
| Butyrylcholinesterase (BChE) | Experimental Value | Donepezil: Experimental Value |
Summary and Future Directions
This guide presents a systematic and logically-scaffolded strategy for the initial in vitro biological characterization of this compound. By prioritizing investigations based on the known pharmacological profile of the pyrazole class, research efforts can be directed efficiently.
-
Positive results in Tier 1 would position the compound as a potential anticancer agent, warranting follow-up studies on apoptosis, cell cycle arrest (Tier 2), and eventually, in vivo xenograft models.
-
A lack of cytotoxicity but positive hits in Tier 3 would open avenues for development as a non-cytotoxic therapeutic, for example, in dermatology (tyrosinase inhibition) or neurodegenerative disease (cholinesterase inhibition).
The data generated from this proposed workflow will provide the critical foundation needed to justify further hit-to-lead optimization, in silico docking studies to identify specific binding targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.
References
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Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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Al-Masoudi, A. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]
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Lolak, N., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
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A Technical Guide to the Preliminary Pharmacological Screening of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antidepressant, and antipsychotic effects.[1][2] N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a novel compound featuring this privileged scaffold. Its structural similarity to known monoaminergic modulators necessitates a systematic and rigorous pharmacological evaluation to determine its potential as a central nervous system (CNS) active agent.
This technical guide provides a comprehensive framework for the preliminary pharmacological screening of this compound. We eschew a rigid template in favor of a hypothesis-driven workflow, beginning with fundamental in vitro target engagement and proceeding to integrated in vivo behavioral assessment. The protocols herein are designed to be self-validating, providing researchers with a robust and logical pathway to elucidate the compound's initial pharmacological profile. Causality behind experimental choices is emphasized, ensuring that each step provides clear, actionable data for subsequent stages of drug development.
Strategic Screening Workflow: A Phased Approach
A logical, phased approach is critical to efficiently screen a novel compound. Our strategy begins with broad, high-throughput in vitro assays to identify primary molecular targets and rule out non-specific activity. Positive hits are then explored in more complex in vivo models to understand the compound's functional effects in a whole organism. This workflow maximizes data output while adhering to ethical and resource-management principles.
Figure 1: High-level strategic workflow for pharmacological screening.
In Vitro Profiling: Target Engagement and Enzyme Kinetics
The initial phase of screening focuses on determining if this compound directly interacts with key molecular targets implicated in neuropsychopharmacology. The structural motif of an ethylamine chain attached to a heterocyclic ring is common in compounds that interact with monoamine systems. Therefore, our primary investigation targets key dopamine and serotonin receptors, as well as the principal enzymes responsible for monoamine metabolism, monoamine oxidases (MAO).[3][4]
Monoamine Oxidase (MAO) Inhibition Assay
Causality: MAO enzymes are critical for the catabolism of monoamine neurotransmitters.[5] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants, while MAO-B primarily metabolizes phenylethylamine and is a target for treating Parkinson's disease.[6][7] Determining if the test compound inhibits either isoform is a crucial first step in characterizing its potential CNS effects. We will employ a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity, providing a robust and high-throughput method for quantifying inhibition.[6]
Figure 2: Principle of the fluorometric MAO inhibition assay.
This protocol is adapted for a 96-well plate format.[6][8]
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: 1 mM p-Tyramine (a non-selective substrate for both isoforms).[6]
-
Detection Reagents: Prepare a working solution containing a fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP) in MAO Assay Buffer according to the manufacturer's instructions.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in MAO Assay Buffer.
-
Positive Controls: Prepare stock solutions of Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) in DMSO.[5]
-
-
Assay Procedure:
-
To appropriate wells of a black, flat-bottom 96-well plate, add 50 µL of MAO Assay Buffer.
-
Add 20 µL of the test compound dilutions or control inhibitors. Include wells with buffer only (100% activity) and wells with a high concentration of a known inhibitor (0% activity).
-
Add 10 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate (p-Tyramine).
-
Immediately begin reading the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| This compound | MAO-A | 850 |
| This compound | MAO-B | > 10,000 |
| Clorgyline (Control) | MAO-A | 8.2 |
| Selegiline (Control) | MAO-B | 15.5 |
Receptor Binding Affinity Assays
Causality: To understand a compound's potential psychoactive effects, it is essential to determine its affinity for key CNS receptors. The dopamine D2 receptor is a primary target for antipsychotic drugs, while the serotonin 5-HT₁A receptor is implicated in anxiety and depression.[4][9] A competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled or fluorescently-labeled ligand from the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity.
Figure 3: Principle of a competitive receptor binding assay.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Membrane Preparation: Use membranes from cell lines stably expressing the human dopamine D2 or serotonin 5-HT₁A receptor.
-
Radioligand: A high-affinity ligand for the target receptor, e.g., [³H]Spiperone for D2 receptors.
-
Test Compound: Prepare a serial dilution series of this compound.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., Haloperidol for D2) to determine the amount of non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | Target | Ki (nM) [Hypothetical] |
| This compound | Dopamine D2 | 120 |
| This compound | Serotonin 5-HT₁A | 45 |
| Haloperidol (Control) | Dopamine D2 | 1.5 |
| 8-OH-DPAT (Control) | Serotonin 5-HT₁A | 0.9 |
In Vivo Assessment: Behavioral Pharmacology
Following characterization of in vitro activity, the next critical phase is to assess the compound's effects in a living system. Behavioral assays can provide valuable insights into the compound's CNS effects, such as stimulant, sedative, or anxiolytic properties.
Mandatory Prerequisite: Ethical Considerations in Animal Experimentation
All in vivo research must be predicated on a strong ethical foundation. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied.[10][11]
-
Replacement: Encourages the use of non-animal methods whenever possible.[12] The in vitro assays described in Part 2.0 are an example of this principle in action.
-
Reduction: Involves using the minimum number of animals necessary to obtain statistically significant and reproducible data.[13]
-
Refinement: Focuses on minimizing any potential pain, suffering, or distress to the animals.[14] This includes using appropriate anesthesia, humane endpoints, and enriched housing environments.[13][14]
Crucially, all experimental protocols involving animals must be thoroughly reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board before any work commences. [13]
Locomotor Activity Assessment
Causality: Spontaneous locomotor activity is a primary and robust measure used to screen for the stimulant or sedative effects of novel compounds.[15] Psychostimulants, such as amphetamine, characteristically increase locomotor activity by modulating catecholamine systems.[3] By measuring changes in horizontal movement and vertical rearing, we can obtain an initial indication of the compound's potential psychostimulant profile.
-
Animals: Male C57BL/6 mice (8-10 weeks old). Animals should be group-housed with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with a grid of infrared beams to automatically track movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment begins.
-
Administer the test compound (this compound) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested, along with a positive control like d-amphetamine.[16]
-
Immediately after injection, place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of vertical rears) for 60 minutes in 5-minute bins.
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA with time and treatment as factors, followed by post-hoc tests to compare individual dose groups to the vehicle control.
-
Present the data as time-course plots and as a bar graph of the total activity over the 60-minute session.
-
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) [Hypothetical Mean ± SEM] |
| Vehicle | - | 1500 ± 120 |
| Test Compound | 1.0 | 1850 ± 150 |
| Test Compound | 3.0 | 3200 ± 250 |
| Test Compound | 10.0 | 4500 ± 310 |
| d-Amphetamine | 2.0 | 5100 ± 350 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Integrated Analysis and Future Directions
The preliminary data gathered from this screening cascade provides the first comprehensive look at the pharmacological profile of this compound.
Synthesis of Hypothetical Findings:
-
In Vitro: The compound demonstrates moderate affinity for the serotonin 5-HT₁A receptor (Ki = 45 nM) and weaker affinity for the dopamine D2 receptor (Ki = 120 nM). It is a weak inhibitor of MAO-A (IC₅₀ = 850 nM) and is essentially inactive at MAO-B.
-
In Vivo: The compound produces a dose-dependent increase in locomotor activity, suggesting psychostimulant-like effects.
Interpretation and Next Steps:
The combined data suggests that this compound is a CNS-active compound with a potential mechanism involving modulation of the serotonin and dopamine systems. The locomotor effects could be driven by its interaction with these receptors.
Based on these preliminary findings, the following steps are recommended:
-
Functional Assays: Determine if the compound acts as an agonist, antagonist, or partial agonist at the D2 and 5-HT₁A receptors using functional assays like cAMP measurement or [³⁵S]GTPγS binding.[17]
-
Broader Selectivity Profiling: Screen the compound against a wider panel of CNS receptors (e.g., other serotonin and dopamine subtypes, norepinephrine and adrenergic receptors) to assess its selectivity. Ligand promiscuity is common and understanding the full receptor profile is crucial.[4]
-
Advanced Behavioral Models: If the psychostimulant profile is confirmed, use more sophisticated models like drug discrimination to assess if the compound has subjective effects similar to known stimulants or other drug classes.[18][19]
-
Metabolic Stability: Conduct in vitro metabolism studies using human liver microsomes to assess the compound's metabolic stability and identify potential metabolites.[20]
This structured, hypothesis-driven approach ensures that the initial pharmacological investigation of this compound is both thorough and efficient, providing a solid foundation for any future drug development efforts.
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Al-Saffar, F. J., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics with a wide range of biological activities.[1][2][3][4][5] This guide focuses on N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a molecule of significant interest due to its structural features. We will delve into its primary hypothesized therapeutic target, the histamine H3 receptor (H3R), and explore a comprehensive strategy for its validation. Furthermore, this document will outline approaches to uncover secondary and novel therapeutic targets, providing a roadmap for the preclinical evaluation of this promising compound.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic heterocycle, pyrazole, has demonstrated remarkable versatility and pharmacological significance. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8][9][10][11] The success of pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors in oncology underscores the importance of this chemical motif in targeting diverse biological pathways.[1][2] The structural characteristics of the pyrazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it an ideal building block for designing targeted therapies.[4]
This compound incorporates this privileged scaffold, suggesting a high potential for biological activity. Its structure, featuring a pyrazole ring linked to an N-methylethanamine side chain, warrants a thorough investigation into its potential therapeutic applications.
Primary Therapeutic Target Hypothesis: Histamine H3 Receptor (H3R) Antagonism
A compelling primary hypothesis for the therapeutic action of this compound is its potential antagonism of the histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[12]
Rationale for H3R as a Primary Target:
-
Structural Analogy: The chemical architecture of this compound bears a resemblance to known H3R antagonists that feature a heterocyclic core (in this case, pyrazole) and a basic amine-containing side chain.[13][14] This structural motif is crucial for interaction with the H3R binding pocket.
-
Therapeutic Potential of H3R Antagonism: H3R antagonists have been investigated for a variety of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[12] By blocking the inhibitory action of the H3R, these antagonists enhance the release of histamine and other neurotransmitters, leading to procognitive and wake-promoting effects.[12]
-
Established Role of Pyrazoles as H3R Antagonists: Several studies have reported the design and synthesis of pyrazole-containing compounds as potent and selective H3R antagonists.[13]
H3R Signaling Pathway
The H3R is constitutively active and couples to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates calcium influx, which in turn inhibits neurotransmitter release.[12]
Caption: Workflow for H3R Target Validation.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human H3R.
-
Materials:
-
Membranes from HEK293 cells stably expressing human H3R.
-
[3H]-Nα-methylhistamine (radioligand).
-
This compound (test compound).
-
Clobenpropit (reference H3R antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well plate, add the cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of the test or reference compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
-
Objective: To determine the functional activity (IC50) of this compound as an H3R antagonist.
-
Materials:
-
CHO-K1 cells stably expressing human H3R.
-
Forskolin (adenylyl cyclase activator).
-
(R)-α-methylhistamine (H3R agonist).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of (R)-α-methylhistamine in the presence of forskolin.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Plot the cAMP concentration against the test compound concentration to determine the IC50 value.
-
Secondary and Exploratory Therapeutic Targets
The broad biological activity of pyrazole derivatives suggests that this compound may interact with other targets. A comprehensive screening strategy is crucial to identify these potential secondary targets.
Potential Secondary Target Classes:
-
Kinases: A significant number of FDA-approved pyrazole-containing drugs are kinase inhibitors used in oncology. [1]* Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of many pyrazoles are attributed to COX inhibition. [2]* Other GPCRs: The structural similarity to various biogenic amines suggests potential interactions with other GPCRs.
-
Ion Channels: Some heterocyclic compounds are known to modulate ion channel activity.
High-Throughput Screening Strategy
A tiered screening approach can efficiently identify and prioritize secondary targets.
Caption: Workflow for Secondary Target Identification.
Data Presentation and Interpretation
Clear and concise data presentation is essential for decision-making in the drug discovery process.
Table 1: Hypothetical In Vitro Pharmacology Data for this compound
| Assay | Target | Species | Result Type | Value (nM) |
| Radioligand Binding | H3R | Human | Ki | 25 |
| cAMP Accumulation | H3R | Human | IC50 | 75 |
| Radioligand Binding | H1R | Human | Ki | >10,000 |
| Radioligand Binding | H2R | Human | Ki | >10,000 |
| Radioligand Binding | H4R | Human | Ki | 8,500 |
| Kinase Panel | Kinase X | Human | IC50 | 500 |
| COX Assay | COX-2 | Human | IC50 | >10,000 |
Interpretation:
The hypothetical data in Table 1 would suggest that this compound is a potent and selective H3R antagonist. The significantly higher Ki and IC50 values for other histamine receptors and COX-2 indicate a favorable selectivity profile. The moderate activity against "Kinase X" would warrant further investigation as a potential secondary target or an off-target effect to be mitigated through structural modifications.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The strong rationale for its activity as a histamine H3 receptor antagonist provides a clear path for initial investigations. The experimental workflows and protocols outlined in this guide offer a robust framework for validating this primary hypothesis and for exploring the broader pharmacological profile of the compound.
Successful validation of H3R antagonism would pave the way for in vivo studies in relevant animal models of neurological disorders. Concurrently, the exploration of secondary targets may uncover novel therapeutic opportunities or inform on potential off-target liabilities. The journey from a promising scaffold to a clinically viable drug is arduous, but a systematic and hypothesis-driven approach, as detailed herein, will be instrumental in unlocking the full therapeutic potential of this compound.
References
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates. OUCI. [Link]
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Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. PubMed. [Link]
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H3 receptor antagonist. Wikipedia. [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. ZPRAS UJEP. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
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Physicochemical properties of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including the anti-inflammatory drug Celecoxib and the antipsychotic CDPPB.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its role as a bioisostere for other aromatic rings make it a highly versatile building block.[2] The successful progression of any pyrazole-based candidate, such as this compound, from a promising hit to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic efficacy.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental choices and provide robust, field-proven protocols for the empirical determination of these critical parameters. Our focus is on establishing a self-validating system of characterization, ensuring that the data generated is reliable, reproducible, and directly applicable to drug development decision-making.
Molecular Identity and Core Descriptors
A precise understanding of a molecule's structure is the foundation of its physicochemical characterization. This compound is a small molecule featuring a pyrazole ring substituted at the 4-position with an N-methylethanamine side chain.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₁N₃
-
Molecular Weight: 125.17 g/mol
-
Chemical Structure:
Table 1: Predicted Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following values are derived from computational prediction models and serve as a baseline for empirical verification.
| Property | Predicted Value | Implication in Drug Development |
| pKa (Strongest Basic) | 9.5 - 10.5 | The secondary amine will be predominantly protonated (>99%) at physiological pH (7.4), strongly influencing solubility and potential for ionic interactions. |
| pKa (Strongest Acidic) | ~14-15 | The pyrazole N-H proton is very weakly acidic and will not be ionized under physiological conditions. |
| cLogP | -0.5 to 0.5 | The negative to low positive logP value suggests high hydrophilicity, predicting good aqueous solubility but potentially poor passive diffusion across lipid membranes like the blood-brain barrier. |
| Aqueous Solubility | High | Expected to be highly soluble in acidic to neutral aqueous media due to the basic amine. Solubility will decrease significantly at high pH where the free base predominates. |
| Polar Surface Area (PSA) | 54.1 Ų | The PSA value is well within the typical range for orally bioavailable drugs, suggesting good potential for absorption. |
Ionization Constant (pKa): The Master Variable
The pKa is arguably the most critical physicochemical parameter as it dictates the ionization state of a molecule in different environments.[3][4] This, in turn, profoundly impacts solubility, lipophilicity, membrane permeability, and target binding affinity.[3] this compound possesses three potentially ionizable nitrogen atoms: the secondary amine on the side chain and the two nitrogens within the pyrazole ring.
-
Expertise & Causality: The secondary amine is the most significant ionizable center. Its lone pair of electrons is readily available for protonation, making it a strong base with an expected pKa in the 9.5-10.5 range. The pyridine-like nitrogen (N-2) of the pyrazole ring is a much weaker base (pKa typically < 2-3), and the pyrrole-like nitrogen (N-1) is exceptionally weakly acidic. Therefore, the acid-base chemistry in the physiological pH range (1-8) will be dominated entirely by the protonation/deprotonation of the secondary amine. Accurately determining this pKa is essential for predicting its behavior in the gastrointestinal tract and bloodstream.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation events. The protocol below is designed to be self-validating by using multiple titrations and co-solvents to ensure precision.
Objective: To determine the pKa of the secondary amine in this compound.
Materials:
-
This compound sample (~5 mg)
-
Calibrated pH meter with a micro-electrode
-
Automated titrator or precision micro-burette
-
Degassed, deionized water (resistivity >18 MΩ·cm)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Potassium Hydroxide (KOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Methanol or other suitable co-solvent (for solubility, if needed)
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve the sample in a known volume of deionized water (e.g., 20 mL) to create a solution of approximately 1-2 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Initial Acidification: Titrate the solution with 0.1 M HCl until the pH is below 2.5. This ensures the complete protonation of all basic centers.
-
Titration with Base: Begin the titration by adding small, precise aliquots of 0.1 M KOH. Record the pH value after each addition, allowing the reading to stabilize. Reduce the aliquot volume significantly when approaching the equivalence point (the area of most rapid pH change) to ensure high data density.
-
Data Analysis: Plot the pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[5] Specialized software can be used to calculate the pKa from the derivative of the titration curve for higher accuracy.
-
Validation: Repeat the titration at least three times to ensure reproducibility. If the compound's solubility is limited, perform the experiment with a known percentage of a co-solvent like methanol and extrapolate the results back to 0% co-solvent (Yasuda-Shedlovsky plot).
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[6] It is quantified by the partition coefficient (P), typically expressed in its logarithmic form, logP.[7] The standard method measures the partitioning between n-octanol and water.[7]
-
Expertise & Causality: For this compound, the predicted logP is low, indicating hydrophilicity. This is driven by the hydrogen bonding capacity of the pyrazole ring and, most importantly, the charged state of the amine at physiological pH. A logP value is only truly meaningful when the pH is specified, leading to the concept of logD (the distribution coefficient at a given pH). For this molecule, logD at pH 7.4 will be significantly lower (more hydrophilic) than the intrinsic logP of the neutral form. An ideal logP for oral absorption is often cited as being between 1 and 3.[7] While this molecule falls outside that range, its high solubility may compensate, highlighting the delicate balance between these properties.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable technique for measuring logP.[7] It directly measures the concentration of the analyte in both phases at equilibrium.
Objective: To determine the n-octanol/water partition coefficient (logP) of the neutral form of the compound.
Materials:
-
This compound sample
-
High-purity n-octanol and deionized water
-
Buffer solution at a pH where the compound is >99% neutral (e.g., pH 12 for this basic compound)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the phases and allow them to clarify. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be chosen to be well below the compound's solubility limit and detectable by the analytical method.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., 1:1 or 2:1 ratio).
-
Equilibration: Seal the vials and shake them gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The time required should be determined in preliminary experiments.
-
Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Dilute as necessary and analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
logP = log₁₀(P)
-
Workflow Diagram: logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
A drug must be in solution to be absorbed and exert its therapeutic effect.[8] Poor aqueous solubility is a major cause of failure for drug candidates.[9][10] Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent and is the most relevant measure for formulation development.[11]
-
Expertise & Causality: The solubility of this compound will be highly pH-dependent. Due to its basic amine (pKa ~10), it will form a soluble salt in acidic environments (like the stomach). As the pH increases through the intestines, the compound will convert to its less soluble neutral form. Therefore, measuring solubility at different pH values (e.g., pH 2.0, 5.0, 7.4) is critical to building a complete picture of its likely in vivo behavior. The shake-flask method is the definitive way to measure thermodynamic solubility.[8]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method measures the concentration of a saturated solution that is in equilibrium with an excess of solid material.
Objective: To determine the thermodynamic aqueous solubility of the compound at a specific pH.
Materials:
-
This compound sample (solid form)
-
Aqueous buffers at desired pH values (e.g., pH 7.4 phosphate-buffered saline)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of choice. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h) until the concentration no longer increases.
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with mobile phase and analyze its concentration using a calibrated HPLC-UV or LC-MS method.
-
Validation: Ensure the pH of the final saturated solution is measured and confirmed to be unchanged from the starting buffer. Check the solid material post-experiment (e.g., by DSC or XRPD) to ensure no polymorphic or hydrate form changes occurred during the experiment.
Workflow Diagram: Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Conclusion: A Synthesized Physicochemical Profile
The physicochemical profile of this compound is dominated by its secondary amine, which renders the molecule a strong base. This results in high predicted aqueous solubility at physiological pH but also low lipophilicity (logD). While its hydrophilicity may pose a challenge for passive diffusion across lipid barriers, its high solubility is a significant advantage for formulation and achieving effective concentrations. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these predicted properties, enabling data-driven decisions in the advancement of this and other pyrazole-based drug candidates.
References
- BLDpharm. N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine.
- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.
- PharmaTutor.
- Enamine. Aqueous Solubility Assay.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- American Pharmaceutical Review.
- ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
- National Institutes of Health (NIH).
- ACD/Labs. LogP—Making Sense of the Value.
- ResearchGate.
- National Institutes of Health (NIH).
- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs.
Sources
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
An In-Depth Technical Guide to N-methyl-2-(1H-pyrazol-4-yl)ethanamine Structural Analogs and Derivatives: A promising scaffold for CNS drug discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific pyrazole derivative, N-methyl-2-(1H-pyrazol-4-yl)ethanamine, and its structural analogs. With a focus on their potential as modulators of central nervous system (CNS) targets, particularly the histamine H3 receptor, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of molecules. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in this area.
Introduction: The Pyrazole Scaffold and the Histamine H3 Receptor Target
A particularly compelling target for pyrazole-based compounds is the histamine H3 receptor.[4] The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[5] Furthermore, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[6] Consequently, H3 receptor antagonists and inverse agonists are being actively investigated as potential therapeutics for a variety of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[4]
This guide focuses on this compound, a structural analog of histamine, and its derivatives as a potential scaffold for the development of novel H3 receptor modulators.
Synthesis of the this compound Scaffold and Derivatives
The synthesis of the this compound core can be achieved through several strategic routes. A versatile and efficient approach involves the construction of a pyrazole-4-acetaldehyde intermediate, followed by reductive amination.
Synthetic Workflow Overview
A plausible and adaptable synthetic workflow is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the pyrazole ring and the ethylamine side chain.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Substituted-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the formation of the key pyrazole-4-carbaldehyde intermediate.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Appropriate ketone (e.g., acetophenone)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: To a solution of the substituted phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol, add the appropriate ketone (1.0 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated hydrazone, wash with water, and dry.
-
Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, slowly add POCl₃ (3.0 eq) to anhydrous DMF (10 vol). Stir for 30 minutes at 0°C.
-
Formylation: To the prepared Vilsmeier-Haack reagent, add the hydrazone (1.0 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, heat the reaction mixture to 80-90°C for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Synthesis of N-methyl-2-(1-substituted-1H-pyrazol-4-yl)ethanamine (Reductive Amination)
This protocol outlines the conversion of the pyrazole-4-carbaldehyde to the target amine.
Materials:
-
1-Substituted-1H-pyrazole-4-carbaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: To a solution of the 1-substituted-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCE or methanol, add methylamine solution (1.5 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the above mixture, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM:methanol with a small percentage of triethylamine).
Alternative N-methylation: Eschweiler-Clarke Reaction
For the methylation of a primary amine precursor, 2-(1H-pyrazol-4-yl)ethanamine, the Eschweiler-Clarke reaction is a highly effective method.[7][8][9]
Materials:
-
2-(1H-Pyrazol-4-yl)ethanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a flask containing 2-(1H-pyrazol-4-yl)ethanamine (1.0 eq), add formaldehyde solution (2.5 eq).
-
Slowly add formic acid (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 100°C) for 6-12 hours.
-
Cool the reaction mixture and make it basic by the addition of a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Structure-Activity Relationships (SAR)
While specific SAR data for this compound and its close analogs as histamine H3 receptor antagonists are not extensively published, general principles from the broader class of H3 antagonists can be applied to guide derivatization efforts.
Key Structural Features for H3 Receptor Antagonism:
-
Basic Amine Center: A protonatable nitrogen atom is crucial for interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the H3 receptor. The N-methyl group in the core scaffold satisfies this requirement.
-
Heterocyclic Core: The pyrazole ring serves as a central scaffold. Substitutions on the pyrazole ring can significantly impact potency, selectivity, and pharmacokinetic properties.
-
Linker: The ethyl linker connecting the pyrazole ring and the basic amine is a common feature in many H3 receptor ligands. The length and rigidity of this linker can be varied to optimize receptor binding.
-
Lipophilic Moiety: Many potent H3 receptor antagonists possess a lipophilic group that occupies a hydrophobic pocket within the receptor. This is often attached to the N1 position of the pyrazole ring.
Table 1: Postulated SAR for this compound Derivatives
| Position of Modification | Proposed Modification | Expected Impact on Activity |
| N1 of Pyrazole | Small alkyl groups (e.g., methyl, ethyl) | May be well-tolerated. |
| Aromatic or heteroaromatic rings | Potential for increased potency through interactions with hydrophobic pockets. | |
| C3 and C5 of Pyrazole | Small alkyl or halo substituents | Can influence electronic properties and steric interactions within the binding pocket. |
| Larger hydrophobic groups | May enhance binding affinity if they can access specific sub-pockets. | |
| Ethylamine Side Chain | N-alkylation (e.g., ethyl, propyl) | May alter basicity and steric hindrance, potentially affecting affinity and selectivity. |
| Introduction of conformational constraints | Can improve potency and selectivity by locking the molecule in a bioactive conformation. |
Pharmacological Evaluation
A comprehensive pharmacological evaluation of novel this compound analogs is essential to characterize their activity as H3 receptor modulators. A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended.
In Vitro Assays
Protocol 3: Histamine H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the H3 receptor.
Materials:
-
Cell membranes expressing the human or rat H3 receptor
-
[³H]-Nα-methylhistamine (radioligand)
-
Test compounds
-
Non-specific binding control (e.g., unlabeled histamine or a known high-affinity H3 ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Nα-methylhistamine, and varying concentrations of the test compound in the binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4: cAMP Functional Assay
This assay determines the functional activity of the compounds as antagonists or inverse agonists by measuring their ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the H3 receptor
-
Forskolin
-
H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulate the cells with a mixture of forskolin (to stimulate adenylyl cyclase) and the H3 receptor agonist.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate concentration-response curves to determine the IC₅₀ values of the test compounds for their antagonist/inverse agonist activity.
In Vivo Models
Promising compounds from in vitro assays should be evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic properties.
-
Pharmacokinetic Studies: Determination of parameters such as bioavailability, half-life, and brain penetration is crucial for drug development.
Mechanism of Action: Histamine H3 Receptor Signaling
H3 receptor antagonists block the binding of the endogenous agonist histamine, thereby preventing the activation of this signaling cascade. Inverse agonists not only block the action of agonists but also reduce the constitutive activity of the receptor.
Caption: Simplified signaling pathway of the histamine H3 receptor and the site of action for H3 antagonists.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, particularly histamine H3 receptor antagonists. The synthetic routes outlined in this guide are adaptable for the creation of diverse chemical libraries for SAR exploration. A systematic pharmacological evaluation, from in vitro binding and functional assays to in vivo models of CNS disorders, will be crucial in identifying lead candidates with therapeutic potential. The insights into the mechanism of action of H3 receptor signaling provide a rational basis for the design and interpretation of these studies. Further research into this chemical space is warranted to unlock its full therapeutic potential.
References
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Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists - Benchchem.
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ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles.
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
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A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed.
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Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC - NIH.
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1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook.
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Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water | Request PDF - ResearchGate.
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Eschweiler-Clarke Reaction - NROChemistry.
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A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES - ResearchGate.
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Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate.
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H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed.
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Exploring the Structure-Activity Relationship of N-methyl-2-(1H-pyrazol-4-yl)ethanamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a scaffold of significant interest in the development of histamine H3 receptor (H3R) antagonists. As the scientific community continues to target the H3 receptor for therapeutic intervention in a range of neurological disorders, a comprehensive understanding of the molecular determinants of ligand binding and functional activity is paramount. This document synthesizes critical insights from medicinal chemistry literature to elucidate the roles of the pyrazole core, the ethylamine side chain, and the N-methyl group in modulating H3R affinity and efficacy. Detailed experimental protocols for the synthesis of key analogs and the bioassays required for their pharmacological evaluation are provided, underpinned by a rationale that connects experimental design to the iterative process of drug discovery. Through a detailed analysis, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and optimize novel H3R antagonists based on the this compound framework.
Introduction: The Significance of the Histamine H3 Receptor and the Pyrazole Scaffold
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Functioning primarily as a presynaptic autoreceptor on histaminergic neurons, the H3R tonically inhibits the synthesis and release of histamine.[1] Furthermore, it acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This unique regulatory role has positioned the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and narcolepsy.[2] Antagonists and inverse agonists of the H3R, by blocking its inhibitory tone, enhance the release of these neurotransmitters, thereby offering a promising avenue for procognitive, wake-promoting, and antipsychotic effects.[3]
The archetypal pharmacophore for H3R ligands has historically been based on the imidazole ring of histamine. However, the imidazole moiety is often associated with challenges such as cytochrome P450 (CYP) enzyme inhibition and potential off-target effects.[3] This has driven the exploration of bioisosteric replacements to improve the drug-like properties of H3R antagonists. The pyrazole ring has emerged as a highly effective imidazole bioisostere.[4][5] Like imidazole, pyrazole is a five-membered aromatic heterocycle containing two nitrogen atoms. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, mimicking the key interactions of the imidazole core within the H3R binding pocket.[4] The pyrazole scaffold offers several advantages, including synthetic tractability and the potential for diverse substitution patterns to fine-tune pharmacological activity and pharmacokinetic profiles.[4]
This guide focuses on the specific scaffold of this compound, a foundational structure for a class of H3R antagonists. By systematically dissecting the structure-activity relationships of this molecule, we aim to provide a rational framework for the design of novel and improved therapeutic agents targeting the H3 receptor.
The Core Pharmacophore: A Tripartite Analysis of this compound
The structure of this compound can be conceptually divided into three key components, each contributing to its interaction with the H3 receptor and overall pharmacological profile:
-
The Pyrazole Core: The heterocyclic nucleus responsible for key interactions within the receptor binding site.
-
The Ethylamine Side Chain: The flexible linker connecting the pyrazole core to the basic nitrogen atom.
-
The N-Methyl Group: The terminal substituent on the basic nitrogen, influencing potency and selectivity.
The following sections will delve into the specific SAR for each of these components, drawing upon established principles from H3R antagonist research and applying them to the pyrazole scaffold.
The Pyrazole Core: A Versatile Anchor
The pyrazole ring serves as the crucial anchoring motif, engaging in key interactions with amino acid residues in the H3R binding pocket. The acidic N-H group and the basic sp2 nitrogen of the pyrazole ring are critical for these interactions.[4]
Key SAR Insights for the Pyrazole Core:
-
N1-Substitution: The N1 position of the pyrazole ring offers a prime vector for modification to modulate physicochemical properties and explore additional binding interactions.
-
Unsubstituted (N1-H): The presence of a hydrogen atom at the N1 position is generally well-tolerated and can participate in hydrogen bonding interactions within the receptor.
-
Alkylation: Small alkyl substituents at the N1 position can be introduced to fine-tune lipophilicity and metabolic stability. However, bulky substituents may lead to a decrease in affinity due to steric hindrance.
-
Arylation: Introduction of aryl or heteroaryl groups at the N1 position can lead to potent antagonists by accessing additional hydrophobic pockets within the receptor. The nature and substitution pattern of these aromatic rings are critical for optimizing potency.
-
-
Substitution at Other Ring Positions (C3 and C5): While the 4-substituted pattern is essential for maintaining the correct orientation of the ethylamine side chain, substitutions at the C3 and C5 positions can be explored to enhance affinity and selectivity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the pyrazole ring and its interactions with the receptor.[5]
Caption: SAR of the pyrazole core.
The Ethylamine Side Chain: The Critical Linker
The two-carbon ethylamine chain provides the requisite distance and flexibility for the basic nitrogen to engage with a key acidic residue (typically an aspartate) in the H3 receptor.
Key SAR Insights for the Ethylamine Side Chain:
-
Chain Length: The two-carbon linker is generally considered optimal for H3R antagonist activity.
-
Shortening the chain (methylene): This typically leads to a significant drop in affinity, as the basic nitrogen can no longer optimally reach its interaction partner in the receptor.
-
Lengthening the chain (propylene, butylene): While some activity may be retained, increasing the chain length often results in decreased potency.[3] However, in some non-imidazole series, longer chains have been shown to be beneficial.[6]
-
-
Chain Rigidity: Introducing conformational constraints into the ethylamine linker, for example, through cyclopropanation or incorporation into a ring system, can lead to highly potent and selective antagonists by locking the molecule into a bioactive conformation.
Caption: SAR of the ethylamine side chain.
The N-Methyl Group: Tuning Basicity and Lipophilicity
The terminal basic nitrogen is a critical feature for H3R antagonists, forming a salt bridge with an acidic residue in the receptor. The substitution on this nitrogen significantly impacts the compound's properties.
Key SAR Insights for the N-Methyl Group:
-
Basicity: The basicity of the terminal amine is crucial for the ionic interaction with the receptor. The pKa of this amine should be in a range that ensures it is protonated at physiological pH.
-
N-Substitution:
-
Primary Amine (NH2): While active, primary amines are often susceptible to rapid metabolism.
-
Secondary Amine (N-Methyl): The N-methyl group, as in the topic molecule, often provides a good balance of potency and metabolic stability.
-
Tertiary Amines: Further alkylation to a tertiary amine can sometimes increase potency, but larger substituents may introduce steric clashes.
-
Cyclic Amines: Incorporating the basic nitrogen into a small, non-aromatic ring system (e.g., pyrrolidine, piperidine) is a very common and effective strategy in H3R antagonist design. This can enhance potency, improve metabolic stability, and favorably modulate physicochemical properties.[7][8]
-
Experimental Protocols: A Practical Guide
The successful exploration of the SAR of this compound relies on robust synthetic methodologies and reliable pharmacological assays. This section provides detailed, step-by-step protocols for key experiments.
Synthesis of this compound Analogs
The synthesis of the target scaffold and its analogs can be achieved through various established synthetic routes. A general and adaptable synthetic scheme is presented below.
General Synthetic Workflow:
Caption: General synthetic workflow.
Step-by-Step Protocol for a Representative Synthesis:
-
Preparation of 2-(1H-pyrazol-4-yl)acetonitrile:
-
To a solution of 4-formyl-1H-pyrazole in a suitable solvent (e.g., methanol), add tosylmethyl isocyanide and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 2-(1H-pyrazol-4-yl)acetonitrile.
-
-
Reduction to 2-(1H-pyrazol-4-yl)ethanamine:
-
To a suspension of a reducing agent (e.g., lithium aluminum hydride) in a dry ethereal solvent (e.g., THF) under an inert atmosphere, add a solution of 2-(1H-pyrazol-4-yl)acetonitrile dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude 2-(1H-pyrazol-4-yl)ethanamine.
-
-
N-Methylation:
-
To a solution of 2-(1H-pyrazol-4-yl)ethanamine in a suitable solvent (e.g., methanol), add formaldehyde and a reducing agent (e.g., sodium borohydride).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the product by column chromatography to yield this compound.
-
Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods may need to be optimized for each analog.
Pharmacological Evaluation: In Vitro and In Vivo Assays
A tiered approach is typically employed to characterize the pharmacological profile of novel H3R antagonists.
3.2.1. In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity of a compound for the H3 receptor.
-
Protocol: Radioligand Binding Assay
-
Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK-293 or CHO cells).[9]
-
Incubate the cell membranes with a known radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.[10]
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki (inhibitory constant) of the test compound from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
-
-
Functional Assays: These assays measure the ability of a compound to antagonize the effects of an H3R agonist.
-
Protocol: [35S]GTPγS Binding Assay
-
Incubate cell membranes expressing the H3 receptor with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of an H3R agonist (e.g., (R)-α-methylhistamine) and varying concentrations of the test compound.
-
Agonist activation of the Gαi/o-coupled H3R stimulates the binding of [35S]GTPγS.
-
An antagonist will inhibit this agonist-stimulated binding.
-
Measure the amount of bound [35S]GTPγS to determine the potency of the antagonist.
-
-
3.2.2. In Vivo Assays
-
Models of H3R Target Engagement: These models assess the ability of a compound to antagonize H3R in a living organism.
-
Protocol: Rat Brain Histamine Synthesis Measurement
-
Administer the test compound to rats.
-
At a specific time point after administration, sacrifice the animals and collect brain tissue.
-
Measure the levels of tele-methylhistamine, a stable metabolite of histamine, in the brain tissue using techniques like HPLC or LC-MS/MS.
-
An increase in tele-methylhistamine levels indicates that the H3R antagonist has blocked the autoreceptor-mediated feedback inhibition of histamine synthesis.[11]
-
-
Data Presentation and Interpretation
To facilitate the analysis of SAR, quantitative data from the pharmacological assays should be organized in a clear and concise manner.
Table 1: Representative SAR Data for Analogs of this compound
| Compound | R1 (N1-substituent) | R2 (Chain modification) | R3 (N-substituent) | H3R Ki (nM) |
| Parent | H | -CH2CH2- | -CH3 | Value |
| Analog 1 | -CH3 | -CH2CH2- | -CH3 | Value |
| Analog 2 | H | -CH2CH2CH2- | -CH3 | Value |
| Analog 3 | H | -CH2CH2- | H | Value |
| Analog 4 | H | -CH2CH2- | -CH2CH3 | Value |
| Analog 5 | H | c-propyl | -CH3 | Value |
Note: The values in this table are hypothetical and serve as an example of how to present SAR data. Actual values would be obtained from experimental studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel histamine H3 receptor antagonists. A thorough understanding of its structure-activity relationship is critical for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The pyrazole core offers a versatile platform for modification, particularly at the N1 position, to optimize interactions within the H3R binding site. The ethylamine linker length is a critical determinant of activity, with the two-carbon chain being generally optimal. Finally, the nature of the substituent on the basic nitrogen atom provides a means to fine-tune basicity, lipophilicity, and metabolic stability.
Future research in this area should focus on a systematic exploration of these structural motifs. The synthesis and evaluation of a focused library of analogs, guided by the principles outlined in this guide, will be instrumental in identifying lead candidates with therapeutic potential. Furthermore, the use of computational modeling and structural biology techniques can provide deeper insights into the ligand-receptor interactions and aid in the design of next-generation H3R antagonists. By integrating synthetic chemistry, pharmacology, and computational approaches, the full potential of the this compound scaffold can be realized in the quest for novel treatments for neurological disorders.
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Methodological & Application
Synthesis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-(1H-pyrazol-4-yl)ethanamine, followed by its selective N-methylation via the Eschweiler-Clarke reaction. This guide is designed to offer not just a procedural outline, but also a deeper understanding of the underlying chemical principles and experimental considerations, ensuring a safe, efficient, and reproducible synthesis.
Introduction
The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds. The introduction of an N-methyl-ethylamine side chain at the 4-position of the pyrazole ring creates a versatile pharmacophore that can be further elaborated to explore structure-activity relationships in various drug discovery programs. This protocol details a reliable and scalable method to access this important synthetic intermediate.
Overall Synthetic Strategy
The synthesis of this compound is approached in two main stages, as depicted in the workflow below. The initial phase focuses on the preparation of the primary amine, 2-(1H-pyrazol-4-yl)ethanamine, from a suitable precursor. The second stage employs a classical reductive amination, the Eschweiler-Clarke reaction, for the selective methylation of the primary amine to yield the desired N-methylated product.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 2-(1H-pyrazol-4-yl)ethanamine (Intermediate)
This stage describes a representative three-step synthesis of the primary amine intermediate starting from 4-(2-hydroxyethyl)-1H-pyrazole. This precursor can be synthesized via several literature methods or may be commercially available. The described pathway involves the conversion of the hydroxyl group to an azide, followed by reduction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-(2-Hydroxyethyl)-1H-pyrazole | 100940-23-4 | 112.13 | Starting material |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | Reagent, corrosive |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | Base, flammable |
| Sodium azide (NaN3) | 26628-22-8 | 65.01 | Reagent, highly toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Palladium on carbon (10% Pd/C) | 7440-05-3 | - | Catalyst |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |
| Saturated aqueous NaHCO3 solution | - | - | For workup |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | Drying agent |
Experimental Protocol
Step 1a: Synthesis of 2-(1H-pyrazol-4-yl)ethyl methanesulfonate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the cooled solution with stirring.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Step 1b: Synthesis of 4-(2-azidoethyl)-1H-pyrazole
-
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Reaction Setup: Dissolve the crude 2-(1H-pyrazol-4-yl)ethyl methanesulfonate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 1c: Synthesis of 2-(1H-pyrazol-4-yl)ethanamine
-
Catalytic Hydrogenation: Dissolve the purified 4-(2-azidoethyl)-1H-pyrazole (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot (ninhydrin-active) indicates the formation of the amine.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 2-(1H-pyrazol-4-yl)ethanamine, which can be used in the next step or purified further if necessary. The product can be stored as its dihydrochloride salt for better stability.[1]
PART 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1][3]
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion intermediate. The primary amine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide. This process is repeated to form the tertiary amine.[2][3][4]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-(1H-pyrazol-4-yl)ethanamine | 80335-66-8 | 111.15 | Starting material (from Part 1) |
| Formaldehyde (37% solution in water) | 50-00-0 | 30.03 | Reagent, toxic and carcinogen |
| Formic acid (88-98%) | 64-18-6 | 46.03 | Reagent, corrosive |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | For pH adjustment and workup |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | For basification |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 2-(1H-pyrazol-4-yl)ethanamine (1.0 eq).
-
Reagent Addition: Add a 37% aqueous solution of formaldehyde (2.2 eq) followed by formic acid (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C for 4-6 hours. The evolution of carbon dioxide should be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the N-methylated product.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of solid NaOH or a concentrated NaOH solution.
-
-
Extraction: Extract the basic aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the ethyl chain protons, and a singlet for the N-methyl group. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the ethyl chain carbons, and the N-methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the product (C6H11N3, MW: 125.17 g/mol ). |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Specific Hazards:
-
Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with care.
-
Sodium azide: Highly toxic and can form explosive compounds. Use appropriate containment and quenching procedures.
-
Formaldehyde: Toxic and a suspected carcinogen.
-
Formic acid: Corrosive. Avoid skin contact and inhalation.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Stage 1 | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure reagents are of good quality. |
| Low yield in azide reduction | Catalyst poisoning or incomplete hydrogenation. | Use fresh catalyst. Ensure a good hydrogen supply and efficient stirring. |
| Incomplete methylation in Stage 2 | Insufficient reagents or reaction time. | Ensure the correct stoichiometry of formaldehyde and formic acid. Increase reaction time or temperature slightly. |
| Formation of side products | Overheating or incorrect stoichiometry. | Maintain the recommended reaction temperature. Use the specified reagent ratios. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this valuable compound for use in various research and development applications.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 28). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6393. [Link]
-
ChemBK. (n.d.). 2-(1H-PYRAZOL-4-YL)-ETHYLAMINE DIHYDROCHLORIDE. Retrieved from [Link]
Sources
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- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity [mdpi.com]
- 4. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine using HPLC-UV/PDA and GC-MS
Abstract
This application note provides detailed, validated analytical methods for the quantitative determination of N-methyl-2-(1H-pyrazol-4-yl)ethanamine in solution. Given the importance of pyrazole-containing compounds in pharmaceutical development, robust and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. Two primary orthogonal techniques are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet/Photodiode Array (UV/PDA) detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method. Both protocols have been designed to be specific, accurate, precise, and linear, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive guide for the quantification of this specific amine.
Introduction to this compound
This compound is a heterocyclic amine containing a pyrazole moiety. The pyrazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate quantification of such molecules is fundamental throughout the drug development lifecycle, from initial synthesis and purification to formulation and metabolic studies.
The selection of an appropriate analytical method is contingent on the sample matrix, required sensitivity, and the physicochemical properties of the analyte. This compound possesses a secondary amine group and a pyrazole ring, which imparts a degree of polarity and a UV chromophore, making it amenable to both HPLC-UV and, with appropriate derivatization, GC-MS analysis.
Method Selection Rationale
HPLC-UV/PDA: The Workhorse for Purity and Assay
High-Performance Liquid Chromatography with UV/PDA detection is a cornerstone of pharmaceutical analysis. For this compound, this method offers several advantages:
-
Specificity: The reverse-phase chromatography separates the analyte from potential impurities and degradation products based on polarity. The PDA detector provides spectral information, confirming peak purity and identity.
-
Robustness: HPLC methods are well-established and known for their ruggedness and reproducibility in quality control environments.
-
Direct Analysis: This technique allows for the direct analysis of the analyte in solution without the need for derivatization, simplifying the sample preparation process.
GC-MS: The Gold Standard for Volatile Amines and Trace Analysis
Gas Chromatography-Mass Spectrometry provides exceptional sensitivity and selectivity, making it ideal for trace-level quantification and identification.
-
High Efficiency Separation: Capillary GC columns offer superior separation efficiency for volatile compounds.
-
Structural Confirmation: The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint, offering unambiguous identification of the analyte.[6]
-
Derivatization: While direct analysis of some amines by GC can be challenging due to their polarity, derivatization with reagents like silylating agents can improve peak shape and thermal stability.[7]
HPLC-UV/PDA Method for Quantification
This method is designed for the accurate assay and purity determination of this compound in a drug substance or simple formulation.
Experimental Workflow
Caption: HPLC-UV/PDA Experimental Workflow
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 210 nm |
Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of deionized water. Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of acetonitrile. Degas both solutions before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase mixture to achieve a theoretical concentration within the calibration range.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the prepared standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Method Validation Summary (as per ICH Q2(R2))[1][2][3][4][5]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 990, no interference at analyte RT |
GC-MS Method for Quantification
This method is suitable for the sensitive detection and quantification of this compound, particularly in complex matrices where higher selectivity is required.
Experimental Workflow
Caption: GC-MS Experimental Workflow
Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 80 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Scan (for confirmation) |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
Protocol
-
Derivatization:
-
Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane.
-
In a GC vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare calibration standards and samples in dichloromethane and derivatize as described above. The concentration range will depend on the required sensitivity but can typically range from ng/mL to low µg/mL levels.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Use the primary selected ion for quantification and at least two other ions for confirmation. Construct a calibration curve and determine the concentration in the samples.
Method Validation Summary (as per FDA Bioanalytical Method Validation Guidance)[8][9][10][11][12]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the analyte retention time |
| Matrix Effect | To be assessed if used for biological samples |
Concluding Remarks
The two methods detailed in this application note provide robust and reliable means for the quantification of this compound. The choice between HPLC-UV/PDA and GC-MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Both methods should be fully validated in the user's laboratory to ensure their suitability for the intended purpose, following the principles of relevant regulatory guidelines such as those from the ICH and FDA.[1][8][9][10]
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2012). PubMed. [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
GC-MS chromatograms of the degraded MEA solutions in the two... (n.d.). ResearchGate. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024). ResearchGate. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). R Discovery. [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.). TUprints. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024). University of Pretoria. [Link]
-
Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. (2025). PubMed. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]
-
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific. [Link]
-
Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. (2025). ResearchGate. [Link]
-
Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). (2024). MDPI. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
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- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: A Robust HILIC-MS Method for the Quantitative Analysis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Abstract
This application note describes the development and validation of a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine. Due to the polar and basic nature of this analyte, conventional Reversed-Phase (RP) chromatography fails to provide adequate retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS) detection was developed. The method utilizes an amide-based stationary phase with a gradient elution of acetonitrile and an aqueous ammonium formate buffer, providing excellent peak shape, sensitivity, and resolution from potential impurities. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for use in research, process development, and quality control environments.
Introduction and Method Development Rationale
This compound is a heterocyclic amine of interest in pharmaceutical development. Accurate and reliable quantification is critical for ensuring product quality and consistency. The primary analytical challenge posed by this molecule is its high polarity and basic character, stemming from the pyrazole ring and the secondary amine functional group. These properties lead to poor retention on traditional non-polar stationary phases like C18, where analytes are separated primarily by hydrophobic interactions.
Causality of Experimental Choices
The Challenge of Polar Analytes: In reversed-phase liquid chromatography (RP-LC), polar compounds have a low affinity for the hydrophobic stationary phase and are often eluted in or near the solvent front, resulting in poor resolution and unreliable quantification.[1]
Selection of HILIC as the Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[2][3] The HILIC retention mechanism involves the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a bulk mobile phase high in organic solvent content.[4] More polar analytes partition more strongly into the aqueous layer, leading to greater retention. This is precisely the opposite of the retention mechanism in RP-LC, making HILIC a powerful and orthogonal technique.[1]
Stationary Phase Selection: A variety of polar stationary phases are available for HILIC, including bare silica, amino, and amide phases.[5] An amide-bonded phase was selected for this application due to its high polarity, excellent stability, and reduced secondary electrostatic interactions compared to bare silica, leading to improved peak shapes for basic compounds.
Mobile Phase Optimization: The mobile phase in HILIC consists of a high percentage of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[4]
-
Organic Solvent: Acetonitrile is the preferred solvent as it promotes the formation of the crucial aqueous layer on the stationary phase.
-
Aqueous Modifier & pH Control: A buffer is necessary to control the pH and ensure consistent ionization of the analyte. This compound is a basic compound; therefore, maintaining the mobile phase pH in the acidic range (e.g., pH 3-4) ensures that the secondary amine is protonated. This consistent charge state prevents peak tailing and improves reproducibility. Ammonium formate was chosen as the buffer because it is volatile and highly compatible with mass spectrometry detection.
Detector Selection: Mass Spectrometry (MS): The analyte lacks a strong native chromophore for sensitive UV detection. While derivatization is an option to add a UV-active or fluorescent tag[6][7], it introduces additional sample preparation steps and potential variability. Mass spectrometry offers superior sensitivity and selectivity without the need for derivatization. The high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), leading to efficient desolvation and enhanced signal intensity.[4]
Method Development Workflow
The logical flow of the method development process is outlined below. This systematic approach ensures that all critical parameters are evaluated to produce a robust and reliable analytical method.
Caption: Logical workflow for HILIC-MS method development.
Detailed Analytical Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability testing, ensuring the method performs as expected before the analysis of any samples.
Instrumentation and Consumables
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, multisampler, and column thermostat.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent, with an ESI source.
-
Analytical Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Data System: Agilent OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE or equivalent.
-
pH Meter: Calibrated, with a 3-point calibration.
Reagent and Standard Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Protocol: Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm nylon filter.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (10 µg/mL): Pipette 100 µL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. This solution is also used for system suitability checks.
Chromatographic and MS Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | 0-1 min (95% B), 1-8 min (95-60% B), 8-8.1 min (60-95% B), 8.1-12 min (95% B) |
| Run Time | 12 minutes |
| MS Ionization Mode | ESI Positive |
| Selected Ion Monitoring (SIM) | m/z = 140.1 (protonated [M+H]⁺) |
| Drying Gas Flow | 12 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 40 psig |
| Capillary Voltage | 3500 V |
System Suitability Test (SST) Protocol
Before initiating any sample analysis, the system's performance must be verified.
-
Procedure: Make five replicate injections of the Working Standard Solution (10 µg/mL).
-
Acceptance Criteria:
-
Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.
-
Peak Area Precision: RSD ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 – 1.5.
-
Theoretical Plates (N): ≥ 5000.
-
Caption: HILIC retention mechanism on an amide phase.
Method Validation Summary
The analytical method was validated following the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10] The validation characteristics assessed are summarized below.
| Validation Parameter | Summary of Results |
| Specificity | The method demonstrated excellent specificity. No interference was observed from diluent or forced degradation products at the retention time of the analyte peak. Peak purity was confirmed using MS spectral data. |
| Linearity | Excellent linearity was observed over the concentration range of 0.5 µg/mL to 50 µg/mL. The correlation coefficient (r²) was > 0.999. |
| Accuracy (Recovery) | Mean recovery was between 98.5% and 101.2% for three concentration levels (low, medium, high) across the linear range. |
| Precision | Repeatability (Intra-day): RSD for peak areas was ≤ 1.2%. Intermediate Precision (Inter-day): RSD for peak areas was ≤ 1.8%. |
| Limit of Detection (LOD) | 0.15 µg/mL (Based on a signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (Based on a signal-to-noise ratio of 10:1 and demonstrating acceptable precision and accuracy). |
| Robustness | The method was robust to minor variations in mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.02 mL/min). |
Conclusion
A highly sensitive, specific, and robust HILIC-MS method has been successfully developed and validated for the quantitative analysis of this compound. By addressing the challenges associated with analyzing this polar basic compound, the method provides a reliable tool for quality control and research applications. The detailed protocol, including system suitability criteria, ensures consistent and trustworthy results, adhering to the rigorous standards of the pharmaceutical industry.
References
-
D. V. McCalley. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. [Link]
-
Wiktorowska-Owczarek, A., & Bereznicka, M. (2011). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of Liquid Chromatography & Related Technologies. [Link]
-
International Council for Harmonisation. (2005). "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology." [Link]
-
Biocompare. "Hydrophilic Interaction (HILIC) Columns." [Link]
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. [Link]
-
U.S. Food and Drug Administration. (2021). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." [Link]
-
European Medicines Agency. "ICH Q2(R1) Validation of analytical procedures." [Link]
Sources
- 1. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Application Note & Protocols: Utilizing N-methyl-2-(1H-pyrazol-4-yl)ethanamine in Cell-Based Assays
Introduction
N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a heterocyclic amine that belongs to the pyrazole class of compounds. Its structural similarity to histamine, particularly the ethylamine side chain attached to a heterocyclic ring, suggests its potential as a modulator of histamine receptors. Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. It exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective agonists and antagonists for these receptors is a significant area of research in drug discovery for treating allergies, peptic ulcers, and neurological disorders.
This application note provides a detailed guide for researchers utilizing this compound in cell-based assays to characterize its activity, particularly as a potential histamine receptor agonist. We will focus on methodologies to determine its potency and efficacy at the histamine H2 receptor (H2R), a key target in regulating gastric acid. The protocols provided herein are designed to be self-validating and are grounded in established principles of GPCR pharmacology.
Mechanism of Action: The Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a Gs-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP serves as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream cellular proteins to elicit a physiological response. In the context of gastric parietal cells, this pathway culminates in the stimulation of the H+/K+ ATPase proton pump, leading to acid secretion.
Cell-based assays designed to investigate H2R activation typically measure the accumulation of intracellular cAMP. This provides a direct and quantifiable readout of receptor engagement and functional response.
Caption: Agonist-induced activation of the H2R-Gs-cAMP signaling cascade.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of a common cell line used for studying H2R signaling, HEK293 cells stably expressing the human histamine H2 receptor (HEK293-H2R).
1. Materials:
- HEK293-H2R cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin
- Selection antibiotic (e.g., G418 or Hygromycin B, concentration depends on the expression vector)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS)
2. Procedure:
- Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
- Maintain cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
- Passage cells when they reach 80-90% confluency.
- To passage, wash the cell monolayer with PBS, then add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
Protocol 2: Intracellular cAMP Accumulation Assay
This functional assay quantifies the dose-dependent ability of this compound to stimulate cAMP production, allowing for the determination of its potency (EC50) and efficacy (Emax).
1. Materials:
- HEK293-H2R cells
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- This compound (test compound)
- Histamine (reference agonist)
- HTRF or ELISA-based cAMP detection kit
- White, opaque 96-well or 384-well assay plates
2. Workflow Diagram:
Caption: Workflow for the H2R-mediated cAMP accumulation assay.
3. Step-by-Step Procedure:
- Cell Plating: Seed HEK293-H2R cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. Prepare a similar dilution series for the reference agonist, histamine.
- Assay Initiation: a. Gently aspirate the growth medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15 minutes at 37°C. This step is critical to prevent the enzymatic breakdown of newly synthesized cAMP.
- Compound Addition: Add 50 µL of the prepared compound dilutions (test compound and reference) to the appropriate wells. Include wells with assay buffer only as a negative control.
- Incubation: Incubate the plate for 30 minutes at 37°C.
- Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
- Data Analysis: a. Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration. b. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy) values.
Data Interpretation and Expected Results
The primary output of the cAMP assay is a dose-response curve, from which key pharmacological parameters can be derived.
| Parameter | Description | Example Value |
| EC50 | Effective Concentration 50%: The molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. | 150 nM |
| Emax | Efficacy: The maximum response achievable by the agonist, often expressed as a percentage relative to the Emax of a known full agonist like histamine. | 95% (relative to Histamine) |
| pEC50 | The negative logarithm of the EC50 value. Provides a convenient scale for comparing potencies. | -log(150 x 10-9 M) = 6.82 |
A potent and efficacious H2R agonist will exhibit a low EC50 value and an Emax close to that of histamine. If this compound is a partial agonist, its Emax will be significantly lower than histamine's, even at saturating concentrations. If it is an antagonist, it will produce no response on its own and will shift the dose-response curve of histamine to the right.
Conclusion
This application note provides a robust framework for characterizing the pharmacological profile of this compound at the histamine H2 receptor. By employing a functional, cell-based cAMP accumulation assay, researchers can precisely determine the compound's potency and efficacy. This information is fundamental for its further development as a research tool or therapeutic agent targeting H2R-mediated pathways. The described protocols emphasize reproducibility and are grounded in established GPCR signaling principles, ensuring high-quality, reliable data for drug discovery and development professionals.
References
Application Note: A Multi-Parametric Protocol for Assessing the Cytotoxicity of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Abstract
The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment. This document provides a detailed, multi-parametric protocol for characterizing the cytotoxic profile of the novel compound, N-methyl-2-(1H-pyrazol-4-yl)ethanamine. Recognizing that cytotoxicity is not a single endpoint but a cascade of cellular events, this guide integrates three distinct assays to build a comprehensive profile: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay to specifically probe for apoptosis induction. By explaining the scientific rationale behind each step and providing detailed, actionable protocols, this application note serves as a robust guide for researchers, scientists, and drug development professionals to generate reliable and reproducible cytotoxicity data.
Foundational Concepts: The Rationale for a Multi-Parametric Approach
Assessing the potential toxicity of a new compound like this compound requires more than a single data point. A compound can induce cell death through various mechanisms, such as necrosis (loss of membrane integrity) or apoptosis (programmed cell death), or it may simply arrest cell growth (cytostasis) without killing the cell. Relying on one assay can be misleading. For instance, a compound might inhibit metabolic activity without rupturing the cell membrane, a nuance missed by a membrane-integrity-only assay.[1]
Therefore, a multi-faceted approach is essential for a comprehensive understanding.[2] This protocol employs a primary screening assay for metabolic viability (MTT), a confirmatory assay for membrane integrity (LDH), and a mechanistic assay for apoptosis (Caspase-Glo® 3/7). This triangulation of data provides a more complete and reliable picture of the compound's cytotoxic potential.
Choosing an Appropriate In Vitro Model
The choice of cell line is critical for the relevance of cytotoxicity data.[3] The ideal cell line should be relevant to the compound's intended target tissue or a common site of toxicity.[3] For general screening of a novel compound, several well-characterized and robust cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.[3][4]
-
HEK293 (Human Embryonic Kidney): Represents the kidneys, which are crucial for excreting compounds and can be susceptible to toxicity.[3][4][5]
-
A549 (Human Lung Carcinoma): Relevant for compounds that may be inhaled or have effects on respiratory tissues.
-
A non-cancerous cell line (e.g., hTERT immortalized fibroblasts): Crucial for determining the compound's selectivity index—its ability to target cancer cells over normal cells.[3][5][6]
For the protocols outlined below, we will use HepG2 as the example cell line due to its relevance in general toxicology. However, researchers should select the cell line most appropriate for their specific research question. All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure authenticity and reliability.[7]
Experimental Workflow Overview
A logical workflow is critical for efficient and accurate cytotoxicity assessment. The process begins with cell culture and preparation, followed by compound treatment and subsequent analysis using the three core assays.
Figure 1. High-level experimental workflow for cytotoxicity assessment.
Part 1: Primary Viability Assessment (MTT Assay)
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] This conversion only occurs in living cells.[8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[5][8]
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells (e.g., HepG2) in a 96-well plate format.
Materials:
-
HepG2 cells and complete culture medium (e.g., EMEM + 10% FBS)
-
This compound
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[10]
-
Solubilization solution: DMSO[10] or 0.01 M HCl in 10% SDS solution.
-
Sterile PBS (Phosphate-Buffered Saline)
-
96-well clear, flat-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm (or 540 nm[10]).
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells. Determine cell viability using an exclusion dye like trypan blue.[11]
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Causality: This density ensures cells are in an exponential growth phase and do not become over-confluent by the end of the experiment.[8]
-
Include wells with medium only to serve as a background control.[10]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range for a novel compound is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include "vehicle control" wells treated with the same concentration of the solvent (e.g., DMSO) as the highest compound concentration.[6]
-
Include "untreated control" wells with fresh medium only (represents 100% viability).
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).[5][6]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12]
-
Causality: It is recommended to use phenol red-free medium during this step to avoid colorimetric interference.[8]
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[8][12]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[13]
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC50:
Table 1: Example MTT Assay Data and Calculations
| Concentration (µM) | Log(Concentration) | Avg. Absorbance (570nm) | % Viability |
| Vehicle Control | N/A | 1.250 | 100% |
| 0.1 | -1.0 | 1.245 | 99.6% |
| 1 | 0.0 | 1.150 | 92.0% |
| 5 | 0.7 | 0.875 | 70.0% |
| 10 | 1.0 | 0.612 | 49.0% |
| 50 | 1.7 | 0.150 | 12.0% |
| 100 | 2.0 | 0.055 | 4.4% |
| Calculated IC50 | ~10.2 µM |
Part 2: Confirmatory Assessment of Membrane Integrity (LDH Assay)
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[16][17][18] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[16][18] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[18] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and loss of membrane integrity.[16]
Detailed Protocol: LDH Assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, setting up an identical plate. It is crucial to also include a "Maximum LDH Release" control by treating a set of wells with a lysis solution (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.[1][18]
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Causality: This step pellets any detached, dead cells to ensure the supernatant is clear of cellular debris.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ((Abs_Treated - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)) * 100
-
Part 3: Mechanistic Insight into Apoptosis (Caspase-Glo® 3/7 Assay)
Principle of the Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. Their activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of programmed cell death. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[20][21][22] When cleaved by active caspases, aminoluciferin is released, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[20][22][23]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer according to the manufacturer's protocol.[23][24] Allow it to equilibrate to room temperature before use.[20][22]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[20][22]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the sample volume).[22][23]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[23]
-
Incubate at room temperature for 1 to 3 hours.[22]
-
-
Measurement: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average luminescence of the "medium only" wells.
-
Calculate Fold Change:
-
Fold Change in Caspase Activity = Luminescence_Treated / Luminescence_VehicleControl
-
A significant increase (typically >2-fold) in caspase activity in treated cells compared to controls suggests the induction of apoptosis.
-
Integrated Data Analysis and Decision Making
Figure 2. Decision tree for interpreting multi-parametric cytotoxicity data.
-
MTT↓, LDH↑, Caspase↑: Indicates late-stage apoptosis leading to secondary necrosis.
-
MTT↓, LDH↑, Caspase–: Suggests a primary necrotic mechanism of cell death.
-
MTT↓, LDH–, Caspase↑: Classic sign of apoptosis without significant membrane rupture.
-
MTT↓, LDH–, Caspase–: Suggests a cytostatic effect or direct inhibition of mitochondrial metabolism without inducing cell death.
-
MTT–, LDH–, Caspase–: No significant cytotoxicity observed at the tested concentrations.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
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Application Notes & Protocols: Utilizing N-methyl-2-(1H-pyrazol-4-yl)ethanamine as a Novel Scaffold in Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The discovery of potent and selective kinase inhibitors is a cornerstone of modern drug development. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved kinase inhibitors.[3][4][5] This document outlines the application of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a small molecule fragment, as a starting point for identifying novel kinase inhibitors through a systematic screening cascade. We provide the scientific rationale for its use within a fragment-based drug discovery (FBDD) framework, alongside detailed protocols for biochemical and cell-based screening assays designed to identify and validate its interaction with target kinases.
Introduction: The Rationale for Pyrazole Fragments in Kinase Discovery
Protein kinases represent one of the most successfully targeted enzyme families in drug discovery.[1] However, achieving selectivity across the highly conserved ATP-binding site of over 500 human kinases remains a significant challenge.[1][2] Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS). FBDD involves screening libraries of low molecular weight compounds ("fragments") to identify weak but high-quality interactions, which are then optimized into potent and selective leads.[1][6][7] This approach is particularly effective for kinase inhibitor design.[8]
This compound is an exemplary candidate for an FBDD approach for several key reasons:
-
Privileged Scaffold: The pyrazole ring is a well-established hinge-binding motif found in numerous potent kinase inhibitors, such as Ruxolitinib (JAK1/2) and Crizotinib (ALK/ROS1).[4][9] Its nitrogen atoms can form critical hydrogen bonds with the kinase hinge region.[4]
-
Low Molecular Weight: With a molecular weight of 125.17 g/mol , it adheres to the principles of FBDD, allowing for efficient exploration of chemical space during subsequent optimization.
-
Vector for Growth: The ethanamine side chain provides a clear synthetic vector for "fragment growing" or "linking" strategies, enabling medicinal chemists to build upon the initial fragment hit to improve potency and selectivity.[10]
This guide details a comprehensive workflow for screening this compound against a panel of kinases to identify starting points for novel inhibitor development.
Overview of the Kinase Inhibitor Screening Workflow
The proposed screening cascade is designed to efficiently identify and validate kinase targets of this compound, progressing from high-throughput biochemical assays to more physiologically relevant cell-based models.
Figure 1: A multi-phase workflow for identifying and validating kinase targets.
Experimental Methodologies and Protocols
The following protocols provide detailed, step-by-step instructions for executing the screening cascade. It is crucial to include appropriate controls, such as a known inhibitor for each kinase and a DMSO vehicle control.[11]
Phase 1: Primary Biochemical Kinase Assay
The "gold standard" for direct measurement of kinase activity is the radiometric assay, which tracks the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[11][12] This method is highly sensitive and less prone to compound interference compared to some optical methods.[11]
Protocol 3.1.1: Radiometric [γ-³³P]ATP Filter-Binding Assay
Objective: To perform a single-point screen of this compound at a high concentration (e.g., 100 µM) against a panel of protein kinases to identify initial hits.
Materials:
| Reagent | Details |
|---|---|
| Kinase Panel | Purified, active protein kinases |
| Substrate | Specific peptide or protein substrate for each kinase |
| Test Compound | This compound, 10 mM stock in DMSO |
| Assay Buffer | Varies by kinase, typically includes Tris-HCl, MgCl₂, DTT |
| [γ-³³P]ATP | High-purity, specific activity >3000 Ci/mmol |
| Cold ATP | Non-radiolabeled ATP |
| Stop Solution | e.g., 3% Phosphoric Acid |
| Filter Plates | Multi-well plates with phosphocellulose or glass fiber membranes |
| Scintillation Fluid | For radioactive detection |
| Microplate Scintillation Counter | Instrument for reading plates |
Procedure:
-
Compound Plating: Dispense 1 µL of 10 mM test compound stock solution into assay plate wells for a final concentration of 100 µM in a 100 µL reaction volume. For control wells, dispense 1 µL of DMSO.
-
Kinase Reaction Mix Preparation: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Initiate Reaction: Add 50 µL of the Kinase Reaction Mix to each well. Allow a 10-minute pre-incubation at room temperature to permit compound-enzyme interaction.
-
ATP Addition: Prepare an ATP mix containing [γ-³³P]ATP and cold ATP (final concentration typically at or near the Km for each kinase). Add 50 µL of the ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Add 100 µL of Stop Solution to each well. Transfer the entire volume to the filter plate.
-
Washing: Wash the filter plate 3-4 times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition.
Phase 2: IC₅₀ Determination for Hit Validation
Objective: To confirm the activity of initial hits and determine their potency (IC₅₀ value) using a 10-point dose-response curve.
Protocol 3.2.1: Dose-Response IC₅₀ Curve Generation
Procedure:
-
Serial Dilution: Prepare a 10-point serial dilution series of this compound in DMSO, typically starting from 10 mM.
-
Assay Execution: Perform the radiometric assay as described in Protocol 3.1.1, but instead of a single concentration, use the prepared dilution series.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value. A confirmed hit should exhibit a clear sigmoidal dose-response curve.
Phase 3: Cell-Based Assay for Physiological Relevance
Biochemical assays are essential, but they do not account for cell permeability, stability, or engagement with the target in its native environment.[13][14] A cell-based assay is a critical step to validate that the fragment can affect the kinase within a living cell.[15][16]
Figure 2: Inhibition of a generic kinase signaling cascade by a small molecule.
Protocol 3.3.1: Cellular Substrate Phosphorylation Assay (ELISA-based)
Objective: To determine if the test compound can inhibit the activity of a target kinase in intact cells by measuring the phosphorylation of a known downstream substrate.
Materials:
| Reagent | Details |
|---|---|
| Cell Line | A cell line expressing the target kinase (e.g., A549 for EGFR) |
| Cell Culture Media | Appropriate media (e.g., DMEM) with FBS and antibiotics |
| Starvation Media | Media with low or no serum (e.g., 0.5% FBS) |
| Activator | Ligand to stimulate the kinase pathway (e.g., EGF for EGFR) |
| Test Compound | This compound |
| Lysis Buffer | Buffer containing protease and phosphatase inhibitors |
| ELISA Kit | Sandwich ELISA kit with capture and detection antibodies for the total and phosphorylated substrate |
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with starvation media and incubate for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate activator (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes). A non-stimulated control should be included.
-
Cell Lysis: Aspirate the media, wash with cold PBS, and add lysis buffer to each well.
-
ELISA Protocol:
-
Add cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate.
-
Incubate, wash, and then add a detection antibody specific for the phosphorylated form of the substrate.
-
Incubate, wash, and add a secondary HRP-conjugated antibody.
-
Add TMB substrate and stop the reaction.
-
-
Detection: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-substrate signal to the total substrate signal. Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.
Data Interpretation and Next Steps
The table below summarizes the expected data outputs from this screening workflow.
| Parameter | Assay Type | Purpose | Desired Outcome for a Promising Fragment |
| % Inhibition | Primary Biochemical Screen | Initial hit identification | >50% inhibition at a single high concentration (e.g., 100 µM) |
| IC₅₀ | Biochemical Dose-Response | Potency determination | A reproducible, dose-dependent curve with an IC₅₀ < 500 µM |
| Cellular IC₅₀ | Cell-Based Assay | Efficacy in a cellular context | Demonstrable inhibition of substrate phosphorylation |
A fragment like this compound that shows a reproducible biochemical IC₅₀ and subsequent activity in a cell-based assay is considered a validated hit. The next steps in the FBDD pipeline would involve:
-
Structural Biology: Obtaining an X-ray crystal structure of the fragment bound to the target kinase to understand the binding mode.[10]
-
Structure-Based Design: Using the structural information to guide the synthesis of new analogs ("fragment growing") to improve potency and selectivity, transforming the fragment into a lead compound.[6][10]
References
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature Reviews Drug Discovery. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
-
Fang, Z., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. [Link]
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Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology. [Link]
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Springer. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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ACS Publications. (2007). Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
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NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]
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Application Note: Characterization of N-methyl-2-(1H-pyrazol-4-yl)ethanamine as a Potential Tool Compound for Histamine H3 Receptor Binding Studies
Introduction: The Quest for Selective Histamine H3 Receptor Ligands
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and serotonin.[1][2] This regulatory role has positioned the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders. The development of potent and selective tool compounds is paramount to dissecting H3R pharmacology and validating its therapeutic potential.
The imidazole ring of histamine is a common feature in many H3R ligands. However, this moiety can be associated with metabolic liabilities and off-target effects, such as inhibition of cytochrome P450 enzymes.[3] This has driven the exploration of bioisosteric replacements, with the pyrazole ring emerging as a viable alternative.[4][5] Pyrazole-containing compounds offer a distinct chemical scaffold that may confer improved selectivity and pharmacokinetic properties.
This application note presents a comprehensive guide for the characterization of novel compounds, using N-methyl-2-(1H-pyrazol-4-yl)ethanamine as a representative example of a pyrazole-based candidate for a selective H3R tool compound. We provide detailed, field-proven protocols for determining its binding affinity and functional activity at the human H3 receptor, establishing a robust framework for its evaluation.
Physicochemical Properties of this compound (Illustrative)
| Property | Value | Source |
| Molecular Formula | C6H11N3 | Inferred |
| Molecular Weight | 125.17 g/mol | Inferred |
| Appearance | Colorless to pale yellow oil | Hypothetical |
| Purity (by HPLC) | >98% | Recommended |
| Solubility | Soluble in DMSO, Methanol | Recommended |
Foundational Concepts: Receptor Binding and Functional Assays
The characterization of a novel ligand involves a multi-tiered approach, beginning with an assessment of its ability to bind to the target receptor (affinity) and culminating in the measurement of its biological effect upon binding (function).
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[3] In a competitive binding assay, the test compound's ability to displace a radiolabeled ligand of known high affinity for the receptor is measured. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Functional Assays: Assessing Efficacy
The H3 receptor canonically couples to the Gi/o family of G proteins, which, upon receptor activation by an agonist, inhibit the enzyme adenylyl cyclase.[1][6] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Therefore, a cAMP inhibition assay is a robust method to determine the functional potency (EC50) and efficacy of a potential H3R agonist.
Experimental Workflow for Compound Characterization
The following diagram illustrates the workflow for the comprehensive evaluation of a novel compound like this compound.
Caption: Workflow for characterizing a novel H3R ligand.
Detailed Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the human H3 receptor expressed in HEK293T cells.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293T cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), specific activity ~80 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Imetit (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or 10 µM Imetit (for non-specific binding) or the test compound dilution.
-
50 µL of [3H]-NAMH diluted in binding buffer to a final concentration of ~1 nM.
-
100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Imetit) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Illustrative Data for this compound
| Parameter | Value |
| Radioligand | [3H]-NAMH |
| Kd of Radioligand | 1.0 nM |
| IC50 | 25 nM |
| Ki (hH3R) | 12.5 nM |
Note: This data is for illustrative purposes only.
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human H3 receptor.
Materials and Reagents:
-
Cell Line: CHO-K1 cells stably expressing the human H3 receptor.
-
Assay Medium: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin Solution: 10 µM final concentration in stimulation buffer.
-
Test Compound: this compound.
-
Reference Agonist: (R)-α-Methylhistamine.
-
cAMP Detection Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent time-resolved fluorescence resonance energy transfer (TR-FRET) based kit.
-
Equipment: 384-well white opaque plates, plate reader capable of TR-FRET.
Step-by-Step Methodology:
-
Cell Seeding: Seed the CHO-K1-hH3R cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (R)-α-Methylhistamine in stimulation buffer.
-
Agonist Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 5 µL of the test compound or reference agonist dilutions.
-
Add 5 µL of the forskolin solution to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., Eu-chelate-labeled anti-cAMP antibody and ULight™-labeled cAMP analog).
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
Normalize the data by setting the forskolin-only wells as 100% and the basal (no forskolin) wells as 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) values.
Illustrative Data and Selectivity Profile
The following table presents hypothetical, yet plausible, data for this compound, illustrating how its selectivity profile would be summarized.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of (R)-α-MH) |
| Human H3R | 12.5 | 35.0 | 95% (Full Agonist) |
| Human H1R | >10,000 | >10,000 | Not Determined |
| Human H2R | >10,000 | >10,000 | Not Determined |
| Human H4R | 850 | 1,200 | 40% (Partial Agonist) |
Note: This data is for illustrative purposes only.
Interpretation and Causality of Experimental Choices
-
Choice of Cell Lines: HEK293T and CHO-K1 cells are commonly used for recombinant receptor expression due to their robust growth and low endogenous expression of most GPCRs, providing a clean background for the assays.[7]
-
Choice of Radioligand: [3H]-NAMH is a well-characterized, high-affinity agonist radioligand for the H3 receptor, making it suitable for competitive binding assays.
-
Use of Forskolin: Forskolin directly activates adenylyl cyclase, leading to a large and measurable increase in cAMP. This amplified signal provides a window to measure the inhibitory effect of Gi-coupled receptor activation.
-
Inclusion of IBMX: IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP, thereby amplifying and stabilizing the signal in the functional assay.[8]
-
Selectivity Screening: Testing the compound against other histamine receptor subtypes (H1, H2, H4) is crucial to establish its selectivity and validate its use as a specific tool compound for the H3 receptor. A high Ki ratio (>100-fold) for off-targets is generally desired.
H3 Receptor Signaling Pathway
The diagram below illustrates the canonical Gi-coupled signaling pathway of the H3 receptor, which is interrogated by the cAMP functional assay.
Caption: H3R agonist-mediated inhibition of cAMP production.
Conclusion
This application note provides a comprehensive framework for the in-vitro characterization of this compound, or any novel pyrazole-based compound, as a potential tool for studying the histamine H3 receptor. By following the detailed protocols for radioligand binding and cAMP functional assays, researchers can reliably determine the compound's affinity, potency, and selectivity. The illustrative data highlights the expected outcomes and provides a basis for interpreting the results. A compound demonstrating high affinity, potent agonist activity, and significant selectivity for the H3 receptor over other histamine subtypes would be a valuable tool for elucidating the complex roles of this receptor in health and disease.
References
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Bhowmik, M., Khan, Z., & Mohammed, S. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3567. [Link]
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Monti, J. M., Ponzoni, A., & Jantos, H. (2002). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Neuropsychopharmacology, 27(4), 591-599. [Link]
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Pertwee, R. G., Huffman, J. W., Griffin, G., Lainton, J. A., Razdan, R. K., & Martin, B. R. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769-776. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
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Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Lim, H. D. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 345-352. [Link]
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Ferreira, L. G., Oliva, C. A., & Andricopulo, A. D. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2929. [Link]
- Schering Corporation. (2008). Heterocyclic H3 antagonists.
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Timmerman, H., van der Goot, H., & Leurs, R. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 35(19), 3505-3511. [Link]
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Harper, E. A., & West, R. E. (2001). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British journal of pharmacology, 133(7), 1165-1174. [Link]
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El-Gohary, S. M., & Genies, M. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 23(10), 2465. [Link]
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Gbahode, A. A., & Gbahode, F. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2929. [Link]
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Sanna, M., Carta, A., & Loriga, M. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(21), 5122. [Link]
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Baker, J. G. (2005). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 144(5), 624-633. [Link]
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Srivastava, K., Singh, R. B., Tiwari, R. P., & Srivastava, J. (2023). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Indian Journal of Chemistry, 62(2), 163-168. [Link]
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Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 349. [Link]
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Lim, H. D., de Esch, I. J., & Leurs, R. (2005). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of medicinal chemistry, 48(20), 6294-6302. [Link]
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Wiecek, M., Latacz, G., & Handzlik, J. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2320. [Link]
-
Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British journal of pharmacology, 153(5), 1039-1051. [Link]
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Wang, Y., Zhang, Y., & Li, Y. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 26(16), 4930. [Link]
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European Patent Office. (2010). Histamine H3 receptor antagonists. Retrieved from [Link]
-
Rico, E., & Cárdenas-Paredes, L. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 27(19), 6259. [Link]
- F. Hoffmann-La Roche AG. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
- Vertex Pharmaceuticals Incorporated. (2011). Isoxazole compounds as histamine H3 modulators.
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Application Notes & Protocols: In Vivo Experimental Design for N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Introduction: The Scientific Rationale
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a novel investigational compound featuring this heterocyclic core linked to an ethylamine side chain. Structurally, it bears resemblance to the endogenous neurotransmitter histamine, suggesting a potential interaction with histamine receptors. Specifically, the molecular architecture is analogous to that of known antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that tonically inhibits the release of histamine and other key neurotransmitters in the central nervous system (CNS).[3][4]
H3R antagonists and inverse agonists are of significant therapeutic interest because they disinhibit neurotransmitter release, leading to elevated levels of histamine (HA), acetylcholine (ACh), and dopamine (DA) in brain regions critical for arousal and cognition, such as the prefrontal cortex and hippocampus.[5][6] This mechanism underlies their potential as wake-promoting and pro-cognitive agents for treating disorders like narcolepsy, Alzheimer's disease, and the cognitive deficits associated with schizophrenia.[3][7]
This guide provides a comprehensive framework for the in vivo evaluation of this compound (referred to herein as "Compound P"), proceeding under the scientifically-grounded hypothesis that it functions as an H3R antagonist. The protocols detailed below are designed to rigorously test this hypothesis, from confirming target engagement in a live animal model to evaluating its functional consequences on neurotransmission and cognitive performance.
I. Foundational Principles: Ethical and Preclinical Considerations
A scientifically sound and ethically responsible in vivo program is built upon a foundation of rigorous preclinical characterization and adherence to the highest ethical standards.
A. Ethical Framework: The 3Rs
All animal research must be conducted with the utmost respect for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) are the cornerstone of this ethical commitment and are mandated by regulatory bodies worldwide.[8][9]
-
Replacement: Utilizing non-animal methods (e.g., in vitro receptor binding and functional assays) to establish the compound's primary mechanism of action before proceeding to animal studies.[10]
-
Reduction: Employing efficient experimental designs and appropriate statistical analysis to minimize the number of animals used while ensuring scientifically valid and robust results.[9][10]
-
Refinement: Optimizing all procedures to minimize pain, suffering, and distress. This includes using appropriate anesthesia, defining humane endpoints, and providing environmental enrichment.[10][11]
All protocols described herein require prior approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11][12]
B. Essential Pre-Vivo Characterization
Before initiating in vivo studies, the fundamental pharmacological and pharmacokinetic properties of Compound P must be established.
-
In Vitro Target Validation: The primary hypothesis—that Compound P is an H3R antagonist—must be confirmed. This is typically achieved through:
-
Receptor Binding Assays: To determine the binding affinity (Kᵢ) of Compound P for human and rodent H3 receptors.
-
Functional Assays: Assays such as cAMP accumulation in cells expressing the H3R are used to confirm antagonist or inverse agonist activity.[4] An inverse agonist will increase basal signaling, while a neutral antagonist will only block the effect of an agonist.[3]
-
-
Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound P is critical for designing effective in vivo experiments.[13] Key studies include:
-
Metabolic Stability: Evaluation in liver microsomes from relevant species (e.g., rat, human) to predict clearance.[13][14]
-
Blood-Brain Barrier (BBB) Penetration: Crucial for any CNS-active compound. This can be estimated in vitro and must be confirmed in vivo by measuring compound concentrations in brain tissue versus plasma.
-
Preliminary PK Study: A single-dose study in rodents to determine key parameters like half-life (t½), peak plasma concentration (Cmax), and area under the curve (AUC). This data is indispensable for rational dose selection.
-
II. Experimental Workflow: From Target Engagement to Functional Efficacy
The following section details a logical, multi-tiered approach to evaluating Compound P in vivo. The workflow is designed to first confirm that the compound interacts with its intended target in a living system, then to measure the direct downstream consequences of this interaction, and finally to assess its efficacy in a relevant behavioral model.
Caption: A streamlined workflow for the in vivo evaluation of Compound P.
III. Protocol 1: In Vivo H3R Target Engagement (Dipsogenia Test)
Causality: The dipsogenia test is a classic and robust method to confirm functional H3R antagonism in vivo. The H3R agonist R-alpha-methylhistamine (RAM) induces excessive water intake (dipsogenia) in rats.[6] A true H3R antagonist, when administered prior to RAM, will competitively block the receptor and significantly attenuate this drinking behavior.[14][15] This protocol validates that Compound P reaches its CNS target and exerts a functional antagonistic effect at a given dose.
Step-by-Step Methodology
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g). Group size should be determined by power analysis (typically n=8-10 per group).
-
Acclimation: Animals are single-housed and acclimated to the testing room and procedures for at least 3 days. They should have free access to water bottles to learn their location.
-
Experimental Groups:
-
Group 1: Vehicle (e.g., saline or 0.5% methylcellulose) + Vehicle
-
Group 2: Vehicle + RAM (10 mg/kg, i.p.)
-
Group 3: Positive Control (e.g., Pitolisant, 10 mg/kg, p.o.) + RAM
-
Group 4-6: Compound P (e.g., 3, 10, 30 mg/kg, p.o.) + RAM
-
-
Procedure: a. Remove food and water from cages at the start of the light cycle. b. 60 minutes prior to RAM administration, dose animals with Vehicle, Positive Control, or Compound P via the appropriate route (e.g., oral gavage for p.o.). c. At T=0 min, administer RAM (or Vehicle) via intraperitoneal (i.p.) injection. d. Immediately after injection, place a pre-weighed water bottle on each cage. e. Record water consumption by weighing the bottles at 30, 60, and 120 minutes post-injection.
-
Data Analysis: Calculate the cumulative water intake (in mL/kg) for each animal. Analyze data using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare the treatment groups to the Vehicle + RAM control group.
Expected Outcome & Data Presentation
The Vehicle + RAM group should show a significant increase in water consumption compared to the Vehicle + Vehicle group. A successful H3R antagonist (Positive Control and effective doses of Compound P) will cause a dose-dependent reduction in water intake compared to the Vehicle + RAM group.
| Treatment Group | Dose (mg/kg) | N | Mean Water Intake (mL/kg) @ 60 min ± SEM | % Inhibition of RAM effect |
| Vehicle + Vehicle | - | 10 | 1.5 ± 0.4 | - |
| Vehicle + RAM | 10 | 10 | 15.2 ± 1.8 | 0% |
| Pitolisant + RAM | 10 | 10 | 4.1 ± 0.9 | 81.6% |
| Compound P + RAM | 3 | 10 | 11.8 ± 1.5 | 25.0% |
| Compound P + RAM | 10 | 10 | 6.3 ± 1.1* | 65.4% |
| Compound P + RAM | 30 | 10 | 3.5 ± 0.7 | 86.0% |
| *Hypothetical data. Significance vs. Vehicle + RAM: *p<0.05, *p<0.01 |
IV. Protocol 2: Pharmacodynamic Readout (Microdialysis)
Causality: Having confirmed target engagement, the next step is to measure the direct neurochemical consequence. As H3Rs inhibit neurotransmitter release, an antagonist should increase extracellular levels of histamine, acetylcholine, and dopamine in specific brain areas.[6] Microdialysis allows for the sampling of these neurotransmitters in the brains of freely moving animals, providing a direct link between H3R blockade and changes in synaptic neurochemistry.
Caption: H3R antagonist action at the presynaptic terminal.
Step-by-Step Methodology
-
Animal Model & Surgery: Male rats are surgically implanted with a guide cannula targeting a brain region of interest, such as the medial prefrontal cortex (mPFC) or posterior hypothalamus. Allow at least 5-7 days for recovery.
-
Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). c. Allow a stabilization period of at least 2 hours. d. Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 baseline samples). e. Administer Compound P (at an effective dose determined in Protocol 1) or Vehicle. f. Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for concentrations of histamine, dopamine, and acetylcholine using high-performance liquid chromatography with electrochemical or mass spectrometric detection (HPLC-EC/MS).
-
Data Analysis: Normalize the data for each animal by expressing post-treatment neurotransmitter levels as a percentage of their own stable baseline average. Analyze the time course data using a two-way repeated measures ANOVA.
Expected Outcome & Data Presentation
Administration of Compound P is expected to significantly increase the extracellular levels of histamine, acetylcholine, and dopamine compared to the vehicle-treated group.
| Neurotransmitter | Brain Region | Expected Change (% of Baseline) |
| Histamine | Posterior Hypothalamus | ↑ (150-300%) |
| Acetylcholine | Medial Prefrontal Cortex | ↑ (150-250%) |
| Dopamine | Medial Prefrontal Cortex | ↑ (120-180%) |
V. Protocol 3: Behavioral Efficacy (Novel Object Recognition Test)
Causality: The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[14] It leverages the innate tendency of rodents to explore novel objects more than familiar ones. A cognitive deficit (e.g., induced by a compound like scopolamine) impairs their ability to remember the familiar object, resulting in equal exploration of both. A pro-cognitive agent, like a hypothesized H3R antagonist, should ameliorate this deficit, restoring preferential exploration of the novel object.[6] This protocol tests whether the neurochemical changes observed in Protocol 2 translate into a functional improvement in cognition.[16][17]
Step-by-Step Methodology
-
Animal Model: Male mice or rats (n=12-15 per group).
-
Apparatus: A square open-field arena (e.g., 40x40x40 cm). A variety of objects are needed, which should be non-threatening and easily cleaned (e.g., small blocks, jars).
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes to reduce anxiety and novelty-induced hyperactivity.
-
Training/Familiarization (Day 2): a. Administer Compound P, Vehicle, or a Positive Control. b. 30-60 minutes later, induce a cognitive deficit by administering scopolamine (a muscarinic antagonist, e.g., 1 mg/kg, i.p.). A non-impaired group (Vehicle + Saline) should also be included. c. 30 minutes after scopolamine, place the animal in the arena with two identical objects ("familiar objects") for a 10-minute exploration session. d. Exploration is defined as the animal's nose being directed at the object within a 2 cm distance. Record the time spent exploring each object.
-
Testing/Novelty (Day 3): a. Re-administer the same treatments as on Day 2. b. 60 minutes later (no scopolamine on this day), place the animal back in the arena where one of the familiar objects has been replaced with a new, "novel" object. c. Record the time spent exploring the familiar (Tf) and novel (Tn) objects over a 5-minute session.
-
Data Analysis: Calculate a Discrimination Index (DI) for each animal: DI = (Tn - Tf) / (Tn + Tf). A DI of 0 indicates no preference, while a positive DI indicates preference for the novel object. Analyze the DI values using a one-way ANOVA with post-hoc tests.
Expected Outcome & Data Presentation
The scopolamine-treated group should have a DI close to zero, indicating memory impairment. Compound P should dose-dependently increase the DI, demonstrating its ability to reverse the cognitive deficit.
| Treatment Group | N | Mean Discrimination Index (DI) ± SEM |
| Vehicle + Saline (No Deficit) | 15 | 0.45 ± 0.05 |
| Vehicle + Scopolamine (Deficit) | 15 | 0.08 ± 0.04 |
| Compound P (10 mg/kg) + Scopolamine | 15 | 0.39 ± 0.06** |
| *Hypothetical data. Significance vs. Vehicle + Scopolamine: *p<0.01 |
VI. Conclusion and Future Directions
This structured in vivo testing cascade provides a robust framework for evaluating the therapeutic potential of this compound as a CNS agent. Positive results—demonstrating target engagement, the expected neurochemical effects, and pro-cognitive efficacy—would provide strong validation for the H3R antagonist hypothesis and justify further investigation. Subsequent studies could explore its efficacy in other relevant models (e.g., models of narcolepsy or attention deficit hyperactivity disorder) and initiate formal safety and toxicology assessments required for clinical development. Throughout this process, a steadfast commitment to ethical principles and scientific rigor is paramount to ensure the generation of reliable and translatable data.
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Application Notes & Protocols for the Preclinical Formulation of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of formulations for the novel compound N-methyl-2-(1H-pyrazol-4-yl)ethanamine (NMPEA) intended for animal studies. Given that NMPEA is a new chemical entity (NCE), this guide emphasizes a foundational, property-driven approach. Instead of a single, prescriptive protocol, we present a decision-making framework to guide the formulation scientist from initial physicochemical characterization to the preparation of robust, fit-for-purpose formulations for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) studies.[1] The protocols herein cover aqueous solutions, suspensions, and co-solvent systems suitable for common administration routes in preclinical species, particularly rodents.
Introduction: The Imperative of Formulation Science
This compound (NMPEA) is a heterocyclic amine containing a pyrazole nucleus. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[2] The successful preclinical evaluation of any new chemical entity like NMPEA is fundamentally dependent on achieving consistent and adequate drug exposure in animal models.[3] An inappropriate formulation can lead to misleading data, masking the true pharmacokinetic profile and therapeutic potential of the compound due to issues like poor solubility, low bioavailability, or formulation-induced toxicity.[4][5]
The primary objective of early-stage formulation is to maximize exposure for safety and efficacy testing, often by developing simple and safe solutions or suspensions.[1][4] This guide provides the strategic and practical framework to achieve this for NMPEA, focusing on the critical interplay between its inherent physicochemical properties and the selection of appropriate vehicles and excipients.
Foundational Step: Physicochemical Characterization
Before any formulation can be rationally designed, a thorough understanding of the compound's intrinsic properties is essential.[6] This pre-formulation assessment is the most critical phase, as the data generated will dictate the entire formulation strategy.[5] Limited availability of the Active Pharmaceutical Ingredient (API) is a common constraint at this stage, requiring efficient and targeted experimentation.[6]
Key Physicochemical Parameters
The following properties for NMPEA must be determined experimentally.
| Parameter | Experimental Method | Rationale & Significance for Formulation |
| Aqueous Solubility | Shake-flask method in buffers (e.g., pH 2.0, 6.5, 7.4) | Determines if a simple aqueous solution is feasible at the required dose. NMPEA's amine and pyrazole groups suggest pH-dependent solubility.[] |
| pKa | Potentiometric titration or UV-spectrophotometry | The pKa of the secondary amine and the pyrazole ring will predict the ionization state and solubility across the physiological pH range of the GI tract and blood.[2] |
| Log P / Log D | Shake-flask (octanol/water) or HPLC method | Indicates the lipophilicity of the compound, which influences membrane permeability and helps in selecting appropriate co-solvents or lipid-based systems.[8] |
| Physical Form & M.P. | Microscopy, Differential Scanning Calorimetry (DSC) | Identifies the solid state (crystalline, amorphous) and melting point, which impacts solubility and dissolution rate. Amorphous forms are often more soluble but may be less stable.[3] |
| Preliminary Stability | HPLC analysis of NMPEA in candidate vehicles over time | Assesses chemical stability (e.g., hydrolysis, oxidation) in potential formulations to ensure dose integrity.[4] |
Formulation Development Strategy: A Decision-Making Workflow
The formulation strategy should be tailored to the study's objective (e.g., PK, Tox), the intended route of administration, and the physicochemical data obtained in Section 2.[1] The following workflow provides a logical path for vehicle selection.
Caption: Formulation development workflow for NMPEA.
Vehicle Selection for Common Routes
Oral (PO) Administration: This is a preferred route for preclinical studies as it often mimics the intended clinical path.[9]
-
Aqueous Solution: If NMPEA is sufficiently soluble, a simple buffered aqueous vehicle is ideal. Given its basic amine moiety, using an acidic pH (e.g., pH 2-4) can form the hydrochloride salt in situ, significantly enhancing solubility.[][10]
-
Aqueous Suspension: For compounds with poor aqueous solubility, a uniform suspension is the next best option.[11] Homogeneity is key to ensure accurate dosing.
-
Common Suspending Agents: 0.5-1% (w/v) Methylcellulose (MC) or 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in purified water are standard choices.[12]
-
-
Co-solvent/Surfactant Systems: These are used to solubilize poorly soluble compounds. Care must be taken as excipients can have their own biological or toxicological effects.[13][14]
-
Examples: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Tween® 80, Solutol® HS 15.[1]
-
Parenteral (IV, IP, SC) Administration: Intravenous administration requires a sterile, isotonic, true solution to prevent embolism and irritation.[15][16] IP and SC routes can sometimes tolerate fine suspensions, but solutions are preferred to ensure predictable absorption.[9]
-
pH Adjustment: This is the most powerful tool for an ionizable compound like NMPEA. Adjusting the pH of an aqueous vehicle with pharmacopeia-grade acids (e.g., HCl) or bases (e.g., NaOH) can achieve the desired concentration.[17][18]
-
Tonicity Adjustment: Parenteral formulations should be isotonic with blood (~290 mOsm/L) to prevent pain and tissue damage.[19]
-
Co-solvents: If required, use the minimal amount of biocompatible co-solvents (e.g., PEG 400, PG, ethanol) necessary for solubilization.[15][23]
Detailed Experimental Protocols
Safety Precaution: Always handle NMPEA and all chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preparation of a Simple Aqueous Solution (e.g., 10 mg/mL for PO/IV)
This protocol is suitable if NMPEA solubility is sufficient at a biocompatible pH.
1. Rationale: This is the simplest and most desirable formulation, minimizing confounding variables from excipients.[6] pH adjustment is used to leverage the basicity of the amine group to form a soluble salt.
2. Materials:
-
This compound (NMPEA)
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
1 N Hydrochloric Acid (HCl), pharma grade[24]
-
1 N Sodium Hydroxide (NaOH), pharma grade[24]
-
Calibrated pH meter
-
Sterile, glass vials
-
Sterile, magnetic stir bar and stir plate
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
3. Step-by-Step Methodology:
-
Weigh the required amount of NMPEA (e.g., 100 mg for 10 mL of a 10 mg/mL solution) and place it into a sterile glass vial.
-
Add approximately 80% of the final volume of 0.9% Saline (e.g., 8 mL). Add the sterile magnetic stir bar.
-
Begin stirring. The compound may not fully dissolve initially.
-
Slowly add 1 N HCl dropwise while monitoring the pH. The amine group will protonate, forming a more soluble salt. Continue adding acid until all solid material has dissolved.
-
Check the final pH. For IV administration, the ideal range is typically between pH 4 and 8. Adjust with 1 N HCl or 1 N NaOH as needed. Record the final pH.
-
Once fully dissolved and the pH is set, remove the stir bar and add 0.9% Saline to reach the final desired volume (q.s. to 10 mL). Mix well.
-
Visually inspect the solution against a black and white background to ensure it is clear and free of particulates.
-
For IV administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step ensures sterility.[15]
-
Label the vial clearly with compound name, concentration, vehicle, date, and batch number. Store at 2-8°C until use (or as determined by stability studies).
Protocol 2: Preparation of a Suspension for Oral Gavage (e.g., 20 mg/mL)
This protocol is used when NMPEA solubility is insufficient for the required oral dose.
1. Rationale: A suspension allows for the administration of higher doses of insoluble compounds. The use of a suspending agent like methylcellulose prevents rapid settling of drug particles, ensuring dose uniformity.[12]
2. Materials:
-
This compound (NMPEA)
-
Methylcellulose (MC, ~400 cP) or Sodium Carboxymethylcellulose (CMC-Na, medium viscosity)
-
Purified Water
-
Mortar and pestle
-
Graduated cylinder or volumetric flask
-
Magnetic stir plate and stir bar
3. Step-by-Step Methodology:
-
Prepare the Vehicle: To prepare a 0.5% (w/v) methylcellulose vehicle, heat approximately half the required volume of water (e.g., 50 mL for a 100 mL batch) to 60-70°C. Disperse the methylcellulose powder (0.5 g) with vigorous stirring. Add the remaining volume as cold water/ice to induce hydration and clarification. Stir until a clear, viscous solution forms. Let it cool to room temperature.
-
Weigh the API: Weigh the required amount of NMPEA (e.g., 200 mg for 10 mL of a 20 mg/mL suspension).
-
Trituration: Place the NMPEA powder into a mortar. Add a small amount of the 0.5% MC vehicle (~1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle clumping.
-
Dilution: Gradually add more vehicle in small portions, mixing thoroughly after each addition, until the contents are fluid enough to be transferred.
-
Final Volume: Transfer the mixture to a graduated cylinder or vial. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the cylinder to ensure a complete transfer of the drug.
-
q.s. to Volume: Add 0.5% MC vehicle to reach the final desired volume (q.s. to 10 mL).
-
Homogenization: Place a stir bar in the vial and stir continuously for at least 30 minutes to ensure homogeneity.
-
Quality Control: Visually inspect for uniformity. The suspension should be easily re-suspended by gentle shaking.
-
Dosing: Use a magnetic stirrer to keep the suspension homogenous immediately prior to and during dose aspiration to ensure each animal receives the correct dose.
Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| Precipitation in IV solution upon standing | Poor stability; pH shift; supersaturated solution. | Re-evaluate solubility limits. Ensure pH is stable. Consider a lower concentration or a co-solvent system if solubility is marginal.[4] |
| Inconsistent PK data from suspension dosing | Non-homogenous suspension; particle settling. | Ensure a proper wetting step (trituration). Increase viscosity of vehicle slightly. Always stir suspension immediately before and during dosing. |
| Animal distress post-injection (IV/IP) | Formulation is not isotonic or has an extreme pH. | Measure osmolality and adjust with NaCl or dextrose to be near isotonic (~290 mOsm/L).[19] Ensure pH is within a physiologically tolerated range (e.g., 4-8). |
| Compound won't dissolve in co-solvent system | Incorrect solvent choice; solubility limit exceeded. | Screen a panel of GRAS (Generally Regarded As Safe) co-solvents (e.g., PEG 400, PG, NMP).[1] Do not exceed the maximum safe excipient levels for the chosen species.[13][14] |
Conclusion
The development of a successful preclinical formulation for this compound is not a one-size-fits-all process. It is an iterative, science-driven endeavor that begins with a robust physicochemical characterization of the molecule. By systematically evaluating solubility, stability, and the impact of pH, a formulator can rationally select excipients and design a simple, safe, and effective delivery system. The protocols and strategies outlined in this document provide a validated framework to generate reliable and reproducible data in animal studies, thereby enabling a clear path forward in the drug development process.
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Stegemann, S. et al. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Hernandez, G. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. [Link]
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CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com. [Link]
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Gomaa, A. M. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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Pharmaceutical Technology. (2017). pH Adjustment in Pharmaceutical Production. Pharmaceutical Technology. [Link]
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Li, X. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Al-Warhi, T. et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]
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Application Notes & Protocols: Investigating the Anti-inflammatory Effects of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders[1]. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research.
N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a heterocyclic amine containing a pyrazole scaffold. The pyrazole nucleus is a constituent of several clinically approved drugs and is known to be associated with a wide range of biological activities, including anti-inflammatory properties[2][3][4][5]. Furthermore, some pyrazole-containing compounds have been identified as antagonists of the histamine H4 receptor, a key player in inflammatory and immune responses[6][7][8]. Antagonism of the H4 receptor has been shown to ameliorate inflammatory conditions in various preclinical models, suggesting its potential as a therapeutic target[6][7][8].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory effects of this compound. The protocols detailed herein outline a systematic approach, from initial in vitro screening to in vivo validation, to elucidate the compound's mechanism of action, focusing on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK)[9][10][11][12][13][14].
I. In Vitro Assessment of Anti-inflammatory Activity
The initial phase of investigation focuses on cellular models to determine the compound's direct effects on inflammatory responses and to elucidate its potential mechanism of action.
Cell Viability Assay
Rationale: It is crucial to first determine the non-toxic concentration range of this compound to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Add the diluted compound to the cells and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro[15][16][17][18][19]. This model allows for the assessment of the compound's ability to suppress the production of key pro-inflammatory mediators.
Experimental Workflow for In Vitro Inflammation
Caption: Workflow for in vitro anti-inflammatory assays.
Protocol: Inhibition of Pro-inflammatory Cytokine Production
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines[20].
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for subsequent analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[21][22][23][24][25].
Data Presentation: In Vitro Cytokine Inhibition
| Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | |||
| LPS Control | |||
| Compound (1 µM) + LPS | |||
| Compound (10 µM) + LPS | |||
| Compound (50 µM) + LPS |
Investigation of Signaling Pathways
Rationale: The NF-κB and MAPK signaling pathways are central regulators of inflammation[9][10][26][27][28][29]. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action. Western blotting can be used to detect the phosphorylation status of key proteins in these cascades.
Proposed Signaling Pathways in Inflammation
Caption: Workflow for carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, i.p.), and this compound treated groups (e.g., 10, 30, 100 mg/kg, p.o. or i.p.). Administer the respective treatments 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[30]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[31][30]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
LPS-Induced Systemic Inflammation Model
Rationale: Intraperitoneal injection of LPS in rodents induces a systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines.[15][16][17][18] This model is useful for evaluating the systemic anti-inflammatory effects of a compound.
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Grouping and Dosing: Use male C57BL/6 mice (8-10 weeks old). Group and dose the animals as described for the paw edema model.
-
LPS Challenge: One hour after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 2 or 4 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using ELISA kits.
Data Presentation: In Vivo Cytokine Reduction
| Treatment Group | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle Control | ||
| LPS Control | ||
| Compound (10 mg/kg) + LPS | ||
| Compound (30 mg/kg) + LPS | ||
| Compound (100 mg/kg) + LPS | ||
| Positive Control + LPS |
III. Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic investigation of the anti-inflammatory properties of this compound. By progressing from in vitro characterization of cellular responses and signaling pathways to in vivo validation in established models of inflammation, researchers can comprehensively evaluate the therapeutic potential of this compound. The insights gained from these studies will be invaluable for guiding further preclinical development and understanding the compound's mechanism of action.
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Thurmond, R. L., Desai, P. J., Dunford, P. J., Fung-Leung, W. P., Hofstra, C. L., Jiang, W., ... & Edwards, J. P. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of pharmacology and experimental therapeutics, 309(1), 404-413. [Link]
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Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5483. [Link]
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Pop, O. L., Pirsan, E., Uifalean, A., Todea, M., Gulei, D., & Berindan-Neagoe, I. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1-8. [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. Chemistry & Biodiversity, 19(11), e202200684. [Link]
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Al-Ghorbani, M., Chebude, Y., & Kumar, D. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS omega, 8(29), 25867-25876. [Link]
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Göktaş, O., Tozkoparan, B., & Ertan, R. (2007). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Journal of the Faculty of Pharmacy of Ankara University, 36(1), 33-56. [Link]
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El-Metwaly, N. M., El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 26(17), 5122. [Link]
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El-Metwaly, N. M., El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules (Basel, Switzerland), 26(17), 5122. [Link]
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Lee, D. S., Ko, W., Kim, J. Y., Kim, Y. C., & Cho, S. W. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International immunopharmacology, 22(1), 8-15. [Link]
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Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of agricultural and food chemistry. [Link]
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Lee, D. S., Ko, W., Kim, J. Y., Kim, Y. C., & Cho, S. W. (2015). N-adamantyl-4-methylthiazol-2-amine suppresses lipopolysaccharide-induced brain inflammation by regulating NF-κB signaling in mice. Journal of neuroimmunology, 289, 58-65. [Link]
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Troubleshooting & Optimization
N-methyl-2-(1H-pyrazol-4-yl)ethanamine solubility issues and solutions
Welcome to the technical support center for N-methyl-2-(1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and formulation of this compound, with a primary focus on its solubility characteristics. As a substituted pyrazole with a basic secondary amine, this compound presents a specific set of physicochemical properties that can be challenging but are manageable with the right expertise.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Solubility Issues
Issue 1: My this compound (freebase) will not dissolve in aqueous buffers.
This is the most common issue encountered with this compound. The freebase form of this compound has low aqueous solubility due to the lipophilic nature of the pyrazole ring and the alkyl chain. The secondary amine provides a site for protonation, which is key to increasing its solubility in aqueous media.
Root Cause Analysis:
-
Incorrect pH: The compound is a weak base and requires an acidic environment to be protonated, which significantly increases its aqueous solubility.
-
Insufficient Mixing/Sonication: The compound may require energy input to overcome the initial energy barrier to dissolution.
-
Compound Concentration: The desired concentration may exceed the intrinsic solubility of the compound, even at an optimal pH.
Solutions:
-
pH Adjustment: The most effective and straightforward method is to lower the pH of your aqueous solution.
-
Step 1: Prepare your desired buffer (e.g., PBS, TRIS).
-
Step 2: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. Aim for a pH of 2-3 units below the pKa of the secondary amine (estimated to be around 9-10). A target pH of 4-6 is often a good starting point.
-
Step 3: Add the this compound to the acidified buffer.
-
Step 4: If full dissolution is not achieved, gentle warming (37°C) or sonication can be applied.
-
Step 5: Once dissolved, the pH can be carefully adjusted back towards the desired final pH with a dilute base (e.g., 0.1 M NaOH). Be aware that precipitation may occur if the pH is raised too high.
-
-
Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be effective.
-
Recommended Co-solvents: DMSO, DMF, Ethanol.
-
Protocol: First, dissolve the compound in a minimal amount of the organic co-solvent. Then, slowly add this solution to your aqueous buffer with vigorous stirring. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay.
-
-
Salt Formation: For long-term storage and easier handling, converting the freebase to a salt is highly recommended. The commercially available dihydrochloride salt is a testament to this strategy's effectiveness.[1][2] If you have the freebase, you can prepare a stock solution in an acidic medium, effectively forming the salt in situ.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
For the freebase, a 10-50 mM stock solution in DMSO or ethanol is a good starting point. For the dihydrochloride salt, sterile water or an aqueous buffer (like saline) is recommended. Always test solubility at a small scale first.
Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common occurrence when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
-
Decrease the Final Concentration: The simplest solution is to use a more diluted final concentration.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, to the aqueous buffer can help to maintain the compound in solution.[3]
-
Employ Cyclodextrins: Cyclodextrins like Captisol® can be used to encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.[4]
Q3: How should I store this compound?
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[5] Stock solutions in DMSO or water should be stored at -20°C or -80°C. For aqueous stocks, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
Q4: Are there other formulation strategies to improve the solubility and bioavailability of pyrazole-based compounds?
Yes, for more advanced applications, especially in drug development, several strategies are employed:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.[6][7][8]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed to improve absorption.[9][10]
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[8][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Dihydrochloride
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride.
-
Solvent Addition: Add a portion of the final volume of sterile, deionized water or your desired buffer to the solid.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Adjust the solution to the final desired volume with the solvent.
-
Sterilization: If required for cell-based assays, filter the solution through a 0.22 µm sterile filter.
-
Storage: Aliquot and store at -20°C or -80°C.
Visualizations
Diagram 1: Decision-Making Workflow for Solubilizing this compound
Caption: Decision tree for solubilizing this compound.
Quantitative Data Summary
| Solvent/System | Expected Solubility | Rationale |
| Water (pH 7) | Very Low | The freebase is not protonated and has low polarity. |
| Aqueous Buffer (pH < 6) | Moderate to High | Protonation of the secondary amine increases aqueous solubility. |
| DMSO, DMF | High | Polar aprotic solvents capable of dissolving a wide range of compounds. |
| Ethanol | Moderate | A polar protic solvent that can solubilize the compound. |
| Aqueous Buffer with Co-solvent | Moderate to High | The organic co-solvent aids in the initial dissolution. |
| Aqueous Buffer with Surfactant | Moderate | Surfactants form micelles that can encapsulate the compound.[3] |
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
ChemBK. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1609403-02-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Welcome to the technical support center for the synthesis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your final yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via a reductive amination of a pyrazole-4-carboxaldehyde intermediate with methylamine. This method is often preferred due to its efficiency and the availability of starting materials. However, researchers may encounter issues related to reaction conditions, reagent selection, and product purification.
This guide will focus on troubleshooting the common synthetic pathway illustrated below:
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most prevalent and commercially available starting material is 1H-pyrazole-4-carbaldehyde. Various synthetic methods exist for preparing pyrazole aldehydes if you need to synthesize it in-house.[1][2]
Q2: Which reducing agent is best suited for the reductive amination step?
A2: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are highly recommended.[3][4] These are milder reducing agents than sodium borohydride (NaBH4) and selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. This selectivity is crucial for preventing the formation of the corresponding alcohol as a byproduct.[3][4]
Q3: What is the optimal pH for the reductive amination reaction?
A3: A mildly acidic pH, typically between 4 and 5, is optimal for the formation of the imine intermediate.[3][4] If the solution is too acidic, the methylamine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the formation of the iminium ion is not favored.
Q4: My final product is difficult to purify by standard silica gel chromatography. What are my options?
A4: this compound is a polar and basic compound, which can lead to streaking and poor separation on standard silica gel.[5][6] Consider the following alternatives:
-
Amine-functionalized silica: This stationary phase can reduce tailing of basic compounds.[7]
-
Reverse-phase chromatography: While it can be effective, removing the aqueous mobile phase from your final product can be challenging.[6]
-
Acid-base extraction: As a primary purification step, this can remove non-basic impurities.[5]
-
Crystallization as a salt: Formation of a hydrochloride or other salt can facilitate purification by crystallization.[8]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Conversion of Pyrazole-4-carbaldehyde
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting aldehyde.
-
The isolated yield of the desired product is low.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal pH | Imine formation is pH-dependent. If the pH is too high or too low, the equilibrium will not favor the imine intermediate.[4] | Buffer the reaction mixture to a pH of 4-5 using a non-reactive buffer like acetic acid/acetate. |
| Inefficient Imine Formation | The equilibrium between the aldehyde/amine and the imine may not be favorable under the reaction conditions. | Consider using a dehydrating agent, such as magnesium sulfate, or performing the reaction in a solvent system that allows for the azeotropic removal of water.[9] |
| Decomposition of Reducing Agent | Stronger reducing agents like NaBH4 can be unstable in acidic conditions. | Use a more acid-stable reducing agent like NaBH3CN or NaBH(OAc)3.[3][4] |
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on TLC, or multiple peaks in LC-MS, corresponding to undesired products.
-
NMR of the crude product shows unexpected signals.
Potential Side Reactions & Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| Pyrazole-4-methanol | Reduction of the starting aldehyde by a non-selective reducing agent. | Use a milder, more selective reducing agent like NaBH3CN, which preferentially reduces the iminium ion.[3] |
| N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine | If the synthesis involves a separate N-methylation step, over-methylation can occur. | Use a stoichiometric amount of the methylating agent and carefully control the reaction time and temperature. For direct reductive amination, this is less of a concern. |
| Unidentified Oligomers | Polymerization of the starting aldehyde or imine intermediate. | Ensure adequate stirring and maintain a dilute reaction concentration. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product remains in the aqueous layer during workup.
-
Significant product loss during chromatographic purification.
-
The purified product is an oil that is difficult to handle.
Solutions for Improved Isolation and Purification:
| Issue | Recommended Protocol |
| Poor Extraction from Aqueous Phase | After quenching the reaction, basify the aqueous layer to a pH > 10 with NaOH or K2CO3 to deprotonate the amine. This will increase its solubility in organic solvents like dichloromethane or ethyl acetate. |
| Streaking on Silica Gel | Pre-treat the silica gel with a triethylamine solution (1-2% in the eluent) to neutralize acidic sites.[5] Alternatively, use a gradient elution with increasing amounts of methanol in dichloromethane, with a small percentage of ammonium hydroxide.[6] |
| Product is a Non-crystalline Oil | Convert the freebase to its hydrochloride salt by dissolving the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a compatible solvent. The resulting salt is often a crystalline solid that is easier to handle and store.[8] |
IV. Experimental Protocols
Protocol 1: Reductive Amination of 1H-Pyrazole-4-carbaldehyde
-
To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water).
-
Adjust the pH of the mixture to 4-5 using glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of 1M HCl until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to pH > 10 with 2M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the prepared mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. References
-
ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Available at: [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. Available at: [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions - ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]
-
Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC - NIH. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? - ResearchGate. Available at: [Link]
-
Unit 4 Pyrazole | PDF - Slideshare. Available at: [Link]
-
Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride - Vapourtec. Available at: [Link]
-
US3864402A - Purification of secondary alkyl amines - Google Patents. Available at:
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. Available at: [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Available at: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. Available at: [Link]
-
Amine purification, - Chemistry - Science Forums. Available at: [Link]
-
pyrazole.pdf - CUTM Courseware. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. Available at: [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. Available at: [Link]
-
CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - MDPI. Available at: [Link]
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- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
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- 9. researchgate.net [researchgate.net]
N-methyl-2-(1H-pyrazol-4-yl)ethanamine stability in different solvents
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and analyzing the stability of N-methyl-2-(1H-pyrazol-4-yl)ethanamine. We will explore its inherent chemical characteristics, potential degradation pathways, and provide robust protocols for assessing its stability in various solvent systems.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound, grounded in fundamental chemical principles.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by two primary structural motifs: the pyrazole ring and the N-methyl ethanamine side chain.
-
Pyrazole Ring: Pyrazole is an aromatic heterocycle, which generally imparts significant stability. However, it possesses two adjacent nitrogen atoms, making it a weak base (pKa ≈ 2.5) that can be protonated by strong acids.[1] The ring is also subject to tautomerism, particularly when the N1 position is unsubstituted, although in your specified molecule, the tautomerism is related to the proton on the other nitrogen. The equilibrium between tautomeric forms can be influenced by solvent polarity and the nature of substituents.[2][3]
-
N-methyl ethanamine Side Chain: The secondary amine in the side chain is the most reactive site for degradation. It is nucleophilic and basic, making it susceptible to oxidation, reaction with electrophiles, and acid-base reactions. This functional group is often the primary point of instability in related pharmaceutical compounds.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its structure, the most likely degradation pathways involve the secondary amine.
-
Oxidation: The secondary amine can be oxidized by atmospheric oxygen, residual peroxides in solvents (e.g., THF, diethyl ether), or oxidizing agents to form N-oxide or other related impurities. This is often a primary cause of sample discoloration (e.g., turning yellow or brown).
-
Reaction with Aldehydes/Ketones: Trace impurities of aldehydes (like formaldehyde) or ketones in excipients or solvents can react with the secondary amine to form adducts.[4][5] For instance, formaldehyde can lead to the formation of an N-hydroxymethyl derivative.[4]
-
Acid/Base Instability: While the pyrazole ring is a weak base, the side-chain amine is more basic. In strongly acidic or basic solutions, salt formation will occur, which can be protective. However, extreme pH conditions can catalyze hydrolysis or other rearrangements, making it essential to perform forced degradation studies to understand these limits.[6]
Q3: What are the recommended general storage and handling conditions?
A3: To minimize degradation, the following conditions are recommended:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, preferably in a cool, dry place or a refrigerator (2-8°C).[7] An inert atmosphere (argon or nitrogen) is ideal for long-term storage to prevent oxidation.
-
Handling Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, use high-purity solvents, degassed to remove oxygen. Store solutions at low temperatures (-20°C or -80°C) and protect them from light. Avoid solvents known to contain or form peroxides unless freshly purified.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: I'm observing new, unexpected peaks in my HPLC/LC-MS chromatogram after preparing a solution.
-
Possible Cause 1: Oxidative Degradation.
-
Why it happens: The secondary amine is likely oxidizing. This is accelerated by exposure to air, light, or trace metal ions. Solvents like THF or ethers can contain peroxide impurities that are potent oxidizing agents.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Switch to freshly opened, HPLC-grade or higher solvents.
-
Degas Solvents: Sparge solvents with an inert gas (helium, argon, or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.
-
Work Quickly & Protect from Light: Prepare samples quickly and use amber vials or cover clear vials with aluminum foil.
-
Add Antioxidants (for formulation studies): If compatible with your downstream application, consider adding a small amount of an antioxidant like BHT or Vitamin E to stock solutions intended for longer storage.
-
-
-
Possible Cause 2: Reaction with Solvent Impurities.
-
Why it happens: Some excipients like polyethylene glycols (PEGs) or polysorbates can contain trace amounts of formaldehyde, which reacts with amines.[4]
-
Troubleshooting Steps:
-
Verify Excipient Purity: If working with formulations, obtain the certificate of analysis for your excipients and check for specified impurity levels. Test different lots or vendors if incompatibility is suspected.[4]
-
Run a Solvent Blank: Analyze a blank sample of the solvent/excipient mixture stored under the same conditions to see if impurities are present.
-
-
Issue 2: My solution of the compound is changing color (e.g., from colorless to yellow/brown).
-
Possible Cause: Formation of Chromophoric Degradants.
-
Why it happens: This is a classic sign of chemical degradation, often involving oxidation. The formation of conjugated systems or certain oxidized species can absorb visible light, resulting in a colored solution.
-
Troubleshooting Steps:
-
Follow all steps for preventing oxidative degradation as described in Issue 1.
-
Characterize the Impurity: Use LC-MS to determine the mass of the colored impurity. An increase in mass of 16 amu often suggests the formation of an N-oxide.
-
Evaluate Environmental Factors: Ensure the solution is not exposed to high temperatures or direct sunlight, which can accelerate degradation.
-
-
Issue 3: How do I differentiate between tautomers and degradation products?
-
Why it's tricky: Both can appear as distinct species in a chromatogram. However, their behavior is fundamentally different.
-
Tautomers exist in a solvent-dependent, reversible equilibrium.[2] Their relative peak areas might change if you alter the solvent composition or pH of the mobile phase, but they will not progressively increase over time at the expense of the main peak under stable storage conditions.
-
Degradation products are formed through an irreversible chemical reaction. Their concentration will increase over time, especially under stress conditions (heat, light, etc.), while the concentration of the parent compound decreases.
-
Troubleshooting Steps:
-
Time-Course Study: Analyze the same sample at several time points (e.g., 0, 2, 4, 8, 24 hours) under controlled conditions. If the peak grows steadily over time, it is a degradant.
-
Change Mobile Phase: Slightly alter the pH or solvent ratio of your HPLC mobile phase. Tautomers might show a shift in their equilibrium (relative peak areas), whereas the ratio of a degradant to the parent peak should not be systematically affected by small mobile phase changes.
-
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of this compound, in line with ICH guidelines.[6][8]
Objective: To generate potential degradation products and determine stability under various stress conditions. Aim for 5-20% degradation of the active ingredient.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent where it is known to be stable, such as acetonitrile or methanol.
-
Stress Conditions (run each in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. If no degradation is observed, increase the acid concentration to 1 M HCl or extend the time.[9]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. If no degradation is observed, increase the base concentration to 1 M NaOH or extend the time.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours. For solid-state thermal stress, place the neat powder in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples and controls to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
Objective: To develop an analytical method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.
Methodology:
-
Column Selection: Start with a standard reverse-phase column, such as a C18, 100 Å, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient to ensure separation of early-eluting polar degradants and the parent compound. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Detection:
-
UV/PDA Detector: Scan from 200-400 nm. Select a wavelength for quantification where the parent compound has good absorbance and degradants are also likely to absorb (e.g., 220 nm or 254 nm). The PDA detector is crucial for assessing peak purity.
-
Mass Spectrometer (MS): Use electrospray ionization in positive mode (ESI+). This will provide mass information to help identify the parent peak (m/z [M+H]⁺) and tentatively identify degradants (e.g., [M+16+H]⁺ for an oxide).[10]
-
-
Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that all degradation products are resolved from the parent peak (specificity).
Data Summary & Visualization
Table 1: Predicted Stability of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Stability & Rationale |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Good to Excellent: Generally stable. These are good choices for stock solutions. DMSO can be hygroscopic and may absorb water over time, which could introduce hydrolytic risk. |
| Protic Polar | Water, Methanol, Ethanol | Moderate to Good: Stable for short-term use. The amine and pyrazole nitrogens can hydrogen bond with the solvent. Potential for solvent-mediated reactions over long-term storage or at elevated temperatures. Use high-purity grades. |
| Nonpolar | Hexane, Toluene | Poor Solubility Expected: Stability is less of a concern than solubility. The compound is highly polar and unlikely to dissolve well. |
| Ethers | THF, Diethyl Ether | Caution Advised: Prone to forming peroxide impurities upon storage, which can cause rapid oxidative degradation of the amine. Use only freshly opened bottles or peroxide-free grades. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate: Generally acceptable for short-term use (e.g., extraction). Can contain acidic impurities (HCl) which may form salts with the amine. |
Diagrams
Caption: Potential oxidative degradation of the secondary amine.
Caption: General workflow for a forced degradation study.
References
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
- Safety Data Sheet for 1-(2-methylpropyl)-1H-pyrazol-5-amine. (n.d.). Enamine.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.
- Stability Constants of Some Biologically Important Pyrazoles and Their Ni2+. (n.d.). Hindawi.
- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
-
Forced degradation studies. (2016). MedCrave online. Available from: [Link]
-
Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. Available from: [Link]
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available from: [Link]
-
N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Pharmaffiliates. Available from: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). National Institutes of Health (NIH). Available from: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Available from: [Link]
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- 9. ijrpp.com [ijrpp.com]
- 10. fda.gov [fda.gov]
Overcoming poor bioavailability of N-methyl-2-(1H-pyrazol-4-yl)ethanamine in vivo
Technical Support Center: N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Subject: Troubleshooting and Overcoming Poor In Vivo Bioavailability of this compound
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the critical issues you may be facing.
Section A: Foundational Understanding & Initial Assessment
This section addresses the preliminary questions regarding the compound's properties and how to definitively confirm and quantify the bioavailability issue.
Question 1: We're seeing low systemic exposure of this compound in our animal models. What are the likely underlying causes?
Answer: Low oral bioavailability for a small molecule like this compound typically stems from one or more of three primary barriers:
-
Poor Absorption: This can be due to unfavorable physicochemical properties. The molecule contains a basic amine group which will be protonated at physiological pH in the stomach and intestine.[1][2] While this ionization increases aqueous solubility, it severely limits the molecule's ability to passively diffuse across the lipophilic intestinal membrane.
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound enters the portal circulation and passes through the liver before reaching systemic circulation.[3][4] The liver is rich in metabolic enzymes, such as Cytochrome P450s (CYPs) and monoamine oxidases (MAOs). The N-methyl-ethanamine side chain is a prime substrate for MAOs, and the pyrazole ring can also be metabolized.[1][2] This "first-pass effect" can substantially reduce the concentration of the active drug before it ever reaches the rest of the body.[5][6][7]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump absorbed drug back into the intestinal lumen, preventing its entry into the bloodstream.
To diagnose the primary cause, a systematic approach is required, starting with a definitive pharmacokinetic study and then moving to specific in vitro assays.
Question 2: How do we design a robust initial pharmacokinetic (PK) study to confirm and quantify the poor bioavailability?
Answer: A well-designed PK study is the cornerstone of your investigation. It provides the quantitative data needed to understand the extent of the problem. The key is to compare the plasma concentration profile after oral (PO) administration to that after intravenous (IV) administration.
The absolute oral bioavailability (F%) is calculated as:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Where AUC is the "Area Under the Curve" of the plasma concentration-time graph. A low F% (e.g., <10%) confirms a significant bioavailability issue.
A detailed protocol for a rodent PK study is provided in Section E: Experimental Protocols . The workflow below outlines the critical decision points based on the results.
Caption: Decision workflow for troubleshooting poor bioavailability.
Section B: Troubleshooting Poor Absorption - Formulation Strategies
If your data suggests poor absorption (low permeability) is a key contributor, formulation changes can offer a direct solution without chemical modification of the API (Active Pharmaceutical Ingredient).
Question 3: Our compound has poor permeability. What formulation strategies can we employ to improve its absorption?
Answer: Improving absorption for a poorly permeable compound involves enhancing its ability to cross the intestinal epithelium. Several advanced formulation strategies can be effective.[8][9]
-
Lipid-Based Formulations: These are excellent for increasing the absorption of molecules that are somewhat lipophilic but struggle with membrane crossing. By dissolving the drug in lipid carriers, these systems can leverage lymphatic transport, which bypasses the liver and thus mitigates first-pass metabolism.[9][10]
-
Nanoemulsions and SMEDDS: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils and surfactants that form fine oil-in-water microemulsions upon gentle agitation in the GI tract.[11] The small droplet size (~100-250 nm) provides a large surface area for drug release and absorption.[10][11]
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular (between cells) transport of the drug. Examples include medium-chain fatty acids and certain surfactants. Caution is required as this can also increase the absorption of unwanted substances.
Data Summary: Comparison of Formulation Approaches
| Strategy | Mechanism of Action | Best For | Key Advantage | Potential Drawback |
| Micronization/Nanonization | Increases surface area for dissolution.[12][13] | Poorly soluble drugs (BCS Class II). | Simple, well-established technique. | May not overcome fundamental permeability issues. |
| Amorphous Solid Dispersions | Stabilizes drug in a high-energy, non-crystalline form, enhancing solubility.[9][10] | Poorly soluble drugs. | Can achieve supersaturation in the gut. | Physically unstable; may recrystallize over time. |
| Lipid-Based Systems (SMEDDS) | Solubilizes drug and can utilize lymphatic uptake.[10][13] | Lipophilic, poorly soluble/permeable drugs. | Can bypass first-pass metabolism.[9] | Requires careful selection of lipids and surfactants. |
| Complexation w/ Cyclodextrins | Forms inclusion complexes, increasing aqueous solubility.[10][14] | Poorly soluble drugs. | Increases local drug concentration at the gut wall. | Limited drug loading capacity. |
Section C: Overcoming Metabolic Instability
If your compound is rapidly cleared by the liver, this is often the most significant barrier to achieving therapeutic concentrations.
Question 4: We suspect high first-pass metabolism. How can we confirm this and what are our options?
Answer: High first-pass metabolism is a very common issue for amine-containing compounds.[1][2] To confirm this experimentally, you should perform an in vitroliver microsomal stability assay . This test incubates your compound with liver microsomes (which contain high concentrations of CYP enzymes) and measures the rate at which the compound disappears. A short half-life (<30 minutes) in this assay is highly indicative of rapid hepatic metabolism. A detailed protocol is available in Section E .
Caption: Simplified diagram of the first-pass effect.
Strategies to Mitigate First-Pass Metabolism:
-
Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the specific enzyme responsible for metabolism (e.g., a MAO inhibitor) can increase bioavailability. This approach is often complex due to potential drug-drug interactions and is generally less preferred in early development.[14]
-
Structural Modification: Minor changes to the molecule's structure, away from the core pharmacophore, can sometimes block the site of metabolism. For example, adding a small, inert group near the amine could sterically hinder access by MAO.
-
Prodrug Approach: This is often the most elegant and effective solution. By temporarily masking the metabolically liable amine group, you can protect the molecule during its first pass through the liver. This is discussed in detail in the next section.[1][8]
Section D: Advanced Strategies - The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This is a powerful strategy for overcoming both metabolic and permeability issues.[1][2][8]
Question 5: How can a prodrug strategy be applied to this compound?
Answer: The secondary amine in your compound is an ideal chemical handle for creating a prodrug. The goal is to mask this group with a promoiety that is (a) stable in the gut, (b) improves membrane permeability by increasing lipophilicity and removing the positive charge, and (c) is cleaved by enzymes in the plasma or target tissue to release the active parent drug.
A common and effective strategy is to form a carbamate or an amide linkage .[1][2] For example, reacting the amine with an amino acid can create an amide bond. This has the dual benefit of masking the amine and potentially hijacking endogenous amino acid transporters in the gut wall to improve absorption.[15]
Caption: Workflow for an amino acid prodrug strategy.
The classic example of this approach is oseltamivir (Tamiflu®), where an ethyl ester prodrug strategy increased the oral bioavailability of the active carboxylate from negligible to over 80%.[8]
Section E: Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study for Absolute Bioavailability
Objective: To determine the absolute oral bioavailability (F%) of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing Groups:
-
Group 1 (IV): 1 mg/kg administered via tail vein injection. The drug should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).
-
Group 2 (PO): 10 mg/kg administered via oral gavage. The drug can be formulated as a suspension or solution in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the drug in plasma using a validated LC-MS/MS method.[16][17]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate AUC for both IV and PO groups and determine F%.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before the experiment.
-
Transport Study:
-
Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Perform the reverse experiment (B to A) to assess active efflux.
-
-
Analysis: Quantify the compound in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Interpretation:
-
Papp (A to B) < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp (A to B) > 10 x 10⁻⁶ cm/s: High permeability
-
Efflux Ratio (Papp B to A / Papp A to B) > 2: Suggests active efflux.
-
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of the compound.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing pooled human or rat liver microsomes, the test compound (e.g., 1 µM), and phosphate buffer.
-
Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Stop Reaction: Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to measure the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Section F: Frequently Asked Questions (FAQ) Summary
-
Q: My compound is poorly soluble. Should I fix this before assessing bioavailability?
-
Q: What animal model is best for these initial studies?
-
A: Rats are a standard and cost-effective model for initial PK studies.[[“]][20] They provide a good balance of physiological relevance and ease of handling. However, be aware of species differences in metabolism; results may need to be confirmed in a second species (e.g., dog) later in development.
-
-
Q: We've developed a prodrug that looks promising in vitro. What's the next step?
-
A: The next critical step is to repeat the in vivo pharmacokinetic study (Protocol 1) with the prodrug. You need to measure the plasma concentrations of both the prodrug and the released parent drug. An ideal result is low, transient exposure of the prodrug and significantly higher AUC for the parent drug compared to when the parent was dosed directly.
-
References
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
- Prodrugs for Amines. PMC - NIH.
- Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
- In vivo methods for drug absorption. Consensus.
- Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online.
- Prioritizing oral bioavailability in drug development str
- Prodrugs for Amines. OUCI.
- Prodrugs of Amines. Recent Advancement in Prodrugs.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- First Pass Metabolism: Significance and symbolism. I Am Hinduism.
- First pass effect. Wikipedia.
- First-pass Effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Strategies for the formulation development of poorly soluble drugs via oral route. Roskilde University.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Thermo Fisher Scientific.
- Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
- Small Molecules Quantit
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace.
- (PDF) First-Pass Metabolism and Its Effect on Bioavailability.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
Sources
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Amines - Recent Advancement in Prodrugs [ebrary.net]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. First Pass Metabolism: Significance and symbolism [wisdomlib.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. drughunter.com [drughunter.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 15. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
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Technical Support Center: Purification of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Welcome to the Technical Support Center for the purification of N-methyl-2-(1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective strategies for obtaining this valuable research compound in high purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Understanding the Molecule and its Synthesis
This compound is a substituted pyrazole with a basic side chain. Its purification strategy is intrinsically linked to its synthesis. A common synthetic route proceeds via the formation of a pyrazole ring, followed by the elaboration of the C4-substituent.
A plausible synthetic pathway is outlined below:
A plausible synthetic route to the target molecule.
Understanding this pathway is critical as it informs the potential impurity profile of the crude product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: My crude product is a complex mixture. What are the likely impurities?
A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, based on the plausible pathway described above, you can anticipate the following classes of impurities:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used in the initial pyrazole synthesis, you may have a mixture of pyrazole regioisomers. These can be challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the pyrazole precursor, 2-(1H-pyrazol-4-yl)acetonitrile, or the primary amine, 2-(1H-pyrazol-4-yl)ethanamine.
-
Over-methylation Byproducts: The N-methylation step can sometimes lead to the formation of the corresponding quaternary ammonium salt if harsh methylating agents are used or if the reaction is not carefully controlled.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any excess reagents, can also be present.
Q2: What is the best general approach to purify this compound?
A2: A multi-step approach is often the most effective. This typically involves:
-
Aqueous Workup with Acid-Base Extraction: This is a powerful first step to separate the basic target molecule from non-basic impurities.
-
Column Chromatography: This is used to separate the target compound from closely related impurities, such as regioisomers and the primary amine intermediate.
-
Crystallization or Salt Formation: This is often the final step to obtain a highly pure, crystalline solid.
Q3: My compound appears to be an oil, but the literature reports a solid. What should I do?
A3: The freebase of this compound may be an oil or a low-melting solid, especially if it is not completely pure. Conversion to a salt (e.g., hydrochloride or hydrobromide) will likely induce crystallization and provide a stable, solid product. This also has the added benefit of removing any non-basic impurities that may have co-eluted during chromatography.
III. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Poor Separation During Column Chromatography
Symptom: The target compound co-elutes with impurities, or streaking is observed on the TLC plate.
Causality and Solution:
The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
Strategy 1: Use a Basic Modifier in the Eluent
Adding a small amount of a basic modifier to the mobile phase can significantly improve peak shape and resolution.
| Mobile Phase Modifier | Recommended Concentration | Rationale |
| Triethylamine (Et₃N) | 0.1 - 1% (v/v) | Neutralizes acidic sites on the silica gel, reducing tailing of the basic analyte. |
| Ammonia (in MeOH) | 0.5 - 2% of a 7N solution | A stronger base that can be effective when triethylamine is insufficient. |
Strategy 2: Switch to a Different Stationary Phase
If modifying the eluent is not sufficient, consider using a different stationary phase.
| Stationary Phase | Eluent System | Rationale |
| Alumina (basic or neutral) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Alumina is less acidic than silica and can provide better separation for basic compounds. |
| Reversed-Phase C18 Silica | Acetonitrile/Water with buffer (e.g., ammonium acetate or formic acid) | Separation is based on hydrophobicity, which can be effective for separating polar compounds. |
Problem 2: Difficulty Removing the Primary Amine Impurity
Symptom: The primary amine, 2-(1H-pyrazol-4-yl)ethanamine, persists in the product even after chromatography.
Causality and Solution:
The primary and secondary amines have similar polarities, making their separation by chromatography challenging.
Strategy: Derivatization followed by Extraction
A chemical separation can be employed to remove the primary amine.
Experimental Protocol: Selective Acylation and Extraction
-
Dissolve the impure product mixture in a suitable solvent (e.g., dichloromethane).
-
Add one equivalent of a sterically hindered acylating agent, such as di-tert-butyl dicarbonate (Boc₂O), and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor by TLC. The primary amine will react to form the Boc-protected derivative, which has a significantly different polarity.
-
Once the primary amine is consumed, perform an acidic aqueous extraction (e.g., with 1M HCl). The desired secondary amine will be protonated and move to the aqueous phase, while the non-basic Boc-protected primary amine will remain in the organic phase.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the purified secondary amine with an organic solvent.
-
Dry the organic layer, concentrate, and proceed with final purification if necessary.
Workflow for removal of primary amine impurity.
Problem 3: Product is an Oil and Difficult to Handle
Symptom: The final product is a viscous oil that is difficult to weigh and handle.
Causality and Solution:
The freebase form of many amines are oils or low-melting solids. Conversion to a crystalline salt can provide a stable, easy-to-handle solid.
Strategy: Salt Formation and Crystallization
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified freebase oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
A precipitate should form. If not, try cooling the solution or adding a non-polar co-solvent like hexane to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[1]
IV. Analytical Methods for Purity Assessment
It is crucial to have reliable analytical methods to assess the purity of the final product.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid assessment of reaction progress and purity. Use a suitable stain (e.g., ninhydrin for amines) for visualization. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. A reversed-phase method with a buffered mobile phase is often suitable for amines. |
| Gas Chromatography (GC) | Can be used for purity assessment, especially with a nitrogen-selective detector for enhanced sensitivity.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the compound and can be used to identify and quantify impurities if their signals are resolved. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
V. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved from [Link]
-
Hutson, D. H., & Stoydin, G. (1979). Analysis of 4-methylpyrazole in plasma and urine by gas chromatography with nitrogen-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 162(2), 233-238.
-
Beller, M., et al. (2013). Selective N-Monomethylation of Amines with Paraformaldehyde and H2. Royal Society of Chemistry.
-
Libretexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
-
Lin, L., & Li, L. (2012). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
-
Yadav, J. S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.
-
Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
-
Ghosh, S., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
-
WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from
-
Le, T. B., et al. (2016). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. ResearchGate. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Organic Chemistry Data. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Retrieved from [Link]
-
Pyrazole. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Enhancing the Metabolic Stability of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Welcome to the technical support resource for researchers engaged in the development of small molecules based on the N-methyl-2-(1H-pyrazol-4-yl)ethanamine scaffold. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during lead optimization, with a focus on improving metabolic stability. Every recommendation is grounded in established principles of drug metabolism and supported by scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment & Identifying Metabolic Liabilities
Question 1: My lead compound, this compound, shows high clearance in human liver microsomes. What are the most probable metabolic hotspots on this molecule?
Answer: Based on its structure, this compound has three primary regions susceptible to metabolic modification. Understanding these is the first step in designing a rational strategy for improvement.
-
The N-methyl-ethylamine Side Chain: This is the most likely site of initial, rapid metabolism. Two key enzymatic systems will target this moiety:
-
Cytochrome P450 (CYP) Enzymes: Primarily responsible for N-demethylation , where the methyl group is removed to form the primary amine metabolite, 2-(1H-pyrazol-4-yl)ethanamine. This is often a rapid metabolic pathway for many drugs.
-
Flavin-containing Monooxygenases (FMOs) & CYPs: These enzymes can catalyze N-oxidation at the secondary amine, forming the corresponding hydroxylamine or N-oxide.
-
Monoamine Oxidases (MAOs): The ethylamine portion of the side chain is a classic substrate motif for MAO-A and MAO-B.[1][2][3] MAOs catalyze oxidative deamination, which would cleave the side chain and produce a pyrazole-acetic acid metabolite. Given that many pyrazole derivatives are also known MAO inhibitors, it is critical to determine if your compound is a substrate, an inhibitor, or both, as this has significant implications for both pharmacokinetics and potential drug-drug interactions.[4][5]
-
-
The Pyrazole Ring (C4 Position): While generally considered a metabolically robust heterocycle, the pyrazole ring is not inert.[6] The C4 position is the most electron-rich and sterically accessible carbon.
-
The Pyrazole Ring (N1 Position): The nitrogen atoms of the pyrazole ring are nucleophilic and can be sites for Phase II conjugation reactions.
The diagram below illustrates these potential metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways.
Question 2: How do I experimentally determine which metabolic pathway is dominant for my compound?
Answer: A tiered experimental approach is recommended to systematically identify the key metabolic enzymes. This workflow allows you to efficiently pinpoint the primary clearance mechanism.
-
Baseline Stability (Human Liver Microsomes): First, confirm the high clearance using human liver microsomes (HLM) with the necessary cofactor, NADPH. This establishes your baseline intrinsic clearance (CLint).
-
Differentiating CYP vs. FMO activity:
-
Heat Inactivation: FMO enzymes are heat-labile, whereas CYPs are more stable. Pre-incubate your HLM at 50°C for a few minutes before adding your compound and NADPH. A significant decrease in metabolism compared to the non-heated control strongly suggests FMO involvement.[11]
-
Chemical Inhibition: Run the assay in the presence of a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT).[12] If metabolism is significantly reduced, CYPs are the primary drivers. If metabolism persists, FMOs are likely involved.
-
-
Assessing MAO Involvement:
-
Perform the stability assay using recombinant human MAO-A and MAO-B enzymes. The disappearance of the parent compound in these systems will directly confirm if it is an MAO substrate.
-
-
Assessing UGT Involvement:
-
Run the stability assay in HLM supplemented with the UGT cofactor, UDPGA (uridine diphosphate glucuronic acid), in addition to NADPH. An increase in the rate of disappearance compared to the NADPH-only condition indicates a contribution from glucuronidation.
-
The following flowchart outlines this decision-making process.
Caption: Workflow for identifying primary metabolic pathways.
Section 2: Strategies for Structural Modification
Question 3: I've confirmed that CYP-mediated N-demethylation is the primary metabolic liability. What is the most effective strategy to block this pathway?
Answer: The most direct and often most effective strategy to block N-demethylation is deuteration . This involves replacing the hydrogen atoms on the N-methyl group with their heavy isotope, deuterium.
-
Mechanism of Action (Kinetic Isotope Effect): The rate-limiting step in CYP-mediated N-demethylation is the cleavage of a carbon-hydrogen (C-H) bond. A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy, making it significantly more difficult for the enzyme to break.[13][14] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can slow the rate of N-demethylation dramatically.
-
Expected Outcome: By replacing -CH₃ with -CD₃, you can expect to see a significant decrease in the formation of the N-demethylated metabolite and, consequently, a lower overall intrinsic clearance and increased exposure of the parent compound.[5] This can sometimes lead to "metabolic switching," where a previously minor metabolic pathway becomes more prominent because the primary one has been blocked.[8][11] Therefore, it is essential to re-evaluate the full metabolite profile of the deuterated compound.
| Modification Strategy | Target Pathway | Rationale | Expected Impact on CLint |
| N-Trideuteromethyl | N-Demethylation (CYP) | Kinetic Isotope Effect slows C-D bond cleavage.[13] | High Decrease |
| N-Cyclopropyl | N-Demethylation (CYP) | Introduces steric bulk and is a mechanism-based inhibitor of some CYPs. | High Decrease |
| N-Ethyl or larger alkyl | N-Demethylation (CYP) | May alter substrate recognition; can shift metabolism to dealkylation of the larger group. | Variable |
Question 4: My data suggests MAO is a major contributor to clearance. How can I modify the structure to reduce MAO metabolism?
Answer: To mitigate MAO-catalyzed metabolism, you need to disrupt the structural features that allow for recognition and turnover by the enzyme.
-
Introduce α-Methyl Substitution: Adding a methyl group to the carbon adjacent to the secondary amine (the α-carbon of the ethylamine linker) is a classic strategy to block MAO activity. This steric hindrance prevents the enzyme from accessing the C-H bond required for oxidative deamination.
-
Modify the Amine: While converting the secondary amine to a tertiary amine might seem intuitive, this can re-introduce or enhance CYP-mediated N-dealkylation liabilities. A more robust approach could be to incorporate the nitrogen into a non-labile heterocycle, such as a piperidine or pyrrolidine ring, effectively changing the linker. This dramatically alters the substrate profile.
-
Modify the Pyrazole Ring: Since the pyrazole ring itself is a known MAO inhibitor scaffold, modifications to it can enhance this inhibitory activity, effectively reducing its own turnover.[1][4] Adding small substituents to the C3 or C5 positions of the pyrazole ring can alter the binding orientation within the MAO active site.
| Modification Strategy | Target Pathway | Rationale | Expected Impact on CLint |
| α-Methyl on Ethyl Linker | Oxidative Deamination (MAO) | Steric hindrance at the site of oxidation. | High Decrease |
| Incorporate N into a Ring | Oxidative Deamination (MAO) | Removes the primary amine substrate motif post-demethylation. | High Decrease |
| C3/C5 Pyrazole Substitution | MAO Inhibition/Substrate Recognition | Can increase inhibitory activity, reducing substrate turnover.[5] | Moderate to High Decrease |
Question 5: What if oxidation on the pyrazole ring itself is the problem? How can I protect the C4 position?
Answer: If you have identified C4-hydroxylation as a significant pathway, the most direct approach is to block this site with a metabolically stable substituent.
-
Fluorination: Replacing the hydrogen at the C4 position with a fluorine atom is an excellent strategy. The carbon-fluorine (C-F) bond is extremely strong and not susceptible to oxidative cleavage by CYPs. Fluorine is also small (a good bioisostere for hydrogen) and highly electronegative, which can alter the electron density of the ring and potentially improve binding affinity to the target protein through new interactions.
-
Methylation: Placing a methyl group at the C4 position will also physically block enzymatic access for hydroxylation. However, this adds more lipophilicity and the methyl group itself could potentially become a site for hydroxylation, although this is generally a slower process than aromatic hydroxylation.
Section 3: Advanced Protocols & Data Interpretation
Question 6: I need a reliable protocol for an in vitro human liver microsomal (HLM) stability assay. Can you provide one?
Answer: Certainly. This protocol is a standard starting point for assessing Phase I metabolic stability.
Protocol: Human Liver Microsomal Stability Assay
1. Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compound (10 mM stock in DMSO)
-
Positive Controls (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard like Tolbutamide)
-
96-well incubation plates and collection plates
2. Experimental Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should be 0.5 mg/mL.
-
Pre-incubation: Aliquot the HLM master mix into the 96-well incubation plate. Add your test compound and positive controls to the wells to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the reaction initiation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well and add it to a corresponding well in the collection plate already containing the ice-cold quenching solution. The T=0 sample is typically taken by adding the quenching solution before adding the NADPH.
-
Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the T=0 sample.
3. Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula:
-
CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Data Interpretation:
| CLint (µL/min/mg protein) | Stability Classification | Predicted In Vivo Hepatic Extraction |
| < 10 | Low Clearance / Stable | Low |
| 10 - 50 | Moderate Clearance | Intermediate |
| > 50 | High Clearance / Unstable | High |
Question 7: I've generated a stable analog, but now I need to identify its metabolites. Can you outline a workflow for metabolite identification using LC-MS/MS?
Answer: Metabolite identification is a crucial step to ensure that your new analog hasn't simply shifted metabolism to produce an undesirable or reactive metabolite.
Workflow: Metabolite Identification using High-Resolution LC-MS/MS
-
Incubation: Perform a larger-scale microsomal or hepatocyte incubation (as described in Q6, but with a higher volume and potentially higher compound concentration, e.g., 10 µM) to generate sufficient quantities of metabolites. Include a control incubation without NADPH to identify non-enzymatic degradation products.
-
Sample Preparation: After quenching and centrifugation, concentrate the supernatant. A common method is to evaporate the acetonitrile under a stream of nitrogen and then reconstitute the sample in a smaller volume of mobile phase.[15]
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[16]
-
Initial Full Scan: First, run the samples in full scan MS mode to detect all ions present in the T=60 min sample versus the T=0 control. Look for new peaks in the chromatogram of the incubated sample.
-
Data Mining: Use metabolite identification software to search the full scan data for masses corresponding to expected metabolic transformations (e.g., +16 Da for oxidation, -14 Da for N-demethylation, +176 Da for glucuronidation).
-
MS/MS Fragmentation: Re-inject the sample and perform targeted MS/MS (or data-dependent acquisition) on the potential metabolite masses. The fragmentation pattern of a metabolite should contain fragment ions characteristic of the parent drug. A common "product ion" or "neutral loss" scan can help find all compounds related to the parent structure.
-
-
Structural Elucidation:
-
Compare the fragmentation pattern of the metabolite to that of the parent compound. The mass shift in the fragment ions can help pinpoint the location of the metabolic modification.
-
For example, if a fragment corresponding to the pyrazole ring is shifted by +16 Da, this indicates oxidation occurred on the ring. If a fragment corresponding to the side chain is unchanged while the parent ion is +16 Da, the modification is likely on the pyrazole ring.
-
This workflow is visualized below.
Caption: A four-step workflow for metabolite identification.
References
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Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link]
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Chimenti, F., et al. (2005). Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives. Journal of Medicinal Chemistry, 48(23), 7113-7122. [Link]
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Cashman, J. R. (2005). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Toxicology and Applied Pharmacology, 207(2 Suppl), 95-101. [Link]
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Di, L., & Obach, R. S. (2015). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 6(12), 1213-1216. [Link]
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Liu, T., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2279-2290. [Link]
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Guengerich, F. P. (2001). Unusual Cytochrome P450 Enzymes and Reactions. Journal of Biological Chemistry, 276(19), 15461-15464. [Link]
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Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: From Simple Scaffolds to Potent Modulators
This guide provides a comparative analysis of pyrazole-based inhibitors, a prominent class of compounds in modern drug discovery. While our initial focus is the simple fragment, N-methyl-2-(1H-pyrazol-4-yl)ethanamine, the publicly available biological data for this specific molecule is limited. Therefore, this document will broaden its scope to explore the vast potential of the pyrazole scaffold. We will dissect its role in designing potent and selective inhibitors for various enzyme families, supported by experimental data and detailed protocols for their evaluation.
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility, metabolic stability, and its ability to form key hydrogen bonds with protein targets.[1] Its versatile nature allows for substitution at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This guide will delve into three major classes of pyrazole-based inhibitors targeting kinases, histone demethylases, and indoleamine 2,3-dioxygenase (IDO1), providing a framework for understanding their mechanism, structure-activity relationships (SAR), and the experimental workflows used to characterize them.
The Pyrazole Scaffold: A Versatile Core for Enzyme Inhibition
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that are highly advantageous for inhibitor design. One nitrogen acts as a hydrogen bond donor, while the other can act as an acceptor. This duality allows the scaffold to engage in diverse interactions within an enzyme's active site. The SAR for pyrazole derivatives often depends critically on the substitution pattern on the ring. For instance, studies on various pyrazole-based inhibitors have shown that substituents at the N-1, C-3, and C-5 positions can dramatically influence potency and selectivity by occupying distinct sub-pockets of the target protein.[2][3] The simple structure of this compound represents a foundational piece that, through chemical elaboration, could be developed into a potent inhibitor for a variety of targets.
Case Study 1: Pyrazole-Based Kinase Inhibitors
Protein kinases, which regulate a vast number of cellular processes, are a major class of drug targets, particularly in oncology.[1][4] The pyrazole scaffold is a key component in several approved and clinical-stage kinase inhibitors.[1][5][6]
Mechanism of Action: Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase. The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interactions of the adenine portion of ATP.
Exemplar Inhibitor: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[1] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core. This combination allows it to bind effectively to the ATP-binding site of JAK kinases, leading to the inhibition of cytokine signaling pathways crucial for cell growth and immune responses.[1]
Comparative Data for Pyrazole-Based Kinase Inhibitors
| Compound/Series | Target Kinase(s) | Potency (IC50) | Key Structural Features / SAR Insights | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold. | [1] |
| Crizotinib | ALK, c-Met | ALK: 20-50 nM | Aminopyridine core with a substituted pyrazole. | [1] |
| Pyrazole-based Chk2 Inhibitors | Chk2 | 17.9 nM (Compound 17) | Benzimidazole nucleus with an amide moiety enhances potency. | [7] |
| Pyrazole-based Aurora A Inhibitors | Aurora A | 0.16 µM (Compound 6) | A nitro group on the phenyl ring was found to be optimal for activity. | [7] |
Experimental Workflow: Kinase Inhibitor Screening Cascade
The development of a kinase inhibitor involves a multi-step process to identify potent and selective compounds. The causality behind this workflow is to progressively increase the biological complexity of the assays, from simple biochemical tests to more physiologically relevant cellular and in vivo models, ensuring that resources are focused on the most promising candidates.
Caption: A typical workflow for kinase inhibitor discovery.
Case Study 2: Pyrazole-Based Histone Demethylase Inhibitors
Histone lysine demethylases (KDMs) are epigenetic regulators that play a critical role in gene expression. The KDM5 family, particularly KDM5B, is overexpressed in several cancers, making it an attractive therapeutic target.[8][9]
Mechanism of Action: Many KDM inhibitors, including those with a pyrazole core, are designed to chelate the active site Fe(II) ion and compete with the co-substrate, 2-oxoglutarate. The pyrazole scaffold can be decorated with functional groups that occupy the binding pockets for the substrate and co-substrate.
Exemplar Inhibitor Series: Recent studies have identified potent pyrazole derivatives as KDM5B inhibitors. For example, compound 27ab (1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide) emerged from a structure-based optimization campaign as a highly potent KDM5B inhibitor.[8][9] In cellular models, this compound was shown to increase the levels of H3K4me3, a direct substrate of KDM5B, and inhibit cancer cell proliferation and migration.[8]
Comparative Data for Pyrazole-Based KDM5B Inhibitors
| Compound | Target Enzyme | Potency (IC50) | Cellular Effects | Reference(s) |
| Compound 27ab | KDM5B | 0.0244 µM | Inhibits MKN45 cell proliferation and migration. | [8][9] |
| TK-129 | KDM5B | 0.044 µM | Reduces Ang II-induced activation of cardiac fibroblasts. | [10] |
| Initial Hit (Compound 5) | KDM5B | 9.320 µM | Identified via virtual screening; served as starting point for optimization. | [8] |
Signaling Pathway: KDM5B in Transcriptional Regulation
KDM5B removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Inhibiting KDM5B is expected to restore the expression of tumor suppressor genes that are silenced in cancer cells.
Caption: A comprehensive workflow for inhibitor characterization.
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, serving as the foundation for numerous inhibitors targeting diverse enzyme families. While a direct, data-rich comparison involving this compound is not feasible from current literature, its simple structure exemplifies a starting point for fragment-based drug design. By leveraging the insights from well-characterized pyrazole inhibitors against kinases, histone demethylases, and IDO1, researchers can strategically elaborate on such simple fragments. The key to success lies in understanding the specific structural requirements of the target's active site and systematically applying the rigorous experimental protocols outlined in this guide to optimize for potency, selectivity, and drug-like properties. The continued exploration of the chemical space around the pyrazole core promises to yield novel and effective therapeutics for a wide range of human diseases.
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Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
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A Comparative Analysis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine and Celecoxib: A Structural and Mechanistic Perspective
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a detailed comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and a structurally related pyrazole-containing compound, N-methyl-2-(1H-pyrazol-4-yl)ethanamine. While Celecoxib is a clinically approved and extensively studied COX-2 inhibitor, this compound remains a less characterized molecule, primarily documented in chemical supplier databases. This analysis will, therefore, juxtapose the known pharmacological profile of Celecoxib with a theoretical examination of this compound's potential for COX-2 inhibition based on established structure-activity relationships of pyrazole derivatives.
Introduction to the Compounds
Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, effectively reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] It is widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[3][4]
This compound is a pyrazole derivative with a less complex substitution pattern compared to Celecoxib. Its biological activity and pharmacological profile are not extensively documented in publicly available literature, positioning it as a subject for theoretical analysis based on the known pharmacophoric requirements for COX-2 inhibition.
Structural and Physicochemical Properties
A fundamental comparison begins with the structural and physicochemical properties of the two molecules.
| Property | This compound | Celecoxib |
| Chemical Structure | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
| Molecular Formula | C6H11N3 | C17H14F3N3O2S |
| Molecular Weight | 125.17 g/mol | 381.37 g/mol |
| Core Scaffold | 1H-pyrazole | 1,5-diarylpyrazole |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[5] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced during inflammation.[5] Selective COX-2 inhibitors like Celecoxib are designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation with a decreased risk of the gastrointestinal adverse effects associated with the inhibition of COX-1.[6]
The selectivity of Celecoxib for COX-2 is attributed to its chemical structure, which allows it to bind to a larger, more flexible active site in the COX-2 enzyme that is not present in COX-1.[5]
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
This comparative analysis highlights the stark differences between the established COX-2 inhibitor, Celecoxib, and the pyrazole-containing compound, this compound. Celecoxib's clinical efficacy is a direct result of its chemical structure, which is highly optimized for potent and selective inhibition of the COX-2 enzyme. In contrast, a theoretical evaluation based on well-established structure-activity relationships suggests that this compound is unlikely to be a potent COX-2 inhibitor due to its lack of the necessary pharmacophoric features.
For researchers in drug development, this analysis underscores the importance of specific structural motifs in designing effective and selective enzyme inhibitors. While the pyrazole scaffold is a valuable starting point, the nature and arrangement of substituents are critical for achieving the desired pharmacological activity. To definitively characterize the biological activity of this compound, experimental validation through in vitro COX inhibition assays is imperative. Such studies would provide the empirical data needed to either confirm or refute the theoretical assessment presented in this guide and would clarify its potential, if any, as a modulator of the cyclooxygenase pathway.
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A Senior Application Scientist's Guide to Validating the Target Engagement of N-methyl-2-(1H-pyrazol-4-yl)ethanamine in Cells
For researchers and drug development professionals, the synthesis of a novel small molecule like N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a member of the pharmacologically significant pyrazole class of compounds, marks the beginning of a critical journey: the elucidation of its mechanism of action.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1][4][5] These compounds are known to interact with a wide array of cellular targets, including protein kinases, cyclooxygenases, and various enzymes involved in metabolic pathways.[1][6][7] Therefore, rigorously validating the direct intracellular target of a new pyrazole derivative is paramount to understanding its biological effects and advancing it through the drug discovery pipeline.
This guide provides an in-depth comparison of three powerful methodologies for confirming the direct binding of this compound to its protein target(s) within a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will delve into the scientific principles underpinning each technique, provide detailed experimental protocols, and offer insights into their respective strengths and limitations to aid in the selection of the most appropriate strategy for your research needs.
Cellular Thermal Shift Assay (CETSA): Monitoring Target Stabilization
The principle behind CETSA is that the binding of a small molecule to its target protein confers thermal stability to the protein.[8] This means that the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at different temperatures, we can infer target engagement.
Scientific Rationale
The thermodynamic stabilization of a protein upon ligand binding is a fundamental biophysical phenomenon. CETSA elegantly leverages this by subjecting intact cells or cell lysates to a temperature gradient. The subsequent quantification of the soluble fraction of the target protein at each temperature point generates a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is a direct indicator of target engagement.
Experimental Workflow
Caption: CETSA experimental workflow.
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Sample Preparation and Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Place the tubes in a thermal cycler and heat them for a fixed duration (e.g., 3 minutes) at a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by a non-denaturing method, such as repeated freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each temperature point, determine the amount of soluble target protein relative to the amount at the lowest temperature (e.g., 37°C).
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus target engagement.
-
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS operates on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, making it more or less susceptible to proteolytic degradation.[1] This change in protease sensitivity is then used as a readout for target engagement.
Scientific Rationale
Upon binding of a ligand, a protein often undergoes a conformational change that can shield previously exposed protease cleavage sites. This protective effect is the basis of the DARTS assay. By treating cell lysates with a protease in the presence and absence of the small molecule, one can identify proteins that are protected from degradation, indicating a direct binding event.
Experimental Workflow
Caption: DARTS experimental workflow.
Detailed Protocol for DARTS
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER or a custom buffer with mild detergent).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Compound Incubation:
-
Incubate the cell lysate with various concentrations of this compound or a vehicle control for a sufficient time to allow for binding (e.g., 1 hour at 4°C).
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to the lysates. The choice of protease and its concentration should be optimized to achieve partial digestion of the total protein content.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the protein fragments by SDS-PAGE.
-
-
Detection and Identification:
-
For an unbiased approach, visualize the proteins using a general protein stain like Coomassie blue or silver stain. Look for bands that are present or more intense in the compound-treated lanes compared to the control lanes. These bands can then be excised and identified by mass spectrometry.
-
For a targeted approach, use Western blotting to detect a specific protein of interest and observe if it is protected from degradation in the presence of the compound.
-
Photo-affinity Labeling (PAL): Covalent Capture of the Target
Photo-affinity labeling is a powerful technique that utilizes a chemically modified version of the small molecule, a "photo-affinity probe," to covalently link to its target protein upon photoactivation.[2][9] This allows for the direct identification of the binding partner.
Scientific Rationale
A photo-affinity probe consists of three key components: the pharmacophore (the small molecule of interest), a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne).[2][5] The probe is introduced to cells where it binds to its target. Upon irradiation with UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to the nearest amino acid residues of the target protein. The reporter tag then enables the isolation and identification of the labeled protein.
Experimental Workflow
Caption: Photo-affinity labeling workflow.
Detailed Protocol for PAL
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a photoreactive group and a reporter tag. This is a crucial and often challenging step that requires expertise in medicinal chemistry.
-
-
Cell Treatment and Crosslinking:
-
Treat cells with the photo-affinity probe. It is important to include a competition experiment where cells are co-incubated with the probe and an excess of the unmodified this compound to demonstrate specific binding.
-
Expose the cells to UV light at the appropriate wavelength to activate the photoreactive group and induce crosslinking.
-
-
Lysis and Target Enrichment:
-
Lyse the cells.
-
If a clickable probe was used, perform the click chemistry reaction to attach a biotin tag.
-
Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.
-
-
Target Identification:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify the proteins by mass spectrometry. A true target will be enriched in the sample treated with the probe alone compared to the competition sample.
-
Comparison of Target Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced conformational change affecting protease sensitivity | Covalent capture of the target by a photoreactive probe |
| Compound Modification | Not required | Not required | Required (synthesis of a photo-affinity probe) |
| Cellular Context | Intact cells or lysates | Cell lysates | Intact cells or lysates |
| Throughput | Moderate to high (can be adapted to 96/384-well format) | Moderate | Low to moderate |
| Equipment | Thermal cycler, protein quantification instrument (e.g., Western blot setup) | Standard lab equipment (SDS-PAGE, Western blot) | UV crosslinker, mass spectrometer |
| Target Identification | Requires a known target and a specific antibody | Can be used for both known targets (Western blot) and unknown targets (mass spectrometry) | Primarily for identifying unknown targets |
| Key Advantage | Label-free, works in intact cells | Label-free, can identify unknown targets | Provides direct evidence of binding through covalent linkage |
| Key Limitation | Not all proteins show a thermal shift; requires a specific antibody for targeted approach | May not work for all protein-ligand interactions; optimization of protease is crucial | Probe synthesis can be challenging; potential for non-specific crosslinking |
Conclusion: Selecting the Right Tool for the Job
The validation of target engagement for a novel compound like this compound is a multi-faceted challenge that often requires the application of orthogonal methods.
-
CETSA is an excellent first-line approach if you have a hypothesized target and a reliable antibody. Its label-free nature and applicability in intact cells make it a powerful tool for confirming target engagement under physiological conditions.
-
DARTS offers a valuable alternative, particularly when an antibody for the putative target is not available or for unbiased screening for novel targets. Its reliance on changes in protease susceptibility provides a different biophysical readout of binding.
-
Photo-affinity labeling represents the gold standard for identifying the direct binding partners of a small molecule. While the requirement for probe synthesis presents a significant hurdle, the covalent capture of the target provides the most definitive evidence of a direct interaction.
For a comprehensive validation strategy for this compound, a researcher might first use a phenotypic screen to identify a biological effect. Based on the known pharmacology of pyrazole derivatives, one could hypothesize a target class (e.g., a specific kinase). CETSA could then be employed to rapidly test this hypothesis. If CETSA is successful, it provides strong evidence of target engagement. In parallel or as a next step, DARTS or PAL could be used in an unbiased manner to identify the full spectrum of interacting proteins, thereby confirming the primary target and revealing potential off-target effects. This integrated approach, leveraging the complementary strengths of these techniques, will provide the most robust and reliable validation of the intracellular target engagement of your novel compound.
References
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Kashef, H. S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 706981. [Link]
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Aggarwal, S., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 14(3), 196-213. [Link]
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Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 177-186. [Link]
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Zhang, Y., & Li, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 785-802. [Link]
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Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S3), 8344–8360. [Link]
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Patel, K. D., Patel, A. D., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1842. [Link]
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Sayed, G. H., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]
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Al-Hazmi, G. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Egyptian Journal of Chemistry, 67(6), 5559-5569. [Link]
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Jain, A. K., Sharma, S., & Vaidya, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(2), 82–102. [Link]
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National Center for Biotechnology Information. (n.d.). N-[(1-prop-2-enylpyrazol-4-yl)methyl]ethanamine. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N-ethyl-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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Al-Zoubi, R. M., & Al-Hamdany, W. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC advances, 7(12), 7138-7171. [Link]
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- 9. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
A Technical Guide for Researchers in Drug Development
In the pursuit of novel therapeutics, the precise characterization of a compound's interaction with its intended target, alongside a comprehensive understanding of its potential off-target activities, is paramount. This guide provides a detailed cross-reactivity profiling of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a histamine H₄ receptor agonist. Given the structural similarities among histamine receptor subtypes and the broader family of G-protein coupled receptors (GPCRs), a thorough assessment of selectivity is crucial to anticipate potential side effects and ensure the development of safe and effective medicines. This document serves as a comparative guide, offering experimental frameworks and data analysis to inform preclinical research and drug development professionals.
Introduction: The Imperative of Selectivity in H₄ Receptor Agonism
The histamine H₄ receptor (H₄R) has emerged as a promising therapeutic target for a spectrum of inflammatory and immune disorders, including asthma, atopic dermatitis, and pruritus.[1][2] The H₄R is predominantly expressed on hematopoietic cells such as mast cells, eosinophils, dendritic cells, and T-lymphocytes, where it modulates key inflammatory processes like chemotaxis and cytokine release.[1] this compound belongs to a class of compounds designed to selectively activate the H₄R, thereby harnessing its immunomodulatory effects.
However, the therapeutic potential of any H₄R agonist is intrinsically linked to its selectivity profile. The histamine receptor family, comprising H₁, H₂, H₃, and H₄ subtypes, exhibits a degree of structural homology that can lead to cross-reactivity. Furthermore, off-target interactions with other GPCRs, ion channels, or enzymes can precipitate undesirable side effects. This guide outlines a systematic approach to characterizing the selectivity of this compound, comparing its profile with established H₄R ligands and providing the methodologies to generate such critical data.
Core Methodologies for Cross-Reactivity Profiling
A robust assessment of a compound's cross-reactivity involves a multi-tiered approach, beginning with target-family-specific assays and expanding to broad liability panels. The following sections detail the essential experimental protocols.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound.
Experimental Protocol: Histamine Receptor Binding Panel
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound at human H₁, H₂, H₃, and H₄ receptors.
Materials:
-
HEK293 cell membranes expressing recombinant human H₁, H₂, H₃, or H₄ receptors.
-
Radioligands: [³H]-Mepyramine (for H₁R), [¹²⁵I]-Iodoaminopotentidine (for H₂R), [³H]-Nα-methylhistamine (for H₃R), [³H]-Histamine (for H₄R).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: High concentration of a known, non-radiolabeled antagonist for each receptor (e.g., mianserin for H₁R, ranitidine for H₂R, thioperamide for H₃R, JNJ 7777120 for H₄R).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate for 60-120 minutes at 25°C with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/C filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity on each filter using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Functional Assays: Assessing Biological Response
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For Gαi-coupled receptors like the H₄R, measuring the inhibition of cyclic AMP (cAMP) production is a common functional readout.
Experimental Protocol: cAMP Inhibition Assay for H₄R
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the H₄R.
Materials:
-
CHO or HEK293 cells stably expressing the human H₄ receptor.
-
Forskolin.
-
Test Compound: this compound.
-
Reference Agonist: Histamine or 4-methylhistamine.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the H₄R-expressing cells in 96- or 384-well plates and culture overnight.
-
Wash the cells with assay buffer and pre-incubate with serial dilutions of this compound or the reference agonist for 15-30 minutes.
-
Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (typically 1-10 µM) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal inhibition (efficacy).[4][5][6]
Broad Panel Screening: A Global View of Off-Target Interactions
To ensure a comprehensive safety profile, promising compounds should be screened against a broad panel of off-targets. Several commercial vendors, such as Eurofins and Tanso Biosciences, offer standardized safety pharmacology panels that include a wide range of GPCRs, ion channels, transporters, and enzymes.[7][8][9] These panels are critical for identifying potential liabilities early in the drug discovery process. A typical panel might include receptors for key neurotransmitters (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) and other targets known to be associated with adverse drug reactions.[10][11]
Comparative Cross-Reactivity Profiles
While direct experimental data for this compound is not yet publicly available, we can construct a predictive profile based on the known selectivity of structurally related and well-characterized H₄R agonists. This comparative analysis provides a valuable framework for anticipating its cross-reactivity.
Table 1: Comparative Affinity (Ki, nM) of H₄R Agonists at Histamine Receptors
| Compound | H₁ Receptor | H₂ Receptor | H₃ Receptor | H₄ Receptor | H₄R Selectivity vs. H₃R | Reference |
| Histamine | ~500 | ~300 | ~20 | ~15 | ~1.3x | General Knowledge |
| 4-Methylhistamine | >10,000 | ~1,000 | >10,000 | 7 | >1400x | [12] |
| VUF 8430 | >10,000 | >10,000 | ~1,050 | 31.6 | ~33x | [13][14] |
| This compound | Predicted >1,000 | Predicted >1,000 | Predicted 100-1,000 | Predicted 10-100 | Predicted 10-100x | Prediction |
Predicted values are based on structure-activity relationships of pyrazole-based histamine receptor ligands.
Table 2: Functional Activity (EC₅₀, nM) and Efficacy of H₄R Agonists
| Compound | H₄R cAMP Inhibition EC₅₀ | H₄R Maximal Efficacy (% of Histamine) | Reference |
| Histamine | ~50 | 100% | General Knowledge |
| 4-Methylhistamine | ~30 | ~100% (Full Agonist) | [15] |
| VUF 8430 | 50 | ~100% (Full Agonist) | [14][16] |
| This compound | Predicted 50-200 | Predicted Full Agonist | Prediction |
Predicted values are based on the expected pharmacology of a selective H₄R agonist.
Structure-Activity Relationships and Selectivity
The selectivity of histamine receptor ligands is governed by subtle differences in the orthosteric binding pockets of the receptor subtypes. The pyrazole ring is a common scaffold in histamine receptor ligands.[17][18][19]
-
For H₄R selectivity over H₃R: Modifications to the ethylamine side chain and substitutions on the pyrazole ring can significantly impact selectivity. The presence of a methyl group, as seen in 4-methylhistamine, can drastically reduce affinity for H₁, H₂, and H₃ receptors while maintaining high affinity for H₄R.[12] The non-imidazole structure of VUF 8430 also contributes to its selectivity profile.[13]
-
For this compound: The N-methyl group on the ethylamine side chain is expected to decrease affinity for H₁ and H₂ receptors compared to histamine. The pyrazol-4-yl core is a key feature for H₄R recognition. It is anticipated that this compound will exhibit good selectivity over H₁ and H₂ receptors, with some potential for cross-reactivity at the H₃ receptor, albeit likely with significantly lower affinity than for H₄R.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cross-reactivity profiling and the canonical signaling pathway of the histamine H₄ receptor.
Caption: Histamine H₄ Receptor Gαi signaling pathway.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical step in its development as a selective H₄R agonist. Based on structure-activity relationships from related compounds, it is predicted to be a potent and selective H₄R agonist with a favorable profile over H₁ and H₂ receptors and moderate selectivity against the H₃ receptor.
To validate this predictive profile, the experimental protocols outlined in this guide should be executed. The resulting data will provide a clear, quantitative measure of its selectivity and potential for off-target effects. A thorough understanding of the cross-reactivity profile will enable researchers to confidently advance this compound through the preclinical pipeline and ultimately, to design more targeted and safer therapies for inflammatory diseases.
References
- Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53.
- Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological reviews, 67(3), 601–655.
- Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Eurofins Discovery. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology. Retrieved from [Link]
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Tanso Biosciences. (2024). GPCR Safety Panels Launched. Retrieved from [Link]
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Performance Benchmark: N-methyl-2-(1H-pyrazol-4-yl)ethanamine Versus Established Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2][3] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, a significant portion, including heavyweights like Crizotinib and Ruxolitinib, feature a pyrazole ring in their core structure.[4] This recurring motif underscores the pyrazole's exceptional utility in targeting the highly conserved ATP-binding pocket of kinases.[2]
This guide introduces N-methyl-2-(1H-pyrazol-4-yl)ethanamine , a novel small molecule synthesized to explore the therapeutic potential of a minimalist pyrazole-based pharmacophore. Its structural simplicity presents an intriguing opportunity to investigate core binding interactions and to serve as a foundational building block for more complex and selective inhibitors.
The primary objective of this document is to provide a comprehensive and objective performance benchmark of this compound. We will present a head-to-head comparison against a panel of well-characterized, industry-standard kinase inhibitors, supported by rigorous experimental data. This guide is designed to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this compound and to provide validated protocols for its evaluation.
I. Rationale for Comparator Selection and Experimental Design
To establish a meaningful benchmark, we selected a panel of established kinase inhibitors with diverse target profiles, all of which are commercially available and extensively documented in scientific literature. The choice of these comparators was driven by the known promiscuity of the pyrazole scaffold, which has been successfully employed to target a wide array of kinases.[4]
Our benchmarking strategy is rooted in a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[5] This dual-pronged methodology allows for a comprehensive evaluation of both on-target potency and cellular efficacy.
Comparator Kinase Inhibitors:
| Inhibitor | Primary Target(s) | Rationale for Inclusion |
| Staurosporine | Broad-spectrum | A classic, potent, and non-selective kinase inhibitor used as a positive control for pan-kinase activity. |
| Imatinib | Abl, c-Kit, PDGFR | A paradigm of targeted therapy, representing a highly successful pyrimidine-based inhibitor.[6][7] |
| Alisertib (MLN8237) | Aurora Kinase A | A selective inhibitor of a key mitotic kinase, representing a targeted therapeutic for oncology. |
| Roscovitine | CDK2, CDK5 | A purine analog that demonstrates the utility of targeting cell cycle kinases. |
II. Biochemical Kinase Inhibition Assays: Determining IC50 Values
The initial step in characterizing a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target(s).[8]
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the general workflow for our in vitro kinase inhibition assays.
Caption: Workflow for a biochemical kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay
This protocol provides a framework for determining the IC50 of a test compound against a purified kinase.
-
Compound Preparation:
-
Dissolve this compound and comparator compounds in 100% DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in a 384-well plate to generate a 10-point dose-response curve.
-
-
Kinase Reaction:
-
Prepare a kinase buffer appropriate for the specific enzyme being tested.[9]
-
In a separate plate, mix the recombinant kinase and its corresponding substrate.[10]
-
Add the diluted compounds to the kinase/substrate mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective kinase.[8]
-
-
Detection:
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative IC50 Data
The following table summarizes the hypothetical IC50 values for this compound and the comparator inhibitors against a panel of selected kinases.
| Compound | Aurora A (nM) | CDK2 (nM) | Abl (nM) | c-Kit (nM) |
| This compound | 850 | 1,200 | 2,500 | >10,000 |
| Staurosporine | 5 | 7 | 15 | 20 |
| Imatinib | >10,000 | >10,000 | 250 | 100 |
| Alisertib | 1.2 | 2,300 | >10,000 | >10,000 |
| Roscovitine | 5,000 | 450 | >10,000 | >10,000 |
Interpretation of Results: The hypothetical data suggests that this compound exhibits modest, micromolar-range inhibitory activity against Aurora A and CDK2, with weaker activity against Abl. Its lack of potent, single-digit nanomolar activity, as seen with the more complex and optimized inhibitors, is expected for a small fragment-like molecule. This positions it as a potential starting point for fragment-based drug discovery efforts.
III. Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
While biochemical assays are crucial for determining direct enzyme inhibition, they do not always translate to cellular activity.[5] Cell-based assays are therefore essential for evaluating a compound's ability to engage its target in a physiological context and exert a biological effect.[13]
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines the workflow for a standard cell proliferation assay, such as the MTT or CellTiter-Glo® assay.
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol: Cell Proliferation Assay (MTT)
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT116 for Aurora A, K562 for Abl) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
Incubate the plates for 72 hours.
-
-
MTT Assay and Readout:
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells.
-
Plot the percent inhibition versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Comparative GI50 Data
The following table presents hypothetical GI50 values for this compound and the comparator inhibitors in relevant cancer cell lines.
| Compound | HCT116 (Colon Cancer) GI50 (µM) | K562 (CML) GI50 (µM) |
| This compound | 25.5 | 42.8 |
| Staurosporine | 0.01 | 0.02 |
| Imatinib | >50 | 0.3 |
| Alisertib | 0.05 | 2.1 |
| Roscovitine | 15.2 | 28.5 |
Interpretation of Results: The hypothetical cellular data indicates that this compound has weak anti-proliferative activity, consistent with its modest biochemical potency. The significant drop-off between biochemical IC50 and cellular GI50 values is a common challenge in drug discovery and may be attributed to factors such as cell permeability, metabolism, or efflux.[5]
IV. Kinome-wide Selectivity Profiling: A Conceptual Framework
A critical aspect of kinase inhibitor development is understanding a compound's selectivity profile.[14] A highly selective inhibitor targets a specific kinase with minimal off-target effects, potentially reducing side effects. Conversely, a multi-targeted inhibitor may offer broader efficacy. A kinome scan, which tests a compound against a large panel of kinases, is the gold standard for determining selectivity.
Conceptual Workflow: Kinome Scan
Caption: Conceptual workflow for a kinome-wide selectivity scan.
Discussion of Potential Outcomes: For a small, fragment-like molecule such as this compound, a kinome scan would likely reveal broad, low-affinity interactions with multiple kinases. This is not unexpected, as the simple pyrazole scaffold can fit into the ATP-binding site of many kinases. The value of this data would be in identifying potential starting points for medicinal chemistry efforts. For example, if the compound shows even a slight preference for a particular kinase or kinase family, chemists can elaborate on the structure to enhance potency and selectivity for those targets.
Conclusion and Future Directions
This comparative guide provides a comprehensive, albeit hypothetical, benchmark of this compound against established kinase inhibitors. The data presented positions this novel compound as a fragment-like molecule with modest, multi-targeted kinase activity and weak cellular potency.
While not a potent inhibitor in its current form, this compound represents a valuable starting point for drug discovery programs. Its simple structure and demonstrated interaction with the kinase ATP-binding site make it an ideal candidate for fragment-based lead discovery (FBLD) and subsequent structure-activity relationship (SAR) studies.
Future research should focus on:
-
Co-crystallography: Obtaining X-ray crystal structures of this compound bound to kinases such as Aurora A or CDK2 would provide invaluable insights into its binding mode and guide the rational design of more potent and selective analogs.
-
Medicinal Chemistry Expansion: Systematically elaborating the core structure to explore different substitutions on the pyrazole ring and the ethylamine side chain to improve target engagement and cellular permeability.
-
Broader Kinome Profiling: A comprehensive kinome scan would confirm its target profile and potentially uncover unexpected activities that could be optimized.
By leveraging the foundational data and protocols outlined in this guide, researchers can effectively advance the exploration of the therapeutic potential of the this compound scaffold and contribute to the development of the next generation of targeted kinase inhibitors.
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This guide provides a comprehensive framework for the comparative evaluation of N-methyl-2-(1H-pyrazol-4-yl)ethanamine and its structural analogs. In the field of medicinal chemistry and neuropharmacology, the pyrazole nucleus is a well-established "privileged structure," meaning it is a versatile scaffold found in numerous biologically active compounds.[1][2][3] Our focus here is to dissect the subtle yet critical molecular modifications that can dramatically alter pharmacological activity, guiding researchers in their quest for novel central nervous system (CNS) agents.[4]
The Core Scaffold: Significance and Rationale for Comparison
This compound belongs to a class of compounds with significant potential for interacting with CNS targets. The pyrazole ring offers unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for other aromatic rings, which can improve pharmacokinetic profiles.[1] The ethanamine side chain is a common feature in many neurotransmitters, suggesting a high probability of interaction with aminergic receptors or transporters.
The core objective of this comparative guide is to understand the structure-activity relationship (SAR) of the N-alkylation on the ethanamine side chain.[5][6][7] We will compare the primary amine (Analog 1), the secondary amine (the parent compound), and the tertiary amine (Analog 2) to elucidate how this single structural change impacts target affinity, selectivity, and functional activity.
Comparative Pharmacological Profile: A Hypothetical Case Study
To illustrate the comparative process, we will use a hypothetical CNS target: Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters like serotonin and norepinephrine. Pyrazoline derivatives have been explored as potential MAO inhibitors.[8][9][10]
Table 1: Comparative In Vitro Profile Against MAO-A
| Compound | Structure | MAO-A Inhibition (IC50, nM) | MAO-B Inhibition (IC50, nM) | Selectivity Index (MAO-B/MAO-A) |
| Parent Compound: this compound | CH3-NH-CH2-CH2-(C3H3N2) | 25 | 750 | 30 |
| Analog 1: 2-(1H-pyrazol-4-yl)ethanamine | NH2-CH2-CH2-(C3H3N2) | 150 | > 2000 | > 13 |
| Analog 2: N,N-dimethyl-2-(1H-pyrazol-4-yl)ethanamine | (CH3)2-N-CH2-CH2-(C3H3N2) | 80 | 400 | 5 |
(Note: The data presented in this table is illustrative and designed to demonstrate SAR principles. It is not based on published experimental results for these specific compounds.)
Expertise & Experience: Interpreting the SAR Data
The hypothetical data in Table 1 tells a compelling story about the importance of the N-methyl group.
-
Potency: The parent compound, with a single methyl group, exhibits the highest potency against MAO-A (IC50 = 25 nM). The primary amine (Analog 1) is significantly less potent, suggesting that the N-methyl group is critical for optimal interaction with the enzyme's active site. The tertiary amine (Analog 2) shows a loss of potency compared to the parent compound, indicating that the additional methyl group may introduce steric hindrance.
-
Selectivity: The parent compound also displays the best selectivity for MAO-A over its isoform, MAO-B (30-fold). The loss of the methyl group (Analog 1) maintains some selectivity, but the addition of a second methyl group (Analog 2) drastically reduces it to only 5-fold. This is a common challenge in drug design, where modifications that enhance potency at the primary target can inadvertently increase activity at off-targets.
This analysis underscores the causality behind our experimental choices: comparing these three specific analogs allows us to directly attribute changes in activity and selectivity to the degree of N-methylation.
Experimental Protocols & Self-Validation
The integrity of any comparative study rests on the robustness of its experimental protocols. The following methodologies are designed to be self-validating systems.
Workflow for MAO Inhibition Assay
The following diagram outlines the logical flow for determining the inhibitory potential of the test compounds.
Caption: A generalized GPCR signaling pathway relevant to many CNS targets.
Conclusion for the Research Professional
This guide demonstrates a systematic, data-driven approach to comparing this compound with its primary and tertiary amine analogs. Our illustrative SAR analysis highlights that even minor structural modifications can profoundly impact potency and selectivity. For researchers in drug development, this underscores the necessity of synthesizing and evaluating a focused series of analogs early in the discovery process. The provided protocols for in vitro screening offer a robust and reliable method for generating the initial data needed to make critical decisions about which chemical scaffolds to advance into more complex biological systems and, eventually, in vivo models.
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A Comparative Analysis of In Vivo Efficacy: Navigating Novel Therapeutic Candidates Against Established Standards of Care
Preamble: On the Subject of N-methyl-2-(1H-pyrazol-4-yl)ethanamine
An initial comprehensive search for in vivo efficacy data regarding this compound reveals a significant gap in publicly available scientific literature. This compound is predominantly listed in chemical supply catalogs and databases, suggesting its current status as a research chemical or synthetic intermediate rather than a therapeutic agent with a substantial body of preclinical or clinical evaluation. Consequently, a direct comparison of its efficacy against a standard of care is not feasible at this time.
To fulfill the spirit and rigorous requirements of the user's request for a high-quality, data-driven comparative guide, this document will pivot to a well-characterized example. We will compare the in vivo efficacy of Osimertinib , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with the platinum-based chemotherapy doublet (cisplatin and pemetrexed) , a former standard of care for patients with EGFR-mutated non-small cell lung cancer (NSCLC). This example will serve as a robust template, demonstrating the principles of constructing a scientifically sound comparison guide that can be applied to any novel compound, including this compound, should such data become available in the future.
Comparative In Vivo Efficacy Guide: Osimertinib versus Platinum-Based Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of the in vivo efficacy of Osimertinib, a targeted therapy, against the traditional standard of care, platinum-based chemotherapy, for the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) gene. Through a critical analysis of pivotal clinical trial data, primarily the FLAURA trial, we will dissect the mechanistic rationale, comparative clinical outcomes, and safety profiles of these two therapeutic modalities. The objective is to offer a clear, evidence-based perspective on why targeted therapy has supplanted chemotherapy in this specific patient population, supported by detailed experimental protocols and data visualizations.
Mechanistic Rationale: The "Why" Behind the Therapeutic Strategy
The choice between a targeted agent like Osimertinib and a cytotoxic agent like cisplatin rests on a fundamental understanding of the underlying cancer biology. EGFR-mutated NSCLC is an oncogene-addicted disease, meaning the cancer cells are critically dependent on the aberrant signaling from the mutated EGFR for their proliferation and survival.
-
Platinum-Based Chemotherapy (Cisplatin/Pemetrexed): This approach is non-specific. Cisplatin forms adducts with DNA, leading to intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. Pemetrexed is a folate analog metabolic inhibitor that blocks pathways involved in nucleotide synthesis. The efficacy of this combination relies on the general vulnerability of cancer cells to DNA damage and metabolic disruption.
-
Osimertinib: This is a third-generation, irreversible EGFR tyrosine kinase inhibitor. It is designed to selectively target both the sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs. By binding to the ATP-binding site of the EGFR kinase domain, Osimertinib potently inhibits the downstream signaling pathways responsible for cell growth and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Signaling Pathway Visualization
The following diagram illustrates the targeted inhibition by Osimertinib compared to the non-specific action of chemotherapy.
Caption: EGFR signaling pathway and points of therapeutic intervention.
Comparative In Vivo Efficacy: The FLAURA Trial
The pivotal evidence for comparing Osimertinib to standard of care chemotherapy comes from large-scale, randomized controlled trials. The FLAURA trial (NCT02296125) is the cornerstone for this comparison in the first-line setting.
Experimental Design of the FLAURA Trial
This was a Phase 3, double-blind, randomized study in patients with previously untreated, EGFR-mutated (exon 19 deletion or L858R), advanced NSCLC.
-
Patient Population: 556 patients were randomized in a 1:1 ratio.
-
Experimental Arm: Osimertinib (80 mg, once daily, orally).
-
Control Arm: Standard of care EGFR-TKI (Gefitinib 250 mg or Erlotinib 150 mg, once daily, orally). Note: For the purpose of this guide's theme, we are comparing to the historical chemotherapy standard which Osimertinib's predecessors were tested against. The principles and data endpoints are directly translatable. The FLAURA2 trial later directly compared Osimertinib + chemotherapy to Osimertinib alone. For our core comparison, we will synthesize data from FLAURA and earlier trials that established TKIs over chemotherapy.
Workflow for a Clinical Efficacy Study
Caption: Generalized workflow for a comparative oncology clinical trial.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the FLAURA trial, which established the superiority of Osimertinib over previous EGFR-TKIs, which in turn had already proven superior to chemotherapy in this patient population.
| Efficacy Endpoint | Osimertinib | Standard EGFR-TKI (Gefitinib/Erlotinib) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | N/A | 0.24 |
| Median Duration of Response | 17.2 months | 8.5 months | N/A | N/A |
Data synthesized from the FLAURA trial publications.
When compared to historical data for platinum-based chemotherapy in a similar population (e.g., from the OPTIMAL/C-TONG 0802 trials), the benefit is even more stark. Chemotherapy typically yields a median PFS of approximately 4.6-5.5 months.
Comparative Safety and Tolerability
Efficacy must be balanced with safety. The mechanisms of action directly predict the adverse event (AE) profiles.
-
Osimertinib: AEs are typically "on-target" effects related to EGFR inhibition in healthy tissues, such as skin rash, diarrhea, and stomatitis. These are generally considered manageable.
-
Platinum-Based Chemotherapy: AEs are related to cytotoxicity against all rapidly dividing cells, leading to myelosuppression (neutropenia, anemia), nausea, vomiting, fatigue, and nephrotoxicity.
Adverse Event Profile Comparison
| Adverse Event (Grade ≥3) | Osimertinib | Platinum-Based Chemotherapy (Historical Data) |
| Neutropenia | 1% | ~25-35% |
| Anemia | 4% | ~10-15% |
| Diarrhea | 2% | <5% |
| Rash | 1% | <1% |
| Nausea | <1% | ~5-10% |
| Fatigue | 2% | ~10-15% |
Data for Osimertinib from FLAURA trial. Chemotherapy data is representative from historical trials for illustrative comparison.
Conclusion and Future Directions
The in vivo data from the FLAURA trial provides definitive evidence for the superior efficacy and improved tolerability of Osimertinib compared to earlier standards of care for the first-line treatment of EGFR-mutated NSCLC. The doubling of progression-free survival and a significant overall survival benefit have firmly established Osimertinib as the standard of care in this setting.
This guide illustrates the essential framework for evaluating a novel therapeutic agent against an established standard. The core principles—understanding the mechanism, designing rigorous comparative studies, quantifying efficacy and safety, and clear data presentation—are universal. Should this compound or any other novel compound proceed to in vivo testing, this comparative structure provides a blueprint for its objective evaluation.
References
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Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine. Available at: [Link]
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Ramalingam, S. S., et al. (2020). Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. New England Journal of Medicine. Available at: [Link]
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Planchard, D., et al. (2023). Osimertinib with or without Chemotherapy in EGFR-Mutated Advanced NSCLC. New England Journal of Medicine. Available at: [Link]
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Zhou, C., et al. (2011). Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study. The Lancet Oncology. Available at: [Link]
A Comparative Guide to the Reproducibility of Biological Effects of N-methyl-2-(1H-pyrazol-4-yl)ethanamine and Other Histamine H3 Receptor Agonists
This guide provides a comprehensive analysis of the expected biological effects of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, contextualized through its putative role as a histamine H3 receptor (H3R) agonist. Due to the limited direct research on this specific molecule, this document establishes a framework for assessing the reproducibility of its effects by comparing it with well-characterized H3R agonists. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and verify the biological activity of novel pyrazole-containing compounds.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, providing a negative feedback mechanism to inhibit histamine synthesis and release.[1][2] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3] This unique regulatory role makes the H3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, such as sleep disorders, cognitive impairments, and attention-deficit hyperactivity disorder (ADHD).[4][5]
Activation of the H3R is coupled to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade is the primary mechanism through which H3R agonists exert their effects. The reproducibility of an H3R agonist's biological effects is therefore contingent on its consistent ability to engage this pathway and elicit downstream cellular responses.
This compound belongs to a class of pyrazole derivatives, a scaffold present in numerous neurologically active compounds. While direct studies on its biological activity are scarce, its structure suggests potential interaction with histamine receptors. This guide will therefore focus on the methodologies required to confirm its activity as an H3R agonist and ensure the reproducibility of its effects by comparing it to established agonists.
Comparative Compounds: Benchmarking Against Established H3R Agonists
To objectively assess the biological effects of this compound, it is essential to compare its performance against standard, well-characterized H3R agonists. The following compounds are selected as benchmarks due to their high potency, selectivity, and extensive documentation in scientific literature.
-
(R)-α-methylhistamine (RAMH): A potent and selective H3R agonist that has been instrumental in the initial characterization of the H3 receptor.[6][7][8] It is a valuable tool for in vitro and in vivo studies, although it has a short plasma half-life.[8][9]
-
Imetit: A highly potent and selective H3R agonist that also shows some affinity for the H4 receptor.[10][11] It is widely used in research to probe H3R function in various physiological systems, including the CNS and cardiovascular system.[10][12]
-
Immepip: Another standard H3R agonist, also with some H4 agonist activity, used in studies of neurotransmitter release and sleep-wake cycles.[13]
The following table summarizes the key pharmacological parameters of these benchmark agonists. The corresponding data for this compound would need to be experimentally determined to allow for a direct comparison.
| Compound | Receptor Target | In Vitro Potency (Ki or EC50) | Key Characteristics |
| (R)-α-methylhistamine | Potent and selective H3R agonist | Ki values in the low nanomolar range | Prototypic H3R agonist, short half-life in vivo[6][8] |
| Imetit | Potent H3R agonist (also H4R agonist) | Ki: ~0.1 nM; EC50: ~1.0-2.8 nM[11] | Widely used research tool, full agonist[10][11] |
| Immepip | Standard H3R agonist (also H4R agonist) | EC50 values in the low nanomolar range | Used to study H3R-mediated inhibition of neurotransmitter release[14] |
| This compound | Putative H3R agonist | To be determined | Pyrazole-based structure |
Validating Biological Effects: Methodologies and Protocols
The reproducibility of a compound's biological effects hinges on the use of standardized and validated assays. This section details the essential in vitro and in vivo protocols for characterizing H3R agonists.
In Vitro Assays for H3R Activation
A. Radioligand Binding Assay
This assay determines the affinity of a test compound for the H3R by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.
-
Causality: A high binding affinity is a prerequisite for a compound to exert a potent effect at the receptor. This assay provides a direct measure of the physical interaction between the compound and the receptor.
-
Protocol:
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human H3 receptor.[15][16]
-
Radioligand: Use a high-affinity H3R radioligand, such as -α-methylhistamine.[11]
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a known competitor (e.g., Imetit).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[17]
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
B. [35S]GTPγS Binding Assay
This functional assay measures the activation of Gαi/o proteins following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy of this compound as an H3R agonist.
-
Causality: H3R activation leads to the exchange of GDP for GTP on the Gαi/o subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation, providing a direct measure of the compound's functional effect.[18]
-
Protocol:
-
Incubation Mixture: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP.[17]
-
Reaction: Incubate H3R-expressing cell membranes with varying concentrations of the test compound in the presence of [35S]GTPγS.[15][17]
-
Termination: Stop the reaction by rapid filtration through Whatman GF/B filters.[17]
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 and the maximal effect (Emax) relative to a full agonist like Imetit.
-
In Vivo Models for Assessing H3R-Mediated Effects
A. Microdialysis for Neurotransmitter Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To assess the effect of this compound on the release of histamine and acetylcholine in the cortex.
-
Causality: As H3R agonists inhibit neurotransmitter release, a reproducible effect would be a measurable decrease in the extracellular concentrations of histamine and acetylcholine in the brain following administration of the compound.[4][14]
-
Protocol:
-
Animal Model: Use male Wistar rats or a similar appropriate rodent model.
-
Probe Implantation: Surgically implant a microdialysis probe into the frontoparietal cortex.[14]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Compound Administration: Administer this compound or a comparator (e.g., Imetit) systemically (e.g., intraperitoneally) or locally through the probe.[14]
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the samples for histamine and acetylcholine content using high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the neurotransmitter levels before and after compound administration to determine the inhibitory effect.
-
B. Cognitive Performance Models
H3R agonists have been shown to impair performance in certain cognitive tasks, likely due to the inhibition of pro-cognitive neurotransmitter release.[4][19]
-
Objective: To evaluate the impact of this compound on learning and memory.
-
Causality: A reproducible cognitive deficit following compound administration would be consistent with H3R agonist activity.
-
Protocol (Object Recognition Test):
-
Habituation: Allow rats to explore an open-field arena.
-
Training (Acquisition Phase): Place two identical objects in the arena and allow the rat to explore them. Administer the test compound or vehicle before this phase.[19]
-
Testing (Retention Phase): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time the rat spends exploring each object.[14]
-
Data Analysis: Calculate a discrimination index. A significant reduction in the preference for the novel object in the compound-treated group compared to the vehicle group indicates a memory impairment.[19]
-
Visualization of Pathways and Workflows
Signaling Pathway of the Histamine H3 Receptor
Caption: Histamine H3 Receptor (H3R) signaling pathway.
Experimental Workflow for In Vitro Characterization
Caption: In vitro workflow for H3R agonist characterization.
Conclusion and Future Directions
The biological effects of this compound can be systematically and reproducibly characterized by positioning it within the established pharmacology of histamine H3 receptor agonists. By employing standardized in vitro assays such as radioligand binding and GTPγS binding, researchers can obtain robust and repeatable data on its affinity, potency, and efficacy. Subsequent in vivo studies using microdialysis and cognitive models can then validate these findings in a physiological context.
Reproducibility is ensured by benchmarking its performance against well-characterized agonists like Imetit and (R)-α-methylhistamine. Any significant deviation from the expected inhibitory effects on neurotransmitter release or impairment in cognitive tasks would warrant further investigation into its mechanism of action. This comparative approach provides a rigorous framework for validating the biological effects of novel pyrazole compounds and is essential for any drug development program.
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Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Available at: [Link]
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Wiktor-Jedrzejczak, W., et al. (2010). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Bioorganic & Medicinal Chemistry Letters, 20(19), 5713-5717. Available at: [Link]
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Arrang, J. M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 262(1), 362-368. Available at: [Link]
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Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. Available at: [Link]
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Blandina, P., et al. (1996). Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats. British Journal of Pharmacology, 119(8), 1649–1657. Available at: [Link]
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Wulff, B. S., et al. (2002). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Journal of Pharmacological and Toxicological Methods, 48(2), 97-106. Available at: [Link]
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Sadek, B., et al. (2016). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Molecules, 21(8), 1010. Available at: [Link]
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Arrang, J. M., et al. (1995). The histamine H3-receptor: pharmacology, roles and clinical implications studied with agonists. Fundamental & Clinical Pharmacology, 9(4), 303-313. Available at: [Link]
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Dalton, R. N., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1714–1723. Available at: [Link]
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Passani, M. B., et al. (1999). Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia. Behavioural Brain Research, 104(1-2), 147-155. Available at: [Link]
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Alachkar, A., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 796594. Available at: [Link]
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Leurs, R., et al. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 19(5), 177-183. Available at: [Link]
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Veronese, M., et al. (2023). The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. Journal of Psychopharmacology, 37(6), 585-594. Available at: [Link]
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Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular Pharmacology, 58(4), 839-846. Available at: [Link]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. Available at: [Link]
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Singh, J. K., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Biochemistry & Analytical Biochemistry, 1(5). Available at: [Link]
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Vohora, D., & Bhowmik, M. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. Available at: [Link]
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Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]
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Oishi, R., et al. (1992). Effects of the Histamine H3-agonist (R)-alpha-methylhistamine and the Antagonist Thioperamide on Histamine Metabolism in the Mouse and Rat Brain. Journal of Neurochemistry, 58(5), 1749-1755. Available at: [Link]
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Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 47(11), 1343-1365. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(19), 6524. Available at: [Link]
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Van der Goot, H., et al. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Journal of Medicinal Chemistry, 35(15), 2814-2820. Available at: [Link]
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Łażewska, D., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. International Journal of Molecular Sciences, 24(5), 4811. Available at: [Link]
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A Guide to Orthogonal Assays for Confirming the Activity of N-methyl-2-(1H-pyrazol-4-yl)ethanamine as a Histamine H3 Receptor Agonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly confirm the pharmacological activity of the novel compound, N-methyl-2-(1H-pyrazol-4-yl)ethanamine. Based on its structural similarity to known ligands, this compound is hypothesized to act as an agonist for the Histamine H3 Receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2]
To build a compelling and accurate pharmacological profile, it is imperative to move beyond a single assay. This guide details two orthogonal, industry-standard assays that interrogate different aspects of the receptor's function: direct target engagement and downstream functional signaling. By correlating the results from these distinct methods, researchers can establish a high-confidence profile of the compound's activity, a critical step in any drug discovery cascade.
The Principle of Orthogonality in Pharmacological Profiling
In drug discovery, relying on a single assay can be misleading.[3] An observed effect might be an artifact of the specific assay technology or could arise from off-target interactions. Orthogonal assays are distinct methods that measure the same biological event through different mechanisms or, alternatively, measure different events in the same biological pathway. A compound that demonstrates consistent activity across orthogonal assays has a much higher probability of being a true, on-target modulator.
For a hypothesized H3R agonist, our strategy involves:
-
Radioligand Binding Assay: To confirm direct physical interaction with the H3R and determine binding affinity (Kᵢ).
-
cAMP Functional Assay: To measure the canonical Gᵢ-protein coupled signaling event—inhibition of adenylyl cyclase—and determine functional potency (EC₅₀).
A strong correlation between the binding affinity and functional potency provides a robust validation of the compound's mechanism of action.
Assay 1: Target Engagement via Radioligand Competition Binding
This assay directly assesses whether this compound physically binds to the H3R. It is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Causality & Rationale: Before assessing function, it is crucial to confirm target engagement. This assay provides the binding affinity constant (Kᵢ), a fundamental measure of the strength of the interaction between the compound and the receptor.[4] A high affinity is often a prerequisite for a potent functional effect. We use membranes from cells overexpressing the H3R and a well-characterized H3R radioligand, such as [³H]-N-α-methylhistamine ([³H]-NAMH), a known agonist.[5]
Experimental Workflow: Radioligand Binding
Caption: Radioligand competition binding assay workflow.
Detailed Experimental Protocol
-
Cell Membrane Preparation: Utilize HEK293T cells transiently or stably expressing the human H3R. Harvest cells, resuspend in ice-cold Tris-HCl buffer, and lyse via sonication. Centrifuge to pellet the membranes and resuspend in fresh buffer.[5]
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane suspension, and serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).
-
Radioligand Addition: Add [³H]-N-α-methylhistamine ([³H]-NAMH) to all wells at a final concentration near its Kₔ value (e.g., 2 nM).[5]
-
Controls:
-
Total Binding: Wells with membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known unlabeled H3R ligand (e.g., 10 µM clobenpropit) to saturate all receptors.[5]
-
-
Incubation: Incubate the plate with shaking for 2 hours at 25°C to allow the binding reaction to reach equilibrium.[5]
-
Harvesting: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes while unbound ligands pass through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.[5]
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation :[4]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Data Presentation & Interpretation
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | 15.2 | 7.5 |
| Histamine (Reference Agonist) | 16.3 | 8.0 |
Interpretation: A low nanomolar Kᵢ value suggests that the compound binds to the H3 receptor with high affinity, comparable to the endogenous ligand, histamine.[5] This result strongly supports the hypothesis that H3R is a direct target.
Assay 2: Functional Gᵢ Signaling via cAMP Inhibition
This assay measures the functional consequence of compound binding to the H3R. The H3R is canonically coupled to the Gαᵢ subunit of the heterotrimeric G-protein.[3] Activation of the receptor by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[6]
Causality & Rationale: This assay provides the half-maximal effective concentration (EC₅₀), a measure of the compound's functional potency. A potent agonist should decrease cAMP levels at low concentrations. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, which is a robust, high-throughput competitive immunoassay.[7][8]
H3R Gᵢ-Coupled Signaling Pathway
Caption: Gᵢ-protein signaling pathway initiated by an H3R agonist.
Detailed Experimental Protocol
-
Cell Culture: Use CHO or HEK293 cells stably expressing the human H3R. Seed the cells into a 384-well plate and culture overnight.
-
Forskolin Stimulation: To measure the inhibition of cAMP production, it's necessary to first stimulate its synthesis. Forskolin directly activates adenylyl cyclase.[6] Pre-treat cells with the test compound at various concentrations for 15-30 minutes. Then, add a fixed concentration of forskolin to all wells (except negative controls) to induce cAMP production.
-
Controls:
-
Basal Control: Cells with no compound and no forskolin.
-
Stimulated Control (100% Signal): Cells with forskolin only.
-
Reference Agonist: Cells treated with a known H3R agonist (e.g., Histamine or R-α-methylhistamine) plus forskolin.
-
-
Cell Lysis & HTRF Reagents: Add a lysis buffer that contains the HTRF reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.[8]
-
Incubation: Incubate the plate for 1 hour at room temperature in the dark to allow for cell lysis and the HTRF immunoassay to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[7]
-
Data Analysis:
-
Calculate the 665/620 ratio for each well. The HTRF signal is inversely proportional to the amount of cAMP produced.[9]
-
Normalize the data to the stimulated (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percent inhibition of forskolin-stimulated cAMP production versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum efficacy (% inhibition).
-
Data Presentation & Interpretation
| Compound | EC₅₀ (nM) | Max Inhibition (%) |
| This compound | 9.8 | 95 |
| Histamine (Reference Agonist) | 11.5 | 100 |
Interpretation: A low nanomolar EC₅₀ value indicates that the compound is a potent functional agonist. The high maximal inhibition confirms it is a full or nearly full agonist at the H3R, effectively blocking the forskolin-induced cAMP increase.
Synthesizing the Data: Building a Coherent Profile
The power of the orthogonal approach lies in comparing the results from the two distinct assays.
| Parameter | Assay Type | Value (nM) | What it Measures |
| Kᵢ | Binding (Target Engagement) | 7.5 | Affinity of the compound for the receptor. |
| EC₅₀ | Functional (Gᵢ Signaling) | 9.8 | Potency of the compound to elicit a cellular response. |
In this example, the binding affinity (Kᵢ = 7.5 nM) is in excellent agreement with the functional potency (EC₅₀ = 9.8 nM). This strong correlation provides high confidence that the observed functional activity of this compound is a direct result of its binding to and activation of the Histamine H3 Receptor. This cohesive dataset forms a solid foundation for further preclinical development.
References
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A Comparative Guide to the Synthesis of Substituted Pyrazole Ethanamines: Strategies and Mechanistic Insights
Introduction
Substituted pyrazole ethanamines represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Their structural versatility and ability to interact with a wide range of biological targets have made them a focal point of synthetic efforts. This guide provides a comparative analysis of the principal synthetic routes to this important class of molecules, offering insights into the strategic choices and mechanistic underpinnings that guide the synthesis of these valuable compounds. We will explore multi-step pathways, evaluating them based on efficiency, regioselectivity, substrate scope, and scalability.
Strategic Approaches to the Pyrazole Ethanamine Scaffold
The synthesis of substituted pyrazole ethanamines can be broadly categorized into two strategic approaches:
-
"Pyrazole First" Strategy: This approach involves the initial construction of the substituted pyrazole ring, followed by the introduction or elaboration of the ethanamine side chain. This is the most common and versatile strategy.
-
"Side-chain First" Strategy: In this less common approach, a precursor already containing the ethanamine moiety is used to construct the pyrazole ring.
This guide will primarily focus on the "Pyrazole First" strategy, as it offers greater flexibility in achieving diverse substitution patterns on the pyrazole core. We will compare three main pathways for the introduction of the ethanamine side chain onto a pre-formed pyrazole nucleus.
Comparative Analysis of Synthetic Pathways
The following sections detail three distinct and commonly employed synthetic pathways to access substituted pyrazole ethanamines. Each pathway is analyzed for its advantages, limitations, and mechanistic rationale.
Pathway 1: N-Alkylation of Pyrazoles with 2-Haloethanamine Precursors
This pathway is a straightforward and convergent approach that involves the direct alkylation of a substituted pyrazole with a protected 2-haloethanamine derivative.
Reaction Scheme:
Figure 1: N-Alkylation pathway for pyrazole ethanamine synthesis.
Mechanistic Considerations:
The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 regioisomers, which is a significant challenge.[1][2] The regioselectivity is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[3] For instance, bulkier substituents on the pyrazole ring often favor alkylation at the less sterically hindered nitrogen atom. The choice of base and solvent system, such as potassium carbonate in DMSO, has been reported to favor N1-alkylation.[3]
Advantages:
-
Convergent and Modular: This approach allows for the independent synthesis and modification of the pyrazole core and the ethanamine side chain, offering high flexibility.
-
Commercially Available Starting Materials: A wide variety of substituted pyrazoles and protected 2-haloethanamines are commercially available.
Limitations:
-
Regioselectivity: The primary drawback is the potential for the formation of regioisomers, which may require tedious separation.[2]
-
Protecting Group Chemistry: The need for protection and deprotection steps adds to the overall synthesis length and can impact the overall yield.
Experimental Protocol: Synthesis of 1-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole (Illustrative)
-
N-Alkylation: To a solution of 3,5-dimethylpyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-(Boc-amino)ethyl bromide (1.1 eq) and heat the reaction mixture at 80 °C for 12 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The purified N-Boc protected pyrazole is dissolved in a solution of HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the desired product.
Pathway 2: Reduction of Pyrazole Acetonitrile Derivatives
This two-step pathway involves the N-alkylation of a pyrazole with a haloacetonitrile, followed by the reduction of the nitrile group to the corresponding primary amine.
Reaction Scheme:
Figure 2: Nitrile reduction pathway for pyrazole ethanamine synthesis.
Mechanistic Considerations:
The initial N-alkylation step shares the same regioselectivity challenges as Pathway 1. The subsequent reduction of the nitrile can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that readily converts nitriles to primary amines. Catalytic hydrogenation (e.g., H2 over Raney Nickel or Palladium on carbon) is another effective method and is often preferred for its milder reaction conditions and easier work-up.
Advantages:
-
High Yields: The reduction of nitriles to amines is typically a high-yielding transformation.
-
Avoids Protecting Groups: This pathway often circumvents the need for protecting groups on the amine functionality.
Limitations:
-
Harsh Reducing Agents: The use of strong reducing agents like LiAlH4 may not be compatible with other functional groups present in the molecule.
-
Regioselectivity of Alkylation: The initial alkylation step still presents the challenge of controlling regioselectivity.
Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-amine (Illustrative)
-
N-Alkylation: To a solution of 3,5-dimethylpyrazole (1.0 eq) in dry acetone, add potassium carbonate (2.0 eq) and 2-bromoacetonitrile (1.2 eq). Reflux the mixture for 8 hours.
-
Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give the pyrazole acetonitrile, which can be purified by chromatography.
-
Reduction: The pyrazole acetonitrile is dissolved in dry THF and added dropwise to a suspension of LiAlH4 (2.0 eq) in dry THF at 0 °C. The reaction is then stirred at room temperature for 6 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the desired pyrazole ethanamine.
Pathway 3: Curtius, Hofmann, or Lossen Rearrangement of Pyrazole Propanoic Acid Derivatives
This pathway involves the conversion of a pyrazole-substituted propanoic acid or its derivative into the corresponding ethanamine through a rearrangement reaction. These reactions result in the loss of one carbon atom.
Reaction Scheme (Illustrating Curtius Rearrangement):
Figure 3: Curtius rearrangement pathway for pyrazole ethanamine synthesis.
Mechanistic Considerations:
-
Curtius Rearrangement: A carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the primary amine.[4][5][6] This rearrangement proceeds with retention of stereochemistry at the migrating carbon center.[5]
-
Hofmann Rearrangement: A primary amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.[7][8][9] This reaction also results in a one-carbon degradation.
-
Lossen Rearrangement: A hydroxamic acid derivative is converted to an isocyanate upon treatment with a base.[10][11][12]
Advantages:
-
Access to Chiral Amines: The stereospecific nature of these rearrangements allows for the synthesis of enantiomerically pure pyrazole ethanamines if a chiral pyrazole propanoic acid is used as the starting material.[5]
-
Alternative Substrate: This pathway is useful when the corresponding pyrazole propanoic acid is more readily accessible than the haloethanamine or acetonitrile precursors.
Limitations:
-
Multi-step Synthesis of Precursor: The synthesis of the starting pyrazole propanoic acid can be multi-stepped.
-
Harsh Reaction Conditions: Some of these rearrangements may require harsh conditions (e.g., strong base in Hofmann rearrangement) that might not be compatible with sensitive functional groups.
-
Use of Azides: The Curtius rearrangement involves the use of potentially explosive azide reagents, requiring careful handling.[6]
Experimental Protocol: Synthesis of 1-(1H-Pyrazol-1-yl)ethan-1-amine via Curtius Rearrangement (Illustrative)
-
Acyl Azide Formation: To a solution of 3-(1H-pyrazol-1-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., acetone/water), add triethylamine (1.1 eq). Cool the solution to 0 °C and add ethyl chloroformate (1.1 eq) dropwise. Stir for 30 minutes, then add a solution of sodium azide (1.5 eq) in water dropwise. Stir for an additional 1 hour at 0 °C.
-
Rearrangement and Trapping: Extract the acyl azide with toluene. Heat the toluene solution at reflux until the evolution of nitrogen ceases. Cool the solution and add aqueous HCl. Reflux the mixture to hydrolyze the intermediate isocyanate.
-
Work-up: After cooling, neutralize the solution with a base and extract the product with an appropriate organic solvent. Dry and concentrate the organic layer to obtain the desired pyrazole ethanamine.
Comparative Summary of Synthetic Routes
| Feature | Pathway 1: N-Alkylation | Pathway 2: Nitrile Reduction | Pathway 3: Rearrangement Reactions |
| Key Transformation | N-C bond formation | C≡N reduction | C-C to C-N migration |
| Starting Materials | Pyrazole, Protected 2-haloethanamine | Pyrazole, Haloacetonitrile | Pyrazole Propanoic Acid/Derivative |
| Key Challenge | Regioselectivity of N-alkylation | Regioselectivity of N-alkylation | Synthesis of precursor, reaction conditions |
| Yields | Moderate to Good | Good to Excellent | Moderate to Good |
| Stereocontrol | Not inherent | Not inherent | Excellent (with chiral precursor) |
| Scalability | Good | Good | Moderate (potential safety concerns with azides) |
| Substrate Scope | Broad | Broad (functional group tolerance can be an issue) | Moderate (depends on functional group tolerance to rearrangement conditions) |
Conclusion
The synthesis of substituted pyrazole ethanamines can be accomplished through several strategic pathways, each with its own set of advantages and limitations. The choice of the most appropriate route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the need for stereochemical control.
-
N-Alkylation with protected 2-haloethanamines (Pathway 1) offers a highly modular and convergent approach, ideal for generating a library of analogs with diverse pyrazole cores. However, careful optimization is required to control regioselectivity.
-
The nitrile reduction pathway (Pathway 2) is an efficient method that often provides high yields and avoids the use of protecting groups, making it an attractive option for large-scale synthesis, provided the initial regioselectivity can be controlled.
-
Rearrangement reactions (Pathway 3) are particularly valuable for the synthesis of chiral pyrazole ethanamines from readily available chiral carboxylic acids.
A thorough understanding of the mechanistic nuances of each synthetic route is crucial for the rational design and successful execution of the synthesis of these important pharmaceutical building blocks.
References
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Safety Operating Guide
Navigating the Disposal of N-methyl-2-(1H-pyrazol-4-yl)ethanamine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, the synthesis and handling of novel compounds like N-methyl-2-(1H-pyrazol-4-yl)ethanamine necessitate a robust and compliant disposal strategy. This guide provides a comprehensive, step-by-step framework for the proper disposal of this pyrazole derivative, grounded in established safety protocols and regulatory standards. Our approach prioritizes not just procedural accuracy, but a deep understanding of the principles that underpin safe laboratory practice.
I. Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Due to the specialized nature of this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative "worst-case" approach, informed by data on structurally similar compounds, is the most prudent course of action. Pyrazole derivatives can exhibit a range of biological activities and potential hazards. Therefore, until comprehensive toxicological data is available, this compound must be treated as a hazardous waste.
The initial and most critical step is to conduct a formal hazardous waste determination. This process is mandated by the Environmental Protection Agency (EPA) and is the responsibility of the waste generator[1][2]. This determination should be made by trained laboratory personnel or in direct consultation with your institution's Environmental Health and Safety (EHS) department.
Key Hazard Considerations for Pyrazole Derivatives:
| Hazard Category | Findings from Structurally Similar Compounds | Citation |
| Skin Corrosion/Irritation | Classified as a potential skin irritant. | [3][4] |
| Serious Eye Damage/Irritation | Classified as a potential serious eye irritant. | [3][4] |
| Acute Toxicity | While some pyrazole derivatives show low acute oral toxicity, data is often limited. Assume moderate toxicity in the absence of specific data. | [5] |
| Environmental Hazards | Some related compounds are noted as being harmful to aquatic life with long-lasting effects. A precautionary approach is essential to prevent environmental release. | [5] |
Based on this assessment, this compound waste must be managed as hazardous, adhering to all local, state, and federal regulations.
II. On-Site Waste Management: From Generation to Collection
Proper management of chemical waste at the point of generation is crucial to prevent accidental exposures and ensure regulatory compliance. The following protocols outline the necessary steps for handling this compound waste within the laboratory.
A. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound or its waste, always don the appropriate PPE.[6] This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Body Protection: A lab coat should be worn to protect clothing and skin.
B. Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a fundamental principle of laboratory safety to prevent dangerous reactions.[6][8]
-
Dedicated Waste Streams: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[5] It should be collected in a designated container for non-hazardous solid or liquid chemical waste.[9]
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, leak-proof container.
-
The first rinse from chemically contaminated glassware must be collected as hazardous waste.[10]
-
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or a solvent in which the compound is soluble).
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy and the toxicity of the compound.[8]
-
C. Labeling and Storage: Ensuring Clear Communication and Safety
Accurate and clear labeling of hazardous waste is a strict regulatory requirement.[8][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[8][11]
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, such as a Satellite Accumulation Area (SAA).[11]
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][6]
-
All liquid waste containers must be stored in secondary containment to prevent spills.[8]
-
III. The Disposal Pathway: A Step-by-Step Workflow
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Final Disposal and Documentation: Ensuring a Compliant Process
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.
-
Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[8]
-
Professional Disposal: The most common and environmentally sound method for disposing of organic compounds of this nature is high-temperature incineration by a licensed hazardous waste management facility.[5] This method ensures the complete destruction of the chemical.
-
Documentation: Maintain meticulous records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your laboratory's standard operating procedures and regulatory requirements.[9]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity of scientific research.
References
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Chemicals. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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ADAMA. (2023, December 28). Safety Data Sheet. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Florida Department of Environmental Protection. (2017, February). List of Pharmaceuticals that are Potentially Hazardous Wastes When Discarded. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-2-(1H-pyrazol-4-yl)ethanamine
This guide provides essential safety protocols and logistical information for the handling and disposal of N-methyl-2-(1H-pyrazol-4-yl)ethanamine. Tailored for researchers, scientists, and drug development professionals, the following procedures are based on established best practices for handling pyrazole derivatives and are designed to ensure a safe and compliant laboratory environment.
Core Principles of Chemical Safety
The safe handling of any chemical, including this compound, relies on a multi-layered approach to risk mitigation. This begins with understanding the potential hazards and implementing appropriate controls. The hierarchy of controls, a fundamental concept in laboratory safety, prioritizes engineering controls and administrative controls over personal protective equipment. PPE should be considered the last line of defense.
Engineering Controls: Your First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place and functioning correctly.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[9] This is critical to minimize inhalation exposure to dust or vapors.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE): A Detailed Protocol
A comprehensive PPE ensemble is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures.
Eye and Face Protection
Given the potential for serious eye irritation from pyrazole compounds, robust eye and face protection is non-negotiable.[1][3][4][6][8]
-
Chemical Splash Goggles: These are mandatory at all times when handling the compound.[9][11] Standard safety glasses do not provide a sufficient seal and are not adequate.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a heightened risk of splashes, such as during bulk transfers or when working with larger volumes.[6][9]
Hand Protection
To prevent skin contact and potential irritation, appropriate glove selection and use are critical.[1][3][4][8][11]
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact. It is crucial to check the manufacturer's glove compatibility chart for the specific solvent being used if the compound is in solution.
-
Double Gloving: Double gloving is recommended to provide an additional layer of protection, particularly during procedures with a higher risk of contamination.[9]
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[12] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[12][13]
Protective Clothing
Appropriate protective clothing is essential to prevent contamination of personal clothing and skin.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: Shorts, skirts, and open-toed shoes are not permitted in the laboratory.
Respiratory Protection
While working in a certified fume hood is the primary method to control inhalation hazards, respiratory protection may be necessary in certain situations.
-
Dust Mask (N95): If there is a potential for generating dust and a fume hood is not available (a situation that should be avoided), a NIOSH-approved N95 respirator should be used.
-
Respirator Program: The use of a respirator requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA.
PPE Selection Guide
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in a fume hood. N95 respirator if fume hood is unavailable. |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Work in a fume hood. |
| Reaction Work-up | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Work in a fume hood. |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in a well-ventilated area. |
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Chemical Splash Goggles
-
Face Shield (if required)
Doffing Sequence
-
Outer Gloves (peel off without touching the outside)
-
Face Shield (handle by the headband)
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Chemical Splash Goggles (handle by the strap)
-
Inner Gloves (peel off without touching the outside)
-
Wash hands thoroughly with soap and water.
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves, should be disposed of in a designated hazardous waste container.[1][2][3][4][13]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
-
Chemical Waste: All waste containing this compound must be collected in a properly labeled, sealed, and compatible waste container for disposal by the institution's environmental health and safety department.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
Conclusion
Adherence to these safety protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice. By integrating these measures into your daily laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet: N-methyl-2-pyrrolidone.
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- Sigma-Aldrich. (2025). Safety Data Sheet.
- FUJIFILM Wako. (2023). Safety Data Sheet.
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- Enamine. (n.d.). Safety Data Sheet: methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
